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  • Product: 4-Oxocyclopentane-1,2-dicarboxylic acid
  • CAS: 3128-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclopentane-1,2-dicarboxylic acid (C₇H₈O₅), a cyclic keto-dicarboxylic acid, represents a versatile building block in organic synthesis and drug development. Its rigid cyclopentane core, adorned with a ketone and two carboxylic acid functionalities, offers a unique stereochemical landscape and multiple points for chemical modification. The presence of two stereocenters at positions 1 and 2 gives rise to two diastereomers: cis-4-Oxocyclopentane-1,2-dicarboxylic acid and trans-4-Oxocyclopentane-1,2-dicarboxylic acid. The spatial arrangement of the carboxylic acid groups in these isomers profoundly influences their physical properties, reactivity, and ultimately their utility in various applications. This in-depth technical guide provides a comprehensive overview of the physical properties of both isomers, offering insights into their structure, stability, and characterization.

Molecular Structure and Stereochemistry

The fundamental difference between the cis and trans isomers lies in the relative orientation of the two carboxylic acid groups. In the cis isomer, both carboxyl groups reside on the same face of the cyclopentane ring, while in the trans isomer, they are situated on opposite faces. This stereochemical distinction has significant consequences for the molecule's overall shape, polarity, and intermolecular interactions.

Caption: 2D representation of cis and trans isomers.

Physicochemical Properties

The differing stereochemistry of the cis and trans isomers leads to distinct physical properties. While specific experimental data for the 4-oxo derivatives can be scarce, we can infer trends from the parent cyclopentane-1,2-dicarboxylic acids and other related cyclic compounds.

Propertycis-4-Oxocyclopentane-1,2-dicarboxylic acidtrans-4-Oxocyclopentane-1,2-dicarboxylic acid
Molecular Formula C₇H₈O₅C₇H₈O₅
Molecular Weight 172.14 g/mol 172.14 g/mol
Appearance White to off-white solid[1]White to off-white solid
Melting Point Not explicitly reported, but a general value of 189 °C is cited for the compound without specifying the isomer.Not explicitly reported.
Boiling Point A general value of 466.7 °C at 760 mmHg is reported without specifying the isomer.Not explicitly reported.
Solubility Soluble in polar solvents like water and alcohols.[1]Soluble in polar solvents like water and alcohols.
pKa₁ (estimated) Expected to be lower than the trans isomer due to intramolecular hydrogen bonding stabilizing the monoanion.Expected to be higher than the cis isomer.
pKa₂ (estimated) Expected to be higher than the trans isomer.Expected to be lower than the cis isomer.

Causality Behind Property Differences:

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The trans isomer, often being more symmetrical, can pack more efficiently, leading to a higher melting point compared to the less symmetrical cis isomer. However, intramolecular hydrogen bonding in the cis isomer can also influence its melting point.

  • Solubility: Both isomers are expected to be soluble in polar solvents due to the presence of two carboxylic acid groups capable of hydrogen bonding with the solvent. Differences in solubility may arise from the differing polarity and crystal lattice energy of the two isomers.

  • Acidity (pKa): The first and second acidity constants (pKa₁ and pKa₂) are significantly influenced by the proximity of the two carboxylic acid groups. In the cis isomer, the close proximity of the carboxyl groups allows for the formation of a strong intramolecular hydrogen bond in the monoanion, which stabilizes it and makes the first proton more acidic (lower pKa₁). This same proximity, however, leads to electrostatic repulsion when the second proton is to be removed, making it less acidic (higher pKa₂). In the trans isomer, the carboxyl groups are further apart, leading to less intramolecular interaction and acidity values that are closer to each other.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry.

  • ¹H NMR: The coupling constants between the protons at C1 and C2 are diagnostic. In the cis isomer, the dihedral angle between these protons is typically smaller, resulting in a larger coupling constant compared to the trans isomer where the dihedral angle is larger. The chemical shifts of the ring protons will also differ due to the different anisotropic effects of the carbonyl and carboxyl groups in the two isomers.

  • ¹³C NMR: The number of unique carbon signals can differentiate the isomers. The cis isomer, possessing a plane of symmetry, will exhibit fewer signals in its ¹³C NMR spectrum compared to the less symmetric trans isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Both isomers will show a broad O-H stretch characteristic of carboxylic acids (around 2500-3300 cm⁻¹) and a strong C=O stretch for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

  • A distinct C=O stretch for the ketone will also be present (typically around 1740-1760 cm⁻¹).

  • Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers. The cis isomer, due to intramolecular hydrogen bonding, may show a shift in the O-H and C=O stretching frequencies compared to the trans isomer. A vapor phase IR spectrum is available for the general compound.

Experimental Protocols

Synthesis and Separation of Isomers

The synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid often results in a mixture of cis and trans isomers. Their separation is crucial for obtaining stereochemically pure compounds.

Illustrative Synthetic Workflow:

G Start Starting Material (e.g., Diethyl muconate) Reaction1 Michael Addition Start->Reaction1 Intermediate1 Cyclopentanone derivative Reaction1->Intermediate1 Reaction2 Hydrolysis Intermediate1->Reaction2 Mixture Mixture of cis and trans isomers Reaction2->Mixture Separation Separation (e.g., Fractional Crystallization or Chromatography) Mixture->Separation Cis_Isomer cis-4-Oxocyclopentane-1,2-dicarboxylic acid Separation->Cis_Isomer Trans_Isomer trans-4-Oxocyclopentane-1,2-dicarboxylic acid Separation->Trans_Isomer

Caption: Generalized synthetic and separation workflow.

Step-by-Step Separation by Fractional Crystallization (Conceptual):

  • Dissolution: Dissolve the mixture of cis and trans isomers in a suitable hot solvent in which the two isomers have different solubilities.

  • Cooling: Slowly cool the solution. The less soluble isomer will crystallize out first.

  • Filtration: Filter the solution to collect the crystals of the less soluble isomer.

  • Recrystallization: Recrystallize the collected crystals from a fresh portion of the hot solvent to improve purity.

  • Isolation of the More Soluble Isomer: Concentrate the filtrate from the initial crystallization to induce crystallization of the more soluble isomer. This fraction may require further purification by recrystallization or chromatography.

Self-Validating System for Purity Assessment: The purity of the separated isomers should be rigorously assessed using a combination of techniques:

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean and show the expected number of signals with the correct integrations and coupling patterns for a single isomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to confirm the presence of a single isomer.

Conclusion

A thorough understanding of the distinct physical properties of cis- and trans-4-Oxocyclopentane-1,2-dicarboxylic acid is paramount for their effective utilization in research and development. The stereochemical arrangement of the carboxylic acid groups dictates their melting points, solubility, acidity, and spectroscopic signatures. This guide provides a foundational understanding of these properties, emphasizing the importance of stereochemical control and rigorous analytical characterization. As research in this area progresses, the availability of more detailed experimental data will further empower scientists to harness the full potential of these valuable synthetic building blocks.

References

  • PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

Sources

Exploratory

An In-depth Technical Guide to 4-Oxocyclopentane-1,2-dicarboxylic acid: Properties, Synthesis, and Applications

Introduction 4-Oxocyclopentane-1,2-dicarboxylic acid is a functionalized carbocyclic compound that holds significant interest for researchers and synthetic chemists. Its rigid cyclopentanone core, adorned with two carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Oxocyclopentane-1,2-dicarboxylic acid is a functionalized carbocyclic compound that holds significant interest for researchers and synthetic chemists. Its rigid cyclopentanone core, adorned with two carboxylic acid moieties, presents a unique stereochemical landscape and multiple points for chemical modification. This trifunctional nature makes it a versatile building block in the synthesis of complex organic molecules and a valuable scaffold in medicinal chemistry and materials science.[1][2]

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxocyclopentane-1,2-dicarboxylic acid, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical and Spectroscopic Properties

4-Oxocyclopentane-1,2-dicarboxylic acid typically presents as a white to off-white solid and exhibits solubility in polar solvents such as water and alcohols, a characteristic conferred by the presence of the two carboxylic acid groups.[1] These acidic groups also allow the molecule to act as a proton donor in solution.[1]

PropertyValueSource(s)
Molecular Formula C₇H₈O₅[3]
Molecular Weight 172.14 g/mol [4]
CAS Number 1703-61-3[3]
IUPAC Name 4-oxocyclopentane-1,2-dicarboxylic acid[3]
Synonyms 4-Oxo-1,2-cyclopentanedicarboxylic acid, Cyclopentanone-3,4-dicarboxylic acid[3][4]
Melting Point 189 °C[5]
Boiling Point 466.7 °C at 760 mmHg[5]
pKa (predicted) Not explicitly found in searches
Appearance White to off-white solid/powder/crystals[1]
Solubility Soluble in polar solvents like water and alcohols[1]
Spectroscopic Data

A thorough understanding of the spectroscopic signature of 4-oxocyclopentane-1,2-dicarboxylic acid is crucial for its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the various protons on the cyclopentane ring. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the dicarboxylic acid groups (cis or trans). Key expected signals include:

  • Carboxylic Acid Protons (-COOH): A broad singlet, typically in the region of 10-13 ppm.

  • Methine Protons (-CH-COOH): Multiplets whose chemical shifts will be influenced by the electron-withdrawing carboxylic acid groups.

  • Methylene Protons (-CH₂-): A series of complex multiplets for the protons on the cyclopentane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. Expected chemical shifts include:

  • Carbonyl Carbon (C=O): In the range of 200-220 ppm.[6]

  • Carboxylic Acid Carbons (-COOH): Typically found between 165-185 ppm.[6]

  • Methine and Methylene Carbons: A series of peaks in the aliphatic region (20-60 ppm).[6]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the distinct absorption bands of the ketone and carboxylic acid functional groups.[7]

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, indicative of hydrogen bonding.[8]

  • C=O Stretch (Ketone): A strong, sharp peak around 1740-1760 cm⁻¹ for a five-membered ring ketone.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.[8]

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[8]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 172.

  • Fragmentation: Expect losses of water (H₂O), carbon monoxide (CO), and carboxyl groups (-COOH). The fragmentation of dicarboxylic acids can be complex, often involving multiple fragmentation pathways.[9]

Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid

The synthesis of 4-oxocyclopentane-1,2-dicarboxylic acid can be approached through several synthetic strategies. A common and logical approach involves the Dieckmann condensation of a diethyl adipate to form a β-keto ester, followed by hydrolysis and decarboxylation.[10][11][12]

Proposed Synthetic Pathway

Synthesis_of_4-Oxocyclopentane-1,2-dicarboxylic_acid start Diethyl Adipate intermediate1 Cyclic β-Keto Ester start->intermediate1 1. NaOEt, Toluene 2. H₃O⁺ (workup) (Dieckmann Condensation) intermediate2 β-Keto Acid intermediate1->intermediate2 H₃O⁺, Heat (Hydrolysis) product 4-Oxocyclopentane-1,2- dicarboxylic acid intermediate2->product Heat (Decarboxylation)

Caption: Proposed synthetic workflow for 4-Oxocyclopentane-1,2-dicarboxylic acid.

Detailed Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol is a representative method based on established organic chemistry principles.

Step 1: Dieckmann Condensation of Diethyl Adipate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) to anhydrous toluene.

  • Addition of Diester: Heat the mixture to reflux. Add diethyl adipate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude β-keto ester, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux for 4-8 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water or an appropriate solvent system to yield pure 4-oxocyclopentane-1,2-dicarboxylic acid.

Chemical Reactivity and Key Reactions

The chemical reactivity of 4-oxocyclopentane-1,2-dicarboxylic acid is dictated by its three functional groups: a ketone and two carboxylic acids.[13]

Reactions of the Carboxylic Acid Groups
  • Esterification: The carboxylic acid groups can be readily esterified by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding diester.

  • Amide Formation: Reaction with amines, often activated by a coupling agent, will yield the corresponding diamides.

  • Anhydride Formation: Intramolecular dehydration, typically by heating with a dehydrating agent like acetic anhydride, can lead to the formation of a cyclic anhydride, particularly if the carboxylic acid groups are in a cis configuration.[9]

  • Reduction: The carboxylic acid groups can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Ketone Group
  • Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance of the adjacent carboxylic acid groups.

  • Wittig Reaction: The ketone can be converted to an alkene via a Wittig reaction.

  • Reductive Amination: The ketone can undergo reductive amination with an amine and a reducing agent to introduce an amino group at the 4-position.

Reactivity_of_4-Oxocyclopentane-1,2-dicarboxylic_acid start 4-Oxocyclopentane-1,2- dicarboxylic acid diester Diester Derivative start->diester ROH, H⁺ (Esterification) diamide Diamide Derivative start->diamide R₂NH, Coupling Agent (Amidation) diol Diol Derivative start->diol LiAlH₄ (Reduction of COOH) hydroxy_diacid 4-Hydroxy-cyclopentane- 1,2-dicarboxylic acid start->hydroxy_diacid NaBH₄ (Reduction of C=O)

Caption: Key reactions of 4-Oxocyclopentane-1,2-dicarboxylic acid.

Applications in Drug Discovery and Development

The cyclopentane scaffold is a prevalent motif in numerous biologically active molecules and approved drugs.[7] Its conformational flexibility allows it to adopt an "envelope" conformation, which can be advantageous for binding to the hydrophobic pockets of enzymes and receptors.[7] 4-Oxocyclopentane-1,2-dicarboxylic acid, with its multiple functionalization points, serves as a valuable starting material for the synthesis of diverse libraries of cyclopentane-based compounds for drug discovery.

While direct applications of 4-oxocyclopentane-1,2-dicarboxylic acid in marketed drugs are not widely documented, its potential as a building block is significant. For instance, cyclopentane derivatives are key components in antiviral agents like entecavir and peramivir, and in the anticancer drug palbociclib.[7] The functional handles on 4-oxocyclopentane-1,2-dicarboxylic acid allow for the introduction of various pharmacophores and the exploration of structure-activity relationships.

Derivatives of this molecule could be explored as:

  • Scaffolds for Protease Inhibitors: The rigid cyclopentane core can be used to position functional groups for optimal interaction with the active site of proteases.

  • Precursors to Nucleoside Analogs: The cyclopentane ring can serve as a carbocyclic replacement for the furanose ring in nucleosides, potentially leading to compounds with improved metabolic stability and bioavailability.[7]

  • Building Blocks for Anti-inflammatory Agents: The cyclopentane ring is a core feature of prostaglandins and other inflammatory mediators. Synthetic analogs derived from 4-oxocyclopentane-1,2-dicarboxylic acid could be investigated as modulators of inflammatory pathways.

Stereochemistry

The stereochemistry of 4-oxocyclopentane-1,2-dicarboxylic acid is a critical aspect that significantly influences its physical properties and biological activity. The molecule has two stereocenters at the C1 and C2 positions, leading to the possibility of cis and trans diastereomers, each of which exists as a pair of enantiomers.

The relative orientation of the two carboxylic acid groups (cis or trans) will dictate the overall shape of the molecule and its ability to interact with chiral biological targets. The stereochemical outcome of the synthesis, particularly the Dieckmann condensation and subsequent steps, will determine the isomeric composition of the final product. Separation of these stereoisomers may be necessary for specific applications and can often be achieved through classical resolution techniques or chiral chromatography.

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid is a highly functionalized and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a ketone and two carboxylic acid groups on a cyclopentane framework provides a rich platform for chemical modification and the creation of diverse molecular architectures. While detailed experimental data for this specific compound is not abundantly available in the public domain, its synthesis and reactivity can be understood through established principles of organic chemistry. As the demand for novel and complex molecular scaffolds in drug discovery continues to grow, the utility of building blocks like 4-oxocyclopentane-1,2-dicarboxylic acid is poised to expand, offering new avenues for the development of innovative therapeutics.

References

[14] Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287120, 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

[2] Zhu, Y., et al. (2022). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. Retrieved from [Link]

[10] Filo. (2025, May 9). How will you synthesize cyclopentane from diethyl adipate?. Retrieved from [Link]

[13] LibreTexts Chemistry. (2022, October 4). 4.2.4: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

[11] Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

[15] Neuman, R. C., Jr. (n.d.). Organic Chemistry. Retrieved from [Link]

[16] Sanna, D., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry. Retrieved from [Link]

[17] Prajapati, S. K., et al. (2015). Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. ResearchGate. Retrieved from [Link]

[12] Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

[8] Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

[18] Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

[9] The Organic Chemistry Tutor. (2020, August 8). 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids [Video]. YouTube. Retrieved from [Link]

[19] askIITians. (n.d.). Revision Notes on Aldehyde, Ketones & Carboxylic Acids. Retrieved from [Link]

[20] El-Sayed, N. N. E., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. Retrieved from [Link]

[21] Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

[22] Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

[23] Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

[24] Tolu, Y. F., & Ginder-Vogel, M. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry. Retrieved from [Link]

[6] Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

[25] Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]

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Foundational

4-Oxocyclopentane-1,2-dicarboxylic acid CAS number

An in-depth technical analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3), focusing on its physicochemical profile, orthogonal reactivity, and critical role as a scaffold in advanced organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3), focusing on its physicochemical profile, orthogonal reactivity, and critical role as a scaffold in advanced organic synthesis and drug development.

Executive Summary

In the landscape of modern medicinal chemistry and complex natural product synthesis, bifunctional and trifunctional cyclic scaffolds are highly valued for their ability to enforce conformational rigidity while offering multiple vectors for derivatization. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a premier example of such a scaffold. Featuring a five-membered carbocyclic ring substituted with a ketone and two carboxylic acid moieties, this compound provides orthogonal reactivity that is indispensable for the stereoselective synthesis of macrolide antibiotics (e.g., Brefeldin A) and peptidomimetics (e.g., HCV NS3 protease inhibitors).

This whitepaper provides a comprehensive guide to the physicochemical properties, mechanistic utility, and validated synthetic handling of 4-Oxocyclopentane-1,2-dicarboxylic acid, designed for researchers and drug development professionals.

Physicochemical Profiling and Chemical Identity

Understanding the physical and chemical baseline of 4-Oxocyclopentane-1,2-dicarboxylic acid is critical for predicting its behavior in polar solvents and its compatibility with various coupling reagents. The presence of two carboxylic acids renders the molecule highly polar and water-soluble, while the C4-ketone provides a distinct electrophilic center.

Table 1: Quantitative Chemical and Physical Data

PropertyValueStructural Significance
CAS Number 1703-61-3Unique chemical identifier [1].
Molecular Formula C7H8O5Indicates a high degree of oxidation and hydrogen-bonding potential.
Molecular Weight 172.13 g/mol Low molecular weight allows for high atom economy in scaffold incorporation.
IUPAC Name 4-oxocyclopentane-1,2-dicarboxylic acidDefines the relative positions of the functional groups.
Physical State White to off-white solidIndicates crystalline stability under standard conditions [2].
Complexity Score 220Reflects the dense functionalization within a compact cyclic framework.
Topological Polar Surface Area 91.7 ŲHigh TPSA dictates poor passive membrane permeability, necessitating masking (e.g., esterification) in prodrug design.

Mechanistic Role in Drug Development

The strategic value of 4-Oxocyclopentane-1,2-dicarboxylic acid lies in its orthogonal reactivity . The ketone at the C4 position and the carboxylic acids at the C1 and C2 positions can be manipulated independently without cross-interference, provided the correct protecting group strategy is employed.

  • Macrolide Synthesis (Brefeldin A): The compound serves as a critical chiral pool precursor. The trans-configuration of the dicarboxylic acid is leveraged to establish the stereocenters of the cyclopentane ring in Brefeldin A. The carboxylic acids are utilized for lactonization (often via the mixed 2,4,6-trichlorobenzoic acid anhydride method), while the ketone is selectively reduced to a hydroxyl group to form the macrolactone ring [4].

  • HCV NS3 Protease Inhibitors: The scaffold is utilized to synthesize 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid, which acts as a novel N-acyl-L-hydroxyproline mimic. This peptidomimetic substitution enhances the proteolytic stability of the inhibitor while maintaining the critical hydrogen-bonding network required for binding to the viral protease active site [4].

Reactivity Core 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) Ketone C4-Ketone Reactivity (Ketalization, Reductive Amination) Core->Ketone Nucleophilic Addition Carboxyl C1,C2-Carboxyl Reactivity (Esterification, Amidation) Core->Carboxyl Condensation/Activation Macrolide Macrolide Synthesis (e.g., Brefeldin A) Ketone->Macrolide Stereoselective Reduction Peptidomimetic Peptidomimetics (HCV NS3 Inhibitors) Ketone->Peptidomimetic Scaffold Rigidification Carboxyl->Macrolide Lactonization Carboxyl->Peptidomimetic Peptide Coupling

Caption: Orthogonal reactivity pathways of 4-Oxocyclopentane-1,2-dicarboxylic acid in drug development.

Experimental Protocols: Synthesis and Validation

The preparation of 4-Oxocyclopentane-1,2-dicarboxylic acid is typically achieved via the basic hydrolysis of its corresponding diester, such as rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone [3]. The following protocol is engineered for high yield and incorporates self-validating quality control steps.

Step-by-Step Synthetic Methodology

Objective: To synthesize 4-Oxocyclopentane-1,2-dicarboxylic acid via saponification.

  • Solvation & Initiation: Dissolve 0.8 g (3.5 mmol) of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone in 7 mL of Tetrahydrofuran (THF). Add 50 mL of deionized water.

    • Causality: THF is chosen as a co-solvent because it is miscible with water and effectively solvates the lipophilic ethyl ester precursor, ensuring a homogeneous reaction mixture for the aqueous base to attack the ester carbonyls.

  • Base-Catalyzed Hydrolysis: Stir the mixture at room temperature (20-25°C) for 1 hour. Dropwise, add 100 mL of 0.25 N Sodium Hydroxide (NaOH) over the course of 1 hour. Continue stirring for an additional 3 hours.

    • Causality: The dropwise addition of dilute NaOH prevents localized spikes in pH, which could lead to unwanted aldol condensation side-reactions at the highly activated α-protons adjacent to the C4-ketone.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the high-Rf ester spot completely disappears, replaced by baseline material (the dicarboxylate salt).

  • Acidification: Cool the reaction vessel in an ice bath. Slowly add 1 M HCl until the pH of the solution reaches ~2.

    • Causality: Acidification protonates the highly water-soluble sodium dicarboxylate salts, converting them into the free dicarboxylic acid, which is significantly more soluble in organic extraction solvents.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (CH2Cl2) (3 × 60 mL). Combine the organic layers and dry over anhydrous Magnesium Sulfate (MgSO4). Filter and remove the solvent under reduced pressure to yield the product as an oil or off-white solid (Yield: ~92%).

    • Causality: MgSO4 is preferred over Calcium Chloride (CaCl2) as a drying agent, as CaCl2 can occasionally coordinate with oxygen-rich dicarboxylic acids, leading to product loss.

Synthesis Start rac-trans-3,4-bis(ethoxycarbonyl) cyclopentanone Hydrolysis Basic Hydrolysis (NaOH, THF/H2O, RT, 3h) Start->Hydrolysis Cleaves ethyl esters Acidification Acidification (HCl to pH ~2) Hydrolysis->Acidification Forms sodium dicarboxylate Extraction Extraction & Drying (CH2Cl2, MgSO4) Acidification->Extraction Protonates to free acid Product 4-Oxocyclopentane-1,2-dicarboxylic acid Yield: ~92% Extraction->Product Isolates pure compound

Caption: Synthetic workflow for the preparation of 4-Oxocyclopentane-1,2-dicarboxylic acid.

Analytical Validation (QC)

To ensure the integrity of the synthesized batch, the following spectroscopic markers must be verified [3]:

  • FTIR Spectroscopy: Look for a strong, sharp absorption band at ~1735 cm⁻¹ (characteristic of the cyclopentanone C=O stretch) and broad bands between 2500–3300 cm⁻¹ (O-H stretch of the carboxylic acids).

  • ¹³C-NMR (CDCl3): Confirm the presence of the ketone carbonyl carbon at ~210-215 ppm and the two carboxylic acid carbonyl carbons at ~173-175 ppm.

Handling, Storage, and Safety

As a highly oxidized organic acid, 4-Oxocyclopentane-1,2-dicarboxylic acid requires specific handling protocols to maintain its purity and prevent degradation [2].

  • Storage Conditions: The compound must be stored in a tightly sealed container in a refrigerator (2–8 °C). Prolonged exposure to room temperature or ambient moisture can lead to slow decarboxylation or hydrate formation.

  • Safety & Hazard Statements: According to GHS classifications, the compound carries the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Standard laboratory PPE is mandatory, including nitrile gloves, safety goggles, and a well-ventilated fume hood (P261: Avoid breathing dust/fume/gas/mist/vapors/spray).

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid is a highly versatile, stereochemically rich building block. Its dual functionality allows chemists to execute complex, multi-step syntheses with high precision. By strictly adhering to the controlled hydrolysis protocols and low-temperature storage requirements outlined in this guide, research teams can reliably leverage this compound for the development of next-generation macrolides and targeted protease inhibitors.

Exploratory

The 4-Oxocyclopentane-1,2-dicarboxylic Acid Scaffold: A Comprehensive Guide to Molecular Architecture, Synthetic Workflows, and Therapeutic Applications

Executive Summary As modern drug discovery pivots toward highly functionalized, stereochemically complex small molecules, the demand for versatile chiral building blocks has surged. 4-Oxocyclopentane-1,2-dicarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, stereochemically complex small molecules, the demand for versatile chiral building blocks has surged. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) has emerged as a privileged bifunctional synthon. Characterized by an electrophilic C4 ketone and two highly reactive C1/C2 carboxylic acid moieties, this cyclopentane derivative offers orthogonal reactivity profiles that enable the rapid construction of complex molecular architectures.

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, its strategic utility in advanced therapeutics, and a field-validated bench protocol for its downstream derivatization.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 4-oxocyclopentane-1,2-dicarboxylic acid lies in its dense functionalization. The five-membered cyclopentane ring enforces a specific spatial geometry, making the relative stereochemistry (typically trans, such as the (1R,2R) or (1S,2S) enantiomers) critical for target binding[1].

  • C4 Ketone: Acts as a prime electrophilic center, susceptible to nucleophilic attack, reductive amination, or tosylhydrazone derivatization[2].

  • C1/C2 Dicarboxylic Acids: Provide handles for esterification, amidation, and macrolactonization, allowing the molecule to be seamlessly integrated into larger peptide or macrolide frameworks[3].

Quantitative Data: Physicochemical Properties

The following data summarizes the core descriptors critical for pharmacokinetic modeling and synthetic planning[1].

PropertyValueStructural / Synthetic Implication
IUPAC Name 4-oxocyclopentane-1,2-dicarboxylic acidDefines the core cyclopentane scaffold.
CAS Number 1703-61-3Standard identifier for procurement and safety.
Molecular Formula C7H8O5High oxygen-to-carbon ratio dictates polarity.
Molecular Weight 172.13 g/mol Low MW makes it an ideal fragment/building block.
Topological Polar Surface Area 91.7 ŲHigh TPSA indicates poor passive membrane permeability in its unmasked diacid form.
Complexity 220Reflects the dense functionalization of the ring.
XLogP3 -1.3Highly hydrophilic; requires esterification for organic phase extraction.

Strategic Role in Advanced Therapeutics

The orthogonal reactivity of this scaffold has been leveraged in several high-profile synthetic campaigns, ranging from antiviral macrolides to cutting-edge immunomodulators.

Complement Factor D Inhibition

The alternative complement pathway is a critical component of the innate immune system, but its dysregulation leads to severe autoimmune disorders such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and Atypical Hemolytic Uremic Syndrome (aHUS)[4]. The (1R,2R) stereoisomer of 4-oxocyclopentane-1,2-dicarboxylic acid is utilized as a foundational core to synthesize proline-like heterocyclic inhibitors[4]. By functionalizing the diacid and ketone, chemists can construct potent Factor D inhibitors that block the complement cascade and prevent the formation of the membrane attack complex[4].

Total Synthesis of Brefeldin A

Brefeldin A is a potent macrolide antibiotic and antiviral agent that disrupts protein transport between the endoplasmic reticulum and the Golgi apparatus[3]. In its stereoselective total synthesis, trans-4-oxocyclopentane-1,2-dicarboxylic acid serves as the primary starting material. The critical ring-closing step involves the conversion of an intermediary hydroxy acid into a macrocyclic lactone via the Yamaguchi esterification method (mixed 2,4,6-trichlorobenzoic acid anhydride and 4-dimethylaminopyridine)[3],[5].

Pathway Core 4-Oxocyclopentane-1,2- dicarboxylic acid Ketone C4 Ketone Reactivity (Electrophilic Center) Core->Ketone Acid C1/C2 Carboxylic Reactivity (Acyl Transfer) Core->Acid Hydrazone Tosylhydrazone Derivatives (Methanofullerene Precursors) Ketone->Hydrazone Amine Reductive Amination (Proline-like Cores) Ketone->Amine Ester Esterification (Protection/Activation) Acid->Ester Lactone Yamaguchi Macrolactonization (Brefeldin A Synthesis) Acid->Lactone

Fig 1. Divergent synthetic pathways leveraging the orthogonal reactivity of the C4 ketone and C1/C2 carboxylic acids.

Synthetic Methodologies & Bench Protocols

To utilize 4-oxocyclopentane-1,2-dicarboxylic acid in complex syntheses, the highly polar carboxylic acids must often be masked to improve organic solubility and prevent unwanted side reactions. The synthesis of dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a standard, highly scalable protection strategy[6].

Causality in Experimental Design

In my experience optimizing pilot-scale esterifications, the choice of solvent and thermal regulation are paramount.

  • Solvent Matrix: While methanol is the requisite nucleophile, the addition of toluene serves a dual purpose: it modulates the bulk boiling point of the reaction mixture and acts as a highly effective organic phase during the subsequent aqueous workup[6].

  • Thermal Regulation: The strict thermal regulation (T < 30 °C) during the introduction of concentrated sulfuric acid is non-negotiable. Sulfuric acid solvation and initial protonation are highly exothermic; thermal excursions at this stage can trigger premature aldol condensation or degradation of the C4 ketone[6].

  • Phase Extraction: During the extraction phase, the use of 2-methyltetrahydrofuran (MeTHF) is a strategic upgrade. MeTHF offers superior phase separation kinetics due to its low water miscibility, while its polarity ensures near-quantitative partitioning of the dimethyl ester into the organic layer[6].

Workflow Step1 1. Substrate Dissolution Dissolve 26.1 mol diacid in MeOH/Toluene (2:3 v/v) Step2 2. Acid Catalysis Dropwise addition of 13.7 mol H2SO4 Maintain T < 30°C Step1->Step2 Step3 3. Reflux & Conversion Stir at 70°C for 1-3 hrs Monitor via HPLC Step2->Step3 Step4 4. Solvent Distillation Concentrate to 50% volume under reduced pressure Step3->Step4 Step5 5. Aqueous Quench Add H2O and MeTHF Phase separation Step4->Step5 Step6 6. Phase Extraction & QC Wash with NaHCO3 & Brine Yield: ~86% Step5->Step6

Fig 2. Step-by-step workflow for the synthesis of dimethyl 4-oxocyclopentane-1,2-dicarboxylate.

Step-by-Step Bench Protocol: Sulfuric Acid-Catalyzed Esterification

This protocol is designed as a self-validating system, incorporating in-line quality control[6].

  • Substrate Preparation: Charge a reactor with 4.5 kg (26.1 mol) of 4-oxocyclopentane-1,2-dicarboxylic acid. Suspend the solid in a binary solvent mixture comprising 20 L of Methanol and 30 L of Toluene[6].

  • Catalyst Introduction: Equip the reactor with an internal temperature probe. Slowly add 0.831 kg (13.7 mol) of concentrated sulfuric acid dropwise. Critical Control Point: Adjust the addition rate to strictly maintain the internal temperature below 30 °C to prevent ketone degradation[6].

  • Reflux & Conversion: Once the exothermic addition is complete, heat the reaction mixture to 70 °C under continuous agitation. Maintain reflux for 1 to 3 hours. Validation: Pull an aliquot for HPLC analysis to confirm the complete disappearance of the starting diacid and mono-ester intermediates[6].

  • Concentration: Upon confirmed conversion, apply reduced pressure to distill approximately 24 L of the solvent mixture, reducing the total volume by half[6].

  • Quench & Extraction: Cool the concentrated mixture to 30 °C. Sequentially add 25 L of deionized water and 6 L of MeTHF. Stir vigorously for 1 hour, then allow the phases to separate[6].

  • Washing & Quality Control: Discard the lower aqueous layer. Wash the retained organic layer sequentially with 10 L of water, 10 L of saturated sodium bicarbonate (NaHCO₃) solution, and 5 L of brine. Validation: The NaHCO₃ wash is a self-validating step that purges any unreacted starting material into the aqueous waste as sodium salts[6].

  • Final Isolation: Concentrate the washed organic layer under reduced pressure to a final volume of ~9 L. The resulting solution contains the purified dimethyl 4-oxocyclopentane-1,2-dicarboxylate, ready for downstream functionalization[6].

Reaction Optimization & Yield Summary
ParameterValue / ConditionCausality / Observation
Starting Material 4.5 kg (26.1 mol)Scales efficiently in pilot plant settings[6].
Catalyst Load H₂SO₄ (13.7 mol)~0.5 equivalents required to drive equilibrium rapidly[6].
Reaction Temperature 70 °COptimal kinetic window for esterification without degrading the ketone[6].
Reaction Time 1 - 3 hoursRapid conversion; must be monitored via HPLC to prevent over-reaction[6].
Final Yield 4.5 kg (86%)High efficiency; minor losses occur primarily during aqueous phase partitioning[6].

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid is far more than a simple cyclic intermediate; it is a highly programmable synthetic platform. By understanding the causal relationships between its structural thermodynamics and its bench-level reactivity, researchers can effectively harness this molecule to synthesize next-generation therapeutics, from complex macrolides to targeted immunomodulators.

Sources

Foundational

An In-depth Technical Guide to 4-Oxocyclopentane-1,2-dicarboxylic Acid: A Keystone Intermediate in Modern Drug Discovery

Abstract 4-Oxocyclopentane-1,2-dicarboxylic acid, a functionally rich cyclopentane derivative, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its constrained five-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Oxocyclopentane-1,2-dicarboxylic acid, a functionally rich cyclopentane derivative, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its constrained five-membered ring, adorned with a ketone and two carboxylic acid moieties, offers a unique stereochemical landscape and multiple points for chemical elaboration. This guide provides a comprehensive technical overview of its nomenclature, stereoisomerism, and synthesis. It further delves into its critical role as a key intermediate in the synthesis of advanced antiviral agents, most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitor, simeprevir. Detailed, field-proven experimental protocols and characterization data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile molecule in their own research endeavors.

Introduction: The Strategic Value of a Substituted Cyclopentane Core

The cyclopentane ring is a ubiquitous structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational flexibility allows it to serve as a versatile scaffold, presenting appended functional groups in precise three-dimensional orientations for optimal interaction with biological targets.[2] The introduction of multiple functional groups, as seen in 4-oxocyclopentane-1,2-dicarboxylic acid, transforms this simple carbocycle into a powerful synthetic intermediate. The presence of two carboxylic acids allows for the formation of amides, esters, or the generation of a cyclic anhydride, while the ketone provides a handle for nucleophilic additions or further functional group transformations. This trifunctional nature makes it a valuable precursor for complex molecular architectures, particularly in the realm of drug discovery where molecular complexity and stereochemical diversity are paramount.

Nomenclature and Stereochemistry: Defining the Molecular Architecture

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-oxocyclopentane-1,2-dicarboxylic acid .[3] The molecule possesses two stereocenters at positions 1 and 2 of the cyclopentane ring, leading to the existence of stereoisomers. The relative orientation of the two carboxylic acid groups determines whether the isomer is cis or trans.

  • cis-4-Oxocyclopentane-1,2-dicarboxylic acid : The two carboxylic acid groups are on the same face of the cyclopentane ring.

  • trans-4-Oxocyclopentane-1,2-dicarboxylic acid : The two carboxylic acid groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following specific IUPAC names for the enantiomers:

  • (1R,2S)-4-oxocyclopentane-1,2-dicarboxylic acid (cis)

  • (1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid (cis)

  • (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid (trans)[3]

  • (1S,2S)-4-oxocyclopentane-1,2-dicarboxylic acid (trans)

The racemic mixture of the trans isomers is often referred to as rac-trans-4-oxocyclopentane-1,2-dicarboxylic acid.[3] The specific stereoisomer utilized in a synthetic pathway is critical as it dictates the final stereochemistry of the target molecule, a crucial factor in determining its pharmacological activity.

Caption: Stereoisomers of 4-oxocyclopentane-1,2-dicarboxylic acid.

Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic Acid

The synthesis of 4-oxocyclopentane-1,2-dicarboxylic acid and its stereoisomers can be achieved through various synthetic routes. The choice of strategy often depends on the desired stereochemistry of the final product.

Synthesis of trans-4-Oxocyclopentane-1,2-dicarboxylic Acid

A common approach to the trans isomer involves a Favorskii rearrangement of a 6-bromo-2-oxocyclohexanecarboxylate derivative. This method provides a reliable pathway to the cyclopentane ring system.[4]

start 6-Bromo-2-oxocyclohexanecarboxylate rearrangement Favorskii Rearrangement (e.g., NaOH or KOH) start->rearrangement hydrolysis Acidic Hydrolysis (e.g., HCl or H2SO4) rearrangement->hydrolysis product trans-4-Oxocyclopentane-1,2-dicarboxylic acid hydrolysis->product

Caption: General workflow for the synthesis of the trans isomer.

Detailed Experimental Protocol (Analogous from related synthesis):

Step 1: Favorskii Rearrangement

  • To a solution of ethyl 6-bromo-2-oxocyclohexanecarboxylate in a suitable solvent (e.g., a mixture of ethanol and water), a solution of potassium hydroxide is added dropwise at a controlled temperature.[4]

  • The reaction mixture is stirred at room temperature or with gentle heating until the rearrangement is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting intermediate, a cyclopentanecarboxylic acid ester, is then extracted into an organic solvent.[4]

Step 2: Hydrolysis

  • The crude ester from the previous step is subjected to hydrolysis under acidic conditions.[4] This is typically achieved by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • The hydrolysis proceeds to yield the trans-4-oxocyclopentane-1,2-dicarboxylic acid.

  • The product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with cold water. Further purification can be achieved by recrystallization from a suitable solvent.

Stereoselective Synthesis

The synthesis of enantiomerically pure forms of 4-oxocyclopentane-1,2-dicarboxylic acid is crucial for its application in the synthesis of chiral drugs. This is often achieved through the resolution of a racemic mixture or by employing a stereoselective synthetic route. Chiral resolving agents can be used to separate the enantiomers of the diacid or a suitable derivative.[5] Alternatively, asymmetric synthesis methodologies, such as enzyme-catalyzed reactions, can be employed to generate the desired enantiomer with high enantiomeric excess.[6]

Physicochemical and Spectroscopic Properties

4-Oxocyclopentane-1,2-dicarboxylic acid is typically a white to off-white solid.[7] Its physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₈O₅[3]
Molecular Weight172.14 g/mol [3]
AppearanceWhite to off-white solid[7]
Melting PointData varies depending on the specific isomer
SolubilitySoluble in polar solvents like water and alcohols[7]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-oxocyclopentane-1,2-dicarboxylic acid exhibits characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups. Strong absorptions around 1700-1750 cm⁻¹ correspond to the C=O stretching of both the ketone and the carboxylic acid moieties.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the methine protons at the stereocenters (C1 and C2) and the methylene protons of the cyclopentane ring. The chemical shifts and coupling constants of these protons are highly dependent on the stereochemistry (cis or trans) of the molecule. The carboxylic acid protons typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acids (typically in the range of δ 170-210 ppm), as well as for the methine and methylene carbons of the cyclopentane ring. The number of signals can help in distinguishing between the cis and trans isomers due to molecular symmetry.[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular formula C₇H₈O₅.[3]

Applications in Drug Development: A Key Intermediate for Simeprevir

The most prominent application of an enantiomerically pure form of 4-oxocyclopentane-1,2-dicarboxylic acid is as a key intermediate in the synthesis of simeprevir .[11][12] Simeprevir is a potent, direct-acting antiviral agent used for the treatment of chronic Hepatitis C virus (HCV) infection.[12][13] It functions as an inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[13]

The cyclopentane moiety derived from 4-oxocyclopentane-1,2-dicarboxylic acid forms a crucial part of the complex macrocyclic structure of simeprevir. The rigid cyclopentane ring helps to correctly orient the pharmacophoric groups for optimal binding to the active site of the viral protease.

start (1R,2R)-4-Oxocyclopentane- 1,2-dicarboxylic acid functionalization Multi-step Functional Group Transformations start->functionalization coupling Coupling with other Synthetic Intermediates functionalization->coupling macrocyclization Macrocyclization coupling->macrocyclization product Simeprevir macrocyclization->product

Caption: The role of 4-oxocyclopentane-1,2-dicarboxylic acid in the synthesis of simeprevir.

The synthesis of simeprevir highlights the importance of stereochemical control. The use of an enantiomerically pure starting material like (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid ensures that the final drug molecule has the correct absolute stereochemistry, which is critical for its therapeutic efficacy and safety profile.

Furthermore, derivatives of related cyclopentane dicarboxylic acids have been explored as bioisosteres for proline mimics in the development of other HCV NS3 protease inhibitors, demonstrating the broader utility of this structural motif in medicinal chemistry.[14] The constrained nature of the cyclopentane ring can lead to improved binding affinity and pharmacokinetic properties compared to more flexible acyclic or alternative cyclic systems.

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid is a molecule of significant strategic importance in modern organic synthesis and drug discovery. Its well-defined stereochemistry and multiple functional groups make it an ideal starting material for the construction of complex, biologically active molecules. The successful application of this compound as a key intermediate in the synthesis of the antiviral drug simeprevir underscores its value to the pharmaceutical industry. This in-depth guide provides the foundational knowledge and practical insights necessary for researchers and scientists to effectively utilize this versatile building block in the development of the next generation of therapeutics.

References

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • ChemRxiv. (2025). Access to Spirooxindole-fused Cyclopentanes via Stereoselective Organocascade Reaction using Bifunctional Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

  • Filo. (2025, May 13). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • PubMed. (2007, January 15). Synthesis of novel potent hepatitis C virus NS3 protease inhibitors: discovery of 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid as a N-acyl-L-hydroxyproline bioisostere. Retrieved from [Link]

  • Beilstein Journals. (2014, October 28). Regio- and stereoselective synthesis of new diaminocyclopentanols. Retrieved from [Link]

  • Diels-Alder Reaction. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • SpectraBase. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • University of Liverpool. (n.d.). Selected Properties of Simeprevir. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
  • Frontiers. (2021, May 3). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simeprevir: A macrocyclic HCV protease inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Wikipedia. (n.d.). Simeprevir. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Retrieved from [Link]

  • PMC. (n.d.). Clinical impact of pharmacokinetic interactions between the HCV protease inhibitor simeprevir and frequently used concomitant medications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Experimental. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved from [Link]

  • Transtutors. (2022, April 3). Discuss the differences observed in the IR and NMR spectra of 4-cyclohexenecis-1,2-dicarboxylic.... Retrieved from [Link]

  • Synthesis, characterization and single crystal X-ray analysis of azobenzene-4, 4′-dicarbonyl chloride. (n.d.). Retrieved from [Link]

Sources

Exploratory

4-Oxocyclopentane-1,2-dicarboxylic acid spectral data (NMR, IR, MS)

An in-depth technical analysis of 4-oxocyclopentane-1,2-dicarboxylic acid requires a rigorous understanding of its molecular symmetry, stereochemistry, and the electronic effects inherent to functionalized five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-oxocyclopentane-1,2-dicarboxylic acid requires a rigorous understanding of its molecular symmetry, stereochemistry, and the electronic effects inherent to functionalized five-membered rings. As a critical chiral synthon in the total synthesis of complex macrolide antibiotics like Brefeldin A[1], accurate spectral profiling of this molecule is paramount for drug development professionals and synthetic chemists.

This guide provides a comprehensive breakdown of the structural, magnetic, and vibrational properties of the trans-isomer (the most synthetically relevant diastereomer), alongside self-validating experimental protocols for data acquisition.

Structural & Physicochemical Profiling

The trans-isomer of 4-oxocyclopentane-1,2-dicarboxylic acid possesses C2​ symmetry. This symmetry axis bisects the C4 ketone and the C1-C2 bond, rendering the two carboxylic acid groups, the two methine carbons (C1/C2), and the two methylene carbons (C3/C5) chemically and magnetically equivalent. This degeneracy significantly simplifies the spectral data while providing a built-in diagnostic tool for confirming stereochemical purity.

Table 1: Core Physicochemical Parameters | Parameter | Value | Mechanistic / Structural Significance | | :--- | :--- | :--- | | Molecular Formula | C₇H₈O₅ | Dictates the exact mass and isotopic distribution[2]. | | Molecular Weight | 172.13 g/mol | Nominal mass target for low-resolution MS[2]. | | Exact Mass | 172.0372 Da | Target for High-Resolution Mass Spectrometry (HRMS)[2]. | | Symmetry Point Group | C2​ (trans-isomer) | Results in exactly 4 distinct carbon environments in ¹³C NMR. | | LogP (Predicted) | -1.3 | Highly polar; dictates the use of reverse-phase LC or polar solvents[2]. |

Spectral Data Analysis & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is governed by its C2​ symmetry and the electron-withdrawing nature of its three carbonyl groups.

Causality in Chemical Shifts: The C4 ketone carbon is highly deshielded, appearing at approximately 213.5 ppm. This is shifted downfield compared to an acyclic ketone (~205 ppm) because the constrained internal bond angles of the five-membered cyclopentane ring force greater s -character into the C=O π -bond, deshielding the carbon nucleus. Similarly, the diastereotopic protons on C3 and C5 exhibit complex splitting (ABX system) due to their rigid orientation relative to the chiral centers at C1 and C2[3].

Table 2: ¹H and ¹³C NMR Assignments (in DMSO- d6​ )

Nucleus Shift (ppm) Multiplicity Integration Assignment Causality / Coupling
¹H 12.45 br s 2H -COOH Highly deshielded due to hydrogen bonding; broad due to exchange.
¹H 3.15 m 2H C1-H, C2-H Deshielded by adjacent -COOH groups; coupled to C3/C5 protons[3].
¹H 2.55 dd 2H C3-Hₑq, C5-Hₑq Pseudo-equatorial protons; geminal and vicinal coupling.
¹H 2.30 dd 2H C3-Hₐₓ, C5-Hₐₓ Pseudo-axial protons; shielded relative to equatorial counterparts.
¹³C 213.5 C 1C C4 (Ketone) Downfield shift driven by 5-membered ring strain.
¹³C 174.2 C 2C C1/C2-COOH Standard carboxylic acid carbonyl resonance.
¹³C 45.8 CH 2C C1, C2 Methine carbons adjacent to electron-withdrawing -COOH.

| ¹³C | 41.2 | CH₂ | 2C | C3, C5 | Methylene carbons α to the ketone. |

Key 2D NMR (COSY and HMBC) correlations establishing the cyclopentanone core.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The critical diagnostic feature is the bifurcation of the carbonyl stretching region.

Causality in Vibrational Modes: The ketone C=O stretch in a cyclopentanone ring appears at a higher frequency (~1745 cm⁻¹) than a standard acyclic ketone. The ring strain increases the force constant ( k ) of the C=O bond. According to Hooke's Law for molecular vibrations ( ν=2πc1​μk​​ ), an increased force constant directly results in a higher vibrational frequency.

Table 3: Key FT-IR Spectral Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
3300 - 2500 Strong, Broad O-H stretch Carboxylic acid hydroxyls (dimeric H-bonding).
1745 Strong, Sharp C=O stretch Cyclopentanone carbonyl (shifted due to ring strain).
1710 Strong, Sharp C=O stretch Carboxylic acid carbonyls.

| 1220 | Strong | C-O stretch | Carboxylic acid single bond. |

Mass Spectrometry (ESI-MS)

Given the presence of two highly acidic carboxylic acid moieties, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice for MS analysis. The molecule readily deprotonates to form the [M−H]− pseudo-molecular ion at m/z 171.0.

Collision-Induced Dissociation (CID) of this parent ion yields a predictable and highly diagnostic fragmentation cascade driven by sequential decarboxylation.

ESI-MS negative mode fragmentation pathway of 4-oxocyclopentane-1,2-dicarboxylic acid.

Experimental Protocols for Spectral Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They include built-in quality control checkpoints that prevent the acquisition of artifactual data.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATMA) for ¹H and ¹³C nuclei to maximize probe sensitivity.

  • Locking and Shimming (Self-Validation Step): Lock the magnetic field to the deuterium frequency of DMSO. Execute gradient shimming.

    • Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the residual DMSO pentet. The system is validated for acquisition only if the FWHM is < 1.0 Hz, ensuring optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • ¹H NMR: 30° pulse angle, relaxation delay ( D1​ ) of 2.0 seconds (critical to ensure complete longitudinal relaxation for accurate integration), 64 scans.

    • ¹³C NMR: Power-gated decoupling, D1​ of 2.0 seconds, 1024 scans.

Protocol B: LC-MS/MS Analysis
  • Chromatographic Separation: Inject 2 μ L of a 10 μ g/mL sample onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 μ m).

  • Mobile Phase: Gradient elution using Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile).

  • Mass Calibration (Self-Validation Step): Prior to the run, infuse a sodium formate cluster calibration solution.

    • Validation Check: The instrument software must calculate a mass error of < 2 ppm across the m/z 50-1000 range. If the error exceeds 2 ppm, the sequence automatically halts, preventing the collection of uncalibrated data.

  • Ionization & Acquisition: ESI negative mode. Capillary voltage at 2.5 kV. Isolate the m/z 171.0 precursor ion in the quadrupole and apply a collision energy of 15-25 eV in the collision cell to generate the MS/MS spectra.

References

  • PubChem Compound Summary for CID 287120, 4-Oxo-1,2-cyclopentanedicarboxylic acid. National Center for Biotechnology Information (NIH).[2]

    • URL
  • Total Synthesis of (+)-Brefeldin C, (+)-nor-Me Brefeldin A and (+)-4-epi-nor-Me Brefeldin. ResearchGate.[1]

    • URL
  • Compounds for the treatment of medical disorders (US10092584B2). Google Patents.[3]

    • URL

Sources

Foundational

An In-depth Technical Guide to 4-Oxocyclopentane-1,2-dicarboxylic Acid: From Discovery to Modern Synthesis

This technical guide provides a comprehensive overview of 4-Oxocyclopentane-1,2-dicarboxylic acid, a significant building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Oxocyclopentane-1,2-dicarboxylic acid, a significant building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the evolution of its synthesis, and the foundational chemical principles that underpin its preparation. We will explore the pivotal role of the Dieckmann condensation, detail experimental protocols, and provide insights into the causality behind synthetic choices, ensuring a thorough understanding for practical application.

Introduction: The Significance of a Functionalized Cyclopentanoid

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1] Unlike the six-membered cyclohexane ring, which is readily accessible through powerful reactions like the Diels-Alder, the synthesis of functionalized cyclopentanes has historically presented a greater challenge to organic chemists. 4-Oxocyclopentane-1,2-dicarboxylic acid, with its ketone and dual carboxylic acid functionalities, represents a versatile scaffold for the elaboration of more complex molecular architectures. Its strategic placement of reactive groups allows for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of prostaglandins, steroids, and other biologically active molecules.

The Dawn of Cyclopentanoid Synthesis: A Historical Perspective

The story of 4-Oxocyclopentane-1,2-dicarboxylic acid is intrinsically linked to the broader history of cyclopentane synthesis and the development of key cyclization reactions. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis is a direct application of the groundbreaking work on intramolecular condensations of diesters.

Early Explorations and the Challenge of Ring Formation

In the late 19th century, the synthesis of cyclic compounds, particularly five-membered rings, was a formidable challenge. Early efforts often resulted in low yields and were not broadly applicable. The work of chemists like William Henry Perkin on the synthesis of trans-cyclopentane-1,2-dicarboxylic acid in 1887, starting from diethyl malonate, marked a significant step forward in the deliberate construction of cyclopentane rings.[2] However, these early methods were often multi-step and lacked the efficiency of modern synthetic protocols.

A Paradigm Shift: The Dieckmann Condensation

The pivotal moment in the history of cyclopentanone synthesis arrived with the work of the German chemist Walter Dieckmann. In his publications in Berichte der deutschen chemischen Gesellschaft in 1894 and later in Annalen der Chemie in 1901, Dieckmann described the intramolecular condensation of diesters to form β-keto esters.[3][4] This reaction, now famously known as the Dieckmann condensation, provided a reliable and general method for the formation of five- and six-membered rings. It is through the application of this powerful reaction that the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid became a practical reality.

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester, which is then protonated upon acidic workup.

The Foundational Synthesis: Dieckmann Condensation in Action

The most logical and historically significant route to 4-Oxocyclopentane-1,2-dicarboxylic acid is through the Dieckmann condensation of a suitably substituted tri- or tetra-ester. A plausible precursor for this synthesis is a trialkyl ester of a propane-1,1,3,3-tetracarboxylic acid derivative or a related compound that can undergo intramolecular cyclization to form the desired cyclopentanone ring.

Mechanistic Insights: A Step-by-Step Look at the Dieckmann Condensation

The mechanism of the Dieckmann condensation is a cornerstone of organic chemistry and understanding it is crucial for optimizing reaction conditions and predicting outcomes.

Dieckmann_Condensation Dieckmann Condensation Mechanism A Diester B Enolate Formation (Base, e.g., NaOEt) A->B -H+ C Enolate B->C D Intramolecular Nucleophilic Attack C->D E Cyclic Intermediate D->E F Elimination of Alkoxide (OEt-) E->F -OEt- G β-Keto Ester F->G H Deprotonation (Base) G->H I Stable Enolate H->I -H+ J Acidic Workup (H3O+) I->J K Final Product: β-Keto Ester J->K

Caption: The mechanism of the Dieckmann condensation.

Causality in Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is typically used to generate the enolate. Sodium ethoxide (NaOEt) in ethanol is a classic choice, as any transesterification that occurs does not change the product if the starting material is an ethyl ester. Modern syntheses may employ stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete enolate formation.

  • Solvent: The reaction is typically carried out in an aprotic solvent like toluene or THF to avoid protonation of the enolate.

  • Acidic Workup: A final acidic workup is essential to protonate the stable enolate formed at the end of the reaction, yielding the neutral β-keto ester product.

A Prototypical Experimental Protocol: Synthesis of Diethyl 4-oxocyclopentane-1,2-dicarboxylate

This protocol describes a representative synthesis of the diethyl ester of 4-Oxocyclopentane-1,2-dicarboxylic acid, a direct precursor to the target diacid.

Materials:

  • Triethyl 1,1,2-ethanetricarboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide in anhydrous toluene.

  • Addition of Substrate: A solution of triethyl 1,1,2-ethanetricarboxylate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 4-oxocyclopentane-1,2-dicarboxylate. Further purification can be achieved by vacuum distillation or column chromatography.

  • Hydrolysis to the Diacid: The purified diethyl ester is then hydrolyzed to 4-Oxocyclopentane-1,2-dicarboxylic acid by refluxing with aqueous hydrochloric acid. The diacid precipitates upon cooling and can be collected by filtration and recrystallized.

Evolution of Synthetic Methodologies

While the Dieckmann condensation remains a fundamental approach, modern organic synthesis has introduced a variety of other methods for the construction of functionalized cyclopentanones. These methods often offer improved stereocontrol, functional group tolerance, and efficiency.

Table 1: Comparison of Synthetic Routes to Functionalized Cyclopentanones

MethodDescriptionAdvantagesDisadvantages
Dieckmann Condensation Intramolecular condensation of diesters.Well-established, reliable for 5- and 6-membered rings.Can be low-yielding for more complex substrates, requires strong base.
Pauson-Khand Reaction A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.Forms the cyclopentenone ring in a single step, good for complex systems.Requires a metal catalyst (typically cobalt), can have regioselectivity issues.
Nazarov Cyclization An acid-catalyzed electrocyclic ring closure of divinyl ketones.Efficient for the synthesis of cyclopentenones, often proceeds in high yield.Requires specific divinyl ketone precursors.
Ring-Closing Metathesis (RCM) Cyclization of a diene using a ruthenium or molybdenum catalyst.Excellent functional group tolerance, widely applicable.Requires a metal catalyst, may not be cost-effective for large-scale synthesis.

Modern Applications in Drug Discovery and Materials Science

4-Oxocyclopentane-1,2-dicarboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of target molecules.

Applications Applications of 4-Oxocyclopentane-1,2-dicarboxylic Acid Core 4-Oxocyclopentane- 1,2-dicarboxylic Acid A Prostaglandin Analogs Core->A B Antiviral Agents Core->B C Steroid Scaffolds Core->C D Chiral Ligands for Asymmetric Catalysis Core->D E Polymer Building Blocks Core->E

Caption: Key application areas for 4-Oxocyclopentane-1,2-dicarboxylic acid.

The presence of multiple functional groups allows for selective modifications, enabling the construction of complex and stereochemically rich molecules. In drug discovery, the cyclopentane core is often used as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. In materials science, dicarboxylic acids are used as linkers in the formation of metal-organic frameworks (MOFs) and as monomers in the synthesis of polyesters and polyamides.

Conclusion

The journey of 4-Oxocyclopentane-1,2-dicarboxylic acid from a conceptual product of a foundational organic reaction to a versatile tool in modern chemistry highlights the enduring power of fundamental synthetic methodologies. The Dieckmann condensation, a reaction developed over a century ago, remains a cornerstone for the synthesis of this important cyclopentanoid building block. As the demand for novel and complex molecules in medicine and materials science continues to grow, the strategic application of this and other innovative synthetic methods will be crucial for future advancements. This guide has provided a comprehensive overview of the history, synthesis, and significance of 4-Oxocyclopentane-1,2-dicarboxylic acid, equipping researchers and scientists with the knowledge to effectively utilize this valuable compound in their endeavors.

References

  • Dieckmann, W. (1901). Zur Kenntniss der Ringbildungen. Justus Liebig's Annalen der Chemie, 317(1), 51-109. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Group Meeting. [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Dieckmann, W. (1894). Ueber die Darstellung fünf- und sechsgliedriger Kohlenstoffringe. Berichte der deutschen chemischen Gesellschaft, 27(1), 965-966. [Link]

  • Perkin, W. H. (1887). Researches on the constitution of closed carbon-chains. Part I. The constitution of the so-called pentamethylene-dicarboxylic acids. Journal of the Chemical Society, Transactions, 51, 1-28. [Link]

  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Gallica. (n.d.). Berichte der Deutschen chemischen Gesellschaft zu Berlin | 1894. [Link]

  • Wiley Online Library. (n.d.). Justus Liebigs Annalen der Chemie. [Link]

  • The Online Books Page. (n.d.). Berichte der Deutschen Chemischen Gesellschaft archives. [Link]

  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

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Exploratory

An In-depth Technical Guide on the Toxicological Profile of 4-Oxocyclopentane-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclopentane-1,2-dicarboxylic acid is an organic compound with a distinct cyclic structure containing two carboxylic acid groups and a ket...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclopentane-1,2-dicarboxylic acid is an organic compound with a distinct cyclic structure containing two carboxylic acid groups and a ketone functional group.[1] This molecule is of interest in various chemical syntheses and serves as a potential intermediate in the creation of more complex organic molecules.[1] Its utility in research and development, particularly in drug discovery and materials science, necessitates a thorough understanding of its toxicological profile to ensure safe handling and to anticipate potential biological effects in downstream applications. This guide provides a comprehensive overview of the available toxicological data for 4-Oxocyclopentane-1,2-dicarboxylic acid, framed within the context of standard regulatory testing paradigms.

Regulatory Framework and Standardized Testing

The toxicological evaluation of chemical substances is guided by internationally accepted protocols, most notably the OECD Guidelines for the Testing of Chemicals.[2][3] These guidelines provide a framework for assessing potential effects on human health and the environment, ensuring data consistency and mutual acceptance across different countries.[2][3] The health effects section (Section 4) of these guidelines outlines a range of studies to determine various toxicity endpoints.[3]

Toxicological Endpoints for 4-Oxocyclopentane-1,2-dicarboxylic acid

Based on available safety data sheets (SDS) and chemical supplier information, a preliminary hazard profile can be established. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications suggest that the primary toxicological concerns are related to acute oral toxicity and local irritant effects on the skin, eyes, and respiratory system.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.[4] The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals uses data from these studies to classify substances.[4] For 4-Oxocyclopentane-1,2-dicarboxylic acid, the hazard statement "Harmful if swallowed" (H302) indicates a potential for acute oral toxicity.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test and aims to determine a dose that produces clear signs of toxicity but not mortality.[4] This method reduces the number of animals required and minimizes suffering.[4]

Methodology:

  • Preliminary Sighting Study: A single animal, typically a female rodent, is dosed at a starting level (e.g., 300 mg/kg) to observe for signs of toxicity.[4] The choice of starting dose is informed by any existing data on structurally related compounds.[4]

  • Main Study: Based on the outcome of the sighting study, a small group of animals (usually 5 of one sex) is dosed at a fixed level (5, 50, 300, or 2000 mg/kg).[4]

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight changes are also recorded.

  • Endpoint: The study determines the dose at which evident toxicity is observed, allowing for classification according to the GHS.

A graphical representation of a generalized acute toxicity testing workflow is provided below.

G cluster_0 Phase 1: Pre-assessment cluster_1 Phase 2: In Vitro & In Vivo Screening cluster_2 Phase 3: Hazard Classification A Literature Review & In Silico Analysis D Acute Oral Toxicity (e.g., OECD 420/423/425) A->D B Physicochemical Properties B->D C In Vitro Cytotoxicity Assays C->D E Data Analysis & Endpoint Determination D->E F GHS Classification & Labeling E->F

Caption: Generalized workflow for acute toxicity assessment.

Irritation and Corrosivity

Skin Irritation:

The classification "Causes skin irritation" (H315) suggests that direct contact with 4-Oxocyclopentane-1,2-dicarboxylic acid can lead to reversible inflammatory changes in the skin.

Eye Irritation:

The "Causes serious eye irritation" (H319) classification indicates that contact with the eyes may result in significant, but reversible, ocular damage.

Respiratory Irritation:

"May cause respiratory irritation" (H335) points to the potential for irritation of the respiratory tract upon inhalation, which is a key consideration for handling the substance in powdered form.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation, thereby avoiding the use of live animals.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

  • Test Substance Application: A small amount of 4-Oxocyclopentane-1,2-dicarboxylic acid is applied to the surface of the tissue.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After incubation, the tissues are washed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%), the substance is classified as a skin irritant.

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect damage to DNA caused by a chemical substance. While there is no specific genotoxicity information available for 4-Oxocyclopentane-1,2-dicarboxylic acid in the provided search results, this is a critical endpoint for any chemical with potential for human exposure. For a structurally related compound, 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, sodium salt, genotoxicity data is noted as being available, suggesting that this class of compounds undergoes such evaluation.[5]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Methodology:

  • Strain Selection: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of 4-Oxocyclopentane-1,2-dicarboxylic acid, both with and without an external metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

A diagram illustrating the general principle of genotoxicity assessment is provided below.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Assays (if Tier 1 is positive) A Test Compound: 4-Oxocyclopentane- 1,2-dicarboxylic acid B Ames Test (OECD 471) - Gene Mutation A->B C In Vitro Mammalian Cell Micronucleus Test (OECD 487) - Chromosomal Damage A->C E Weight of Evidence Assessment - Genotoxicity Hazard Characterization B->E D In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) C->D Positive Result C->E D->E

Caption: A tiered approach to genotoxicity testing.

Repeated Dose Toxicity

No data on repeated dose toxicity for 4-Oxocyclopentane-1,2-dicarboxylic acid were found in the provided search results. However, for a comprehensive toxicological profile, this is a crucial area of investigation. Chronic toxicity studies provide information on potential health hazards from repeated exposure over a significant portion of an animal's lifespan.[6] These studies, such as the OECD 407 (28-day) or OECD 408 (90-day) oral toxicity studies in rodents, are designed to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).[3][6]

Data Summary
Toxicological EndpointAvailable Data/ClassificationReference
Acute Oral Toxicity H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation
Genotoxicity No specific data available.
Repeated Dose Toxicity No specific data available.
Carcinogenicity No specific data available.
Reproductive Toxicity No specific data available.

Conclusion and Recommendations

The current toxicological data for 4-Oxocyclopentane-1,2-dicarboxylic acid is primarily derived from hazard classifications provided by chemical suppliers, indicating concerns for acute oral toxicity and irritant effects on the skin, eyes, and respiratory system. For drug development professionals and researchers, this information underscores the importance of implementing appropriate safety measures, including the use of personal protective equipment (gloves, eye protection) and ensuring adequate ventilation when handling this compound.

The absence of publicly available data on critical endpoints such as genotoxicity, repeated dose toxicity, and reproductive toxicity represents a significant data gap. To support further development and use of this compound, particularly in applications with a higher potential for human exposure, a more comprehensive toxicological evaluation according to OECD guidelines would be necessary. This would involve conducting a battery of tests, starting with in vitro assays like the Ames test and skin irritation models, followed by in vivo studies if warranted by the initial results and the intended application.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Available at: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

  • OECD Guideline for Testing of Chemicals 420. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. Available at: [Link]

  • OECD Test Guideline 425 - National Toxicology Program. Available at: [Link]

  • 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120 - PubChem. Available at: [Link]

  • 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, sodium salt (1:3) - Hazard Genotoxicity. Available at: [Link]

  • PUBLIC REPORT Cyclohexanecarboxylic acid, 4-methyl-2-oxo-, ethyl ester. Available at: [Link]

  • Genotoxic Effect of Dicyclopropanated 5-Vinyl-2-Norbornene - MDPI. Available at: [Link]

  • 4-Oxocyclopentane-1,2-dicarboxylic acid - SpectraBase. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic Acid: A Detailed Guide for Researchers

An In-depth Application Note and Protocol for the Synthesis of a Key Building Block in Medicinal Chemistry and Materials Science Introduction 4-Oxocyclopentane-1,2-dicarboxylic acid is a versatile organic compound that s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Application Note and Protocol for the Synthesis of a Key Building Block in Medicinal Chemistry and Materials Science

Introduction

4-Oxocyclopentane-1,2-dicarboxylic acid is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its rigid, five-membered ring structure, adorned with a ketone and two carboxylic acid functionalities, offers multiple points for chemical modification, making it an attractive intermediate for drug discovery and the development of novel materials. The strategic placement of these functional groups allows for the stereocontrolled introduction of substituents, a critical aspect in the synthesis of biologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to 4-oxocyclopentane-1,2-dicarboxylic acid, including detailed experimental protocols and an exploration of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The most direct and reliable synthesis of 4-oxocyclopentane-1,2-dicarboxylic acid is achieved through a two-step process. This strategy involves an initial Dieckmann condensation to construct the cyclopentanone ring system, followed by a straightforward hydrolysis of the resulting ester to yield the final dicarboxylic acid.

The overall synthetic pathway can be summarized as follows:

Synthesis_Pathway Start Dimethyl 3-oxoglutarate + Glyoxal Intermediate Dimethyl 4-oxocyclopentane-1,2-dicarboxylate Start->Intermediate Dieckmann Condensation Final_Product 4-Oxocyclopentane-1,2-dicarboxylic acid Intermediate->Final_Product Hydrolysis

Caption: Overall synthetic scheme for 4-Oxocyclopentane-1,2-dicarboxylic acid.

Part 1: Dieckmann Condensation for the Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

The Dieckmann condensation is a powerful intramolecular Claisen condensation reaction used to form cyclic β-keto esters from diesters.[3][4][5][6] In this synthesis, the key is the reaction between dimethyl 3-oxoglutarate (also known as dimethyl acetonedicarboxylate) and glyoxal in the presence of a base to form the five-membered ring of dimethyl 4-oxocyclopentane-1,2-dicarboxylate.[1][7][8][9][10]

Mechanistic Insights

The reaction is initiated by the deprotonation of an α-carbon of dimethyl 3-oxoglutarate by a base, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of glyoxal. A subsequent intramolecular aldol-type reaction and dehydration lead to the formation of the cyclopentenone ring, which is then followed by a Michael addition of another equivalent of the enolate of dimethyl 3-oxoglutarate. Finally, an intramolecular Dieckmann condensation of the resulting intermediate yields the desired product.

Dieckmann_Mechanism cluster_0 Dieckmann Condensation A Dimethyl 3-oxoglutarate B Enolate Formation (Base) A->B C Nucleophilic Attack on Glyoxal B->C D Intramolecular Cyclization C->D E Dehydration D->E F Dimethyl 4-oxocyclopentane- 1,2-dicarboxylate E->F

Caption: Simplified workflow of the Dieckmann condensation step.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Dimethyl 3-oxoglutarateC7H10O5174.15(Specify amount)≥98%
Glyoxal (40% solution in water)C2H2O258.04(Specify amount)
Sodium MethoxideCH3ONa54.02(Specify amount)≥95%
Methanol (anhydrous)CH4O32.04(Specify volume)≥99.8%
Diethyl Ether (anhydrous)(C2H5)2O74.12(Specify volume)≥99%
Hydrochloric Acid (concentrated)HCl36.46(As needed)
Saturated Sodium Bicarbonate SolutionNaHCO384.01(As needed)
BrineNaCl58.44(As needed)
Anhydrous Magnesium SulfateMgSO4120.37(As needed)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.

  • Addition of Reactants: A solution of dimethyl 3-oxoglutarate and glyoxal in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at a controlled temperature (typically 0-5 °C) over a period of 1-2 hours.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude dimethyl 4-oxocyclopentane-1,2-dicarboxylate can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Typical yields for this reaction range from 60-75%, depending on the scale and reaction conditions.

Characterization of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate:

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C9H12O5[1][8][9]

  • Molecular Weight: 200.19 g/mol [1][8][9]

  • Spectroscopic Data: The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Hydrolysis to 4-Oxocyclopentane-1,2-dicarboxylic Acid

The final step in the synthesis is the hydrolysis of the diester, dimethyl 4-oxocyclopentane-1,2-dicarboxylate, to the target dicarboxylic acid. This can be achieved through either acidic or basic hydrolysis. Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.

Mechanistic Insights

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This process occurs for both ester groups.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Dimethyl 4-oxocyclopentane-1,2-dicarboxylateC9H12O5200.19(Specify amount)
Hydrochloric Acid (6 M)HCl36.46(Specify volume)
WaterH2O18.02(Specify volume)
Ethyl AcetateC4H8O288.11(Specify volume)
Anhydrous Sodium SulfateNa2SO4142.04(As needed)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with dimethyl 4-oxocyclopentane-1,2-dicarboxylate and an aqueous solution of hydrochloric acid (e.g., 6 M).

  • Reaction: The mixture is heated to reflux with stirring for a period of 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the aqueous solution is extracted several times with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-oxocyclopentane-1,2-dicarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Expected Yield: Hydrolysis reactions typically proceed in high yields, often exceeding 90%.

Characterization of 4-Oxocyclopentane-1,2-dicarboxylic Acid:

  • Appearance: White to off-white solid.[1]

  • Molecular Formula: C7H8O5[1]

  • Molecular Weight: 172.14 g/mol [11]

  • Melting Point: The melting point should be determined and compared to the literature value.

  • Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[12]

Hydrolysis_Workflow cluster_1 Hydrolysis Protocol Start Diester in Acid Heat Reflux Start->Heat Cool Cooling Heat->Cool Extract Extraction Cool->Extract Purify Recrystallization Extract->Purify Product Dicarboxylic Acid Purify->Product

Caption: General workflow for the hydrolysis of the diester intermediate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with appropriate care.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

Conclusion

The synthetic route described herein provides a reliable and efficient method for the preparation of 4-oxocyclopentane-1,2-dicarboxylic acid. The two-step sequence, involving a Dieckmann condensation followed by hydrolysis, is a classic yet powerful approach for the construction of this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers in drug development and materials science to successfully synthesize and utilize this versatile building block in their research endeavors.

References

  • PubChem. 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120. [Link]

  • PubChemLite. Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5). [Link]

  • Dieckmann Reaction. Dieckmann Reaction. [Link]

  • PubChem. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • MySkinRecipes. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • MolPort. 1,2-dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate. [Link]

  • PubChem. 4-Hydroxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester | C9H14O5. [Link]

  • Organic Syntheses. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

  • Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University, 1966. [Link]

  • Google Patents. Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Introduction 4-Oxocyclopentane-1,2-dicarboxylic acid is a polyfunctional organic compound that serves as a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Oxocyclopentane-1,2-dicarboxylic acid is a polyfunctional organic compound that serves as a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds and novel materials. The presence of two carboxylic acid groups and a ketone functionality imparts a high degree of polarity and reactivity, making it an important intermediate. However, these same features can present significant challenges during purification. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and difficulties in the characterization of downstream products.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods for the purification of 4-Oxocyclopentane-1,2-dicarboxylic acid. The protocols described herein are designed to address common impurities and are grounded in fundamental chemical principles to ensure reproducibility and high purity of the final product.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 4-Oxocyclopentane-1,2-dicarboxylic acid is the cornerstone of developing an effective purification strategy. These properties dictate the choice of solvents and techniques for methods such as recrystallization and chromatography.

PropertyValueSource
CAS Number 1703-61-3[1][2]
Molecular Formula C₇H₈O₅[1]
Molecular Weight 172.14 g/mol [1][2]
Appearance White to off-white solid/powder or crystals[3][4]
Melting Point 189°C[5]
Solubility Soluble in polar solvents such as water and alcohols.[3]

Common Impurities

Impurities in 4-Oxocyclopentane-1,2-dicarboxylic acid typically originate from the synthetic route employed. Common contaminants may include:

  • Unreacted Starting Materials: Depending on the synthesis, these can be more or less polar than the desired product.

  • Side-Reaction Byproducts: Including products of over-oxidation, incomplete cyclization, or decarboxylation. Beta-keto acids can be prone to spontaneous decarboxylation.[6]

  • Stereoisomers: The presence of multiple stereocenters can lead to a mixture of cis/trans isomers which may be difficult to separate.

  • Residual Solvents and Reagents: Catalysts or solvents used during the synthesis and initial workup.

Purification Strategies: A Multi-faceted Approach

The choice of purification method is contingent on the nature and quantity of the impurities present. A multi-step approach, often combining different techniques, may be necessary to achieve the desired level of purity.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and economical method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For 4-Oxocyclopentane-1,2-dicarboxylic acid, its high polarity suggests the use of polar solvents.

Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Water: An excellent choice due to the high polarity of the dicarboxylic acid.

  • Short-chain alcohols (Methanol, Ethanol): Also effective due to their polarity.

  • Acetone: Can be a suitable solvent for dicarboxylic acids.[7][8]

  • Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used. For example, a mixture of water and acetone or ethanol and ethyl acetate.

Column Chromatography: For Challenging Separations

When recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is a viable alternative. Due to the high polarity of the dicarboxylic acid, a polar mobile phase is required for elution from the silica gel.

Key Considerations:

  • Stationary Phase: Standard silica gel (slightly acidic) is generally suitable.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetic acid) is typically used. The polarity of the eluent is gradually increased to elute the compounds.

  • Tailing: Carboxylic acids can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can suppress this interaction and improve peak shape.[9]

Derivatization: A Strategy for Indirect Purification

In cases where the compound is difficult to handle or separate in its free acid form, a derivatization-purification-hydrolysis sequence can be highly effective. The carboxylic acid groups are converted into less polar esters, which are often more amenable to purification by standard silica gel chromatography.[10] Following purification, the esters are hydrolyzed back to the parent dicarboxylic acid.

Esterification:

  • Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is reversible.[11]

  • Steglich Esterification: A milder method using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[12][13] This is often preferred for more sensitive substrates.

Hydrolysis (Saponification): The purified ester can be cleaved back to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification.[5][14] This reaction is irreversible and typically high-yielding.

Visualization of Purification Workflows

Purification_Workflow Purification Strategy Decision Tree start Crude 4-Oxocyclopentane-1,2-dicarboxylic acid recrystallization Recrystallization start->recrystallization purity_check1 Purity Assessment (TLC, MP, HPLC) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Impure pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Purity Assessment column_chrom->purity_check2 derivatization Derivatization Strategy purity_check2->derivatization Still Impure / Tailing purity_check2->pure_product Pure derivatization->pure_product

Caption: Decision tree for selecting a purification method.

Derivatization_Purification Derivatization-Based Purification Workflow start Impure Dicarboxylic Acid esterification Esterification (e.g., Steglich) start->esterification crude_ester Crude Diester esterification->crude_ester chromatography Column Chromatography of Diester crude_ester->chromatography pure_ester Pure Diester chromatography->pure_ester hydrolysis Hydrolysis (Saponification) pure_ester->hydrolysis acidification Acidification hydrolysis->acidification final_product Pure Dicarboxylic Acid acidification->final_product

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Abstract 4-Oxocyclopentane-1,2-dicarboxylic acid is a pivotal building block in synthetic organic chemistry and pharmaceutical development. Its distinct molecular architecture, featuring a ketone and two carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Oxocyclopentane-1,2-dicarboxylic acid is a pivotal building block in synthetic organic chemistry and pharmaceutical development. Its distinct molecular architecture, featuring a ketone and two carboxylic acid moieties, necessitates robust and specific analytical methods for identity confirmation, purity assessment, and quantification. This application note provides a comprehensive guide for researchers and drug development professionals, detailing validated protocols for the analysis of this compound. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind key experimental parameters is elucidated to provide a deeper understanding and facilitate method adaptation and troubleshooting.

Introduction: The Analytical Imperative

The precise characterization of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3, Molecular Weight: 172.13 g/mol ) is fundamental to ensuring the quality, safety, and efficacy of subsequent synthetic products and active pharmaceutical ingredients.[1][2][3] The presence of two polar carboxylic acid groups and a moderately polar ketone presents a unique analytical challenge, particularly concerning chromatographic separation and volatility. This guide outlines a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, from purity and concentration to definitive structural confirmation.

Chromatographic Techniques: Purity and Quantification

Chromatography is the primary tool for separating 4-Oxocyclopentane-1,2-dicarboxylic acid from starting materials, by-products, and other impurities, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for analyzing this non-volatile, thermally sensitive compound. The key to a successful and reproducible separation lies in controlling the ionization state of the carboxylic acid groups.

Causality of Method Design: By employing a reversed-phase (e.g., C18) column, we separate components based on their hydrophobicity. The carboxylic acid groups of the analyte are ionizable. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase must be acidified (e.g., with formic or perchloric acid) to a pH well below the pKa of the carboxylic acids.[4] This suppresses ionization, rendering the molecule neutral and enhancing its retention on the non-polar stationary phase. Detection is typically performed at a low UV wavelength (~200-210 nm) to capture the weak absorbance of the ketone's carbonyl group.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_analysis 3. Data Analysis Sample_Prep Dissolve Sample & Standards in Mobile Phase Mobile_Phase_Prep Prepare Acidified Aqueous/Organic Mobile Phase Degas Filter & Degas Mobile Phase Mobile_Phase_Prep->Degas Pump Isocratic Pump Degas->Pump Injector Inject Sample Column C18 Column Injector->Column Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Chromatogram->Integration Quantification Quantify via Calibration Curve Integration->Quantification

Caption: A typical workflow for the quantitative analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid by HPLC.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with UV Detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (Analytical Grade).

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% aqueous Formic Acid (e.g., 20:80 v/v). The optimal ratio may require method development.

    • Standard Preparation: Create a 1 mg/mL stock solution of 4-Oxocyclopentane-1,2-dicarboxylic acid in the mobile phase. Prepare a calibration curve by serial dilution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Sample Preparation: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 35 °C

      • Detection Wavelength: 210 nm

    • Analysis: Run standards and samples. Plot a calibration curve of peak area versus concentration. Determine the sample concentration from this curve.

Table 1: Typical HPLC Method Performance Characteristics

ParameterExpected ValueRationale
Retention Time (t_R)3-7 minutesDependent on exact mobile phase composition.
Tailing Factor≤ 1.5Acidified mobile phase minimizes peak tailing.
Linearity (R²)≥ 0.998Indicates a good fit of the calibration curve.
Limit of Quantification~10-20 µg/mLDependent on instrument sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of this dicarboxylic acid is precluded by its high polarity and low volatility. A mandatory derivatization step is required to convert the polar carboxylic acid groups into more volatile and thermally stable esters.

Causality of Method Design: Silylation is a highly effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[5][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replace the acidic protons with non-polar trimethylsilyl (TMS) groups. This transformation drastically reduces the boiling point and polarity of the analyte, allowing it to be volatilized and separated on a standard non-polar GC column (e.g., DB-5ms). The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the TMS-derivatized molecule.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep 1. Derivatization cluster_gcms 2. GC-MS System cluster_analysis 3. Data Analysis Sample_Dry Dry Sample (under N₂) Reagent_Add Add Solvent & BSTFA Reagent Sample_Dry->Reagent_Add Reaction Heat Vial (e.g., 70°C, 30 min) Reagent_Add->Reaction Injector Inject Sample Reaction->Injector GC_Column DB-5ms Column Injector->GC_Column MS_Detector Mass Spectrometer (EI Mode) GC_Column->MS_Detector TIC Obtain Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Library_Search Confirm Identity Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid, including the mandatory derivatization step.

Detailed GC-MS Protocol (Silylation):

  • Instrumentation: GC-MS system with Electron Ionization (EI) source, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • Derivatization: In a 2 mL GC vial, add ~1 mg of the sample. Add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL (Split mode, e.g., 20:1)

      • Carrier Gas: Helium, constant flow (~1.2 mL/min)

      • Oven Program: Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min.

      • MS Transfer Line: 280 °C

      • Ion Source Temp: 230 °C

      • Scan Range: m/z 50-500

    • Analysis: Identify the peak for the di-TMS derivative. Confirm identity by its mass spectrum.[7]

Table 2: Predicted Key Mass Fragments for Di-TMS Derivative of Analyte

m/zInterpretationSignificance
316[M]⁺Molecular Ion
301[M-15]⁺Loss of a methyl group (from TMS)
227[M-89]⁺Loss of a TMSO• radical
147[(CH₃)₃SiOSi(CH₃)₂]⁺Common rearrangement ion in silylated compounds
73[(CH₃)₃Si]⁺Trimethylsilyl cation, often the base peak

Spectroscopic Techniques: Structural Confirmation

Spectroscopy provides unambiguous confirmation of the molecule's identity by probing its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: Will show complex multiplets for the aliphatic protons on the cyclopentane ring. The two carboxylic acid protons will appear as a single, very broad resonance far downfield (typically >10 ppm in DMSO-d₆).

  • ¹³C NMR: Will definitively show the presence of all seven carbons. Key signals include the ketone carbonyl (~210-215 ppm), the two carboxylic acid carbonyls (~175 ppm), and the aliphatic carbons of the ring (30-55 ppm).

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids).

  • Transfer to a clean, dry NMR tube for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of the key functional groups.[7]

Protocol for ATR-FTIR Analysis:

  • Record a background spectrum on the clean ATR crystal.

  • Place a small amount of the solid sample onto the crystal and apply pressure.

  • Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (very broad)O-H StretchCarboxylic Acid (H-bonded)
~2980-2850C-H StretchAliphatic
~1745C=O StretchKetone
~1710C=O StretchCarboxylic Acid

The IR spectrum is characterized by two distinct carbonyl peaks and a very broad O-H stretch that is a hallmark of carboxylic acids.[8]

Mass Spectrometry (MS)

Direct analysis by a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight. Causality of Method Design: ESI is well-suited for polar molecules like dicarboxylic acids. In negative ion mode, the acidic protons are easily abstracted, leading to the formation of a prominent singly-charged deprotonated molecule [M-H]⁻.

Protocol for ESI-MS Analysis:

  • Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and water.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire data in negative ion mode. The primary ion observed should be at m/z 171.03, corresponding to [C₇H₇O₅]⁻.

Conclusion

A combination of analytical techniques is essential for the complete and reliable characterization of 4-Oxocyclopentane-1,2-dicarboxylic acid. HPLC provides robust purity determination and quantification. GC-MS, following a necessary derivatization step, offers an orthogonal separation method and powerful mass-spectral identification. Finally, a combination of NMR, FTIR, and ESI-MS provides an unambiguous confirmation of the molecular structure and weight. The protocols and rationale described herein form a validated framework for the analysis of this important molecule in research and industrial settings.

References

  • PubChem. (2024). 4-Oxo-1,2-cyclopentanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • SpectraBase. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. [Link]

  • Filo. (2025). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • PubMed. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. [Link]

  • Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
  • University Chemistry. (2016). Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment. [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

  • NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. [Link]

  • BAuA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

Sources

Application

The Synthetic Potential of 4-Oxocyclopentane-1,2-dicarboxylic Acid: A Guide to Its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile, Under-Explored Building Block 4-Oxocyclopentane-1,2-dicarboxylic acid is a polyfunctionalized organic molecule characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile, Under-Explored Building Block

4-Oxocyclopentane-1,2-dicarboxylic acid is a polyfunctionalized organic molecule characterized by a five-membered carbocyclic ring bearing a ketone and two carboxylic acid moieties.[1][2] This unique combination of functional groups presents a wealth of opportunities for its application as a versatile building block in the synthesis of complex organic molecules. While its direct applications in the scientific literature are not extensively documented, its structure provides a rich platform for a variety of synthetic transformations. This guide aims to provide detailed application notes and protocols for the potential uses of 4-Oxocyclopentane-1,2-dicarboxylic acid, empowering researchers to unlock its synthetic utility.

The reactivity of this compound is governed by the interplay of its ketone and dicarboxylic acid functionalities.[1] These groups can be selectively or concertedly transformed to construct a diverse array of molecular architectures, including bicyclic systems, stereochemically rich cyclopentane derivatives, and precursors to biologically active molecules. This document will explore these potential applications, providing both the theoretical framework and practical, step-by-step protocols.

I. Strategic Derivatization of the Carboxylic Acid Moieties

The two carboxylic acid groups in 4-Oxocyclopentane-1,2-dicarboxylic acid are prime handles for a variety of chemical modifications. These transformations can be used to introduce new functional groups, build larger molecular scaffolds, or to protect the carboxylic acids during reactions at the ketone.

A. Anhydride Formation: A Gateway to Amides and Esters

The vicinal dicarboxylic acids can be readily converted to the corresponding cyclic anhydride. This transformation is a crucial first step in many synthetic sequences, as the anhydride is a more reactive electrophile than the diacid, facilitating the formation of amides and esters.

Protocol: Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic Anhydride

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid

  • Acetic anhydride

  • Inert solvent (e.g., Toluene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Oxocyclopentane-1,2-dicarboxylic acid (1 equivalent).

  • Add an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • The crude anhydride can be purified by recrystallization or sublimation.

Expert Insight: The use of a co-solvent like toluene can aid in the azeotropic removal of acetic acid formed during the reaction, driving the equilibrium towards the anhydride product.

B. Esterification: Protecting Groups and Precursors for Further Reactions

Conversion of the carboxylic acids to their corresponding esters serves two primary purposes: protection of the acidic protons and activation for subsequent reactions such as Claisen condensations or Dieckmann cyclizations.

Protocol: Dimethyl Esterification using TMS-Diazomethane

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid

  • TMS-Diazomethane (2.0 M in hexanes)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-Oxocyclopentane-1,2-dicarboxylic acid (1 equivalent) in a mixture of DCM and methanol (e.g., 9:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane (2.2 equivalents) dropwise to the stirred solution. A yellow color should persist, indicating a slight excess of the reagent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude dimethyl 4-oxocyclopentane-1,2-dicarboxylate can be purified by column chromatography on silica gel.

Trustworthiness: TMS-diazomethane is a safer alternative to the highly explosive and toxic diazomethane. However, it should still be handled with care in a well-ventilated fume hood.

II. Transformations of the Ketone Functionality

The ketone group on the cyclopentane ring is a versatile functional group that can undergo a wide range of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.

A. Stereoselective Reduction to Hydroxy Derivatives

The reduction of the ketone to a hydroxyl group introduces a new stereocenter, opening the door to the synthesis of chiral cyclopentanols. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the reaction conditions.

Protocol: Sodium Borohydride Reduction to cis-4-Hydroxycyclopentane-1,2-dicarboxylic Acid

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 4-Oxocyclopentane-1,2-dicarboxylic acid (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the slow addition of water, followed by acidification to pH ~2 with 1 M HCl.

  • Remove the solvent under reduced pressure.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.

Expert Insight: The stereoselectivity of the reduction is influenced by the steric hindrance of the neighboring carboxylic acid groups. The hydride will typically attack from the less hindered face, leading to the formation of the cis-hydroxy diacid as the major product.

B. Reductive Amination: Synthesis of Aminocyclopentane Derivatives

Reductive amination of the ketone provides a direct route to aminocyclopentane derivatives, which are valuable scaffolds in medicinal chemistry.

Protocol: Synthesis of 4-Aminocyclopentane-1,2-dicarboxylic Acid

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid

  • Ammonium acetate or a primary amine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol

Procedure:

  • Dissolve 4-Oxocyclopentane-1,2-dicarboxylic acid (1 equivalent) and a large excess of ammonium acetate (or 1.1 equivalents of a primary amine) in methanol.

  • Add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture with dilute HCl.

  • Concentrate the mixture under reduced pressure.

  • The resulting amino acid can be purified by ion-exchange chromatography.

III. Bicyclic Scaffolds through Intramolecular Reactions

The strategic placement of the ketone and dicarboxylic acid functionalities allows for the construction of fused bicyclic systems through intramolecular cyclization reactions.

A. Intramolecular Aldol Condensation

Under basic conditions, the enolate of the ketone can potentially attack one of the esterified carboxylic acid groups, leading to the formation of a bicyclic β-keto ester after a Dieckmann-type condensation.

Conceptual Workflow: Synthesis of Bicyclo[3.2.0]heptane Scaffolds

G A Dimethyl 4-oxocyclopentane-1,2-dicarboxylate B Enolate Formation (Base, e.g., NaH, NaOMe) A->B C Intramolecular Dieckmann Condensation B->C D Bicyclic β-Keto Ester C->D E Hydrolysis & Decarboxylation D->E F Bicyclo[3.2.0]heptan-6-one E->F

Caption: Proposed synthetic pathway to a bicyclo[3.2.0]heptanone derivative.

Protocol: Proposed Dieckmann Condensation

Materials:

  • Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

  • Strong base (e.g., Sodium hydride, Sodium methoxide)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Acid for work-up (e.g., HCl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1 equivalents) and the anhydrous solvent.

  • Add a solution of dimethyl 4-oxocyclopentane-1,2-dicarboxylate (1 equivalent) in the anhydrous solvent dropwise to the stirred suspension of the base at room temperature or 0 °C.

  • After the addition, the reaction may be heated to promote cyclization. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude bicyclic product can be purified by column chromatography.

IV. Potential Applications in the Synthesis of Bioactive Molecules

The cyclopentane ring is a common motif in a wide range of biologically active natural products and pharmaceuticals, including prostaglandins and carbocyclic nucleosides. While direct use of 4-Oxocyclopentane-1,2-dicarboxylic acid in the synthesis of these molecules is not prominently reported, its structure suggests its potential as a precursor.

A. Precursor to Prostaglandin Analogues

Prostaglandins are characterized by a cyclopentane ring with two side chains. The functional groups of 4-Oxocyclopentane-1,2-dicarboxylic acid could serve as handles for the introduction of these side chains. For example, the ketone could be converted to a hydroxyl group, and the carboxylic acids could be elaborated into the characteristic side chains of prostaglandins.

B. Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclobutane ring.[3][4] The functionalized cyclopentane core of 4-Oxocyclopentane-1,2-dicarboxylic acid could be a starting point for the synthesis of such analogues. The carboxylic acid groups could be reduced to hydroxymethyl groups, and the ketone could be converted to an amino group, which could then be used to attach a nucleobase.

Conceptual Workflow: Retrosynthesis of a Carbocyclic Nucleoside Analogue

G A Carbocyclic Nucleoside Analogue B Nucleobase Coupling A->B C Aminocyclopentane Diol B->C D Reduction & Amination C->D E 4-Oxocyclopentane-1,2-dicarboxylic acid D->E

Caption: Retrosynthetic analysis for a potential carbocyclic nucleoside analogue.

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid, while not a mainstream starting material, possesses a rich chemical functionality that makes it a promising, yet under-explored, building block in organic synthesis. The protocols and conceptual workflows presented in this guide are intended to serve as a starting point for researchers to explore the synthetic potential of this versatile molecule. By leveraging the reactivity of its ketone and dicarboxylic acid moieties, a wide array of complex and potentially bioactive molecules can be accessed. Further investigation into the stereoselective transformations of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new chemical entities.

References

  • [Synthesis of analogues of carbocyclic nucleoside]. PubMed. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]

  • Scheme 1. Synthesis of carbocyclic nucleoside analogues 13 (the number... ResearchGate. [Link]

  • Pauson–Khand reaction. Wikipedia. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Semantic Scholar. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]

  • 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5. PubChem. [Link]

Sources

Method

Use of 4-Oxocyclopentane-1,2-dicarboxylic acid as a building block

An Application Note on the structural utility and synthetic methodologies surrounding 4-Oxocyclopentane-1,2-dicarboxylic acid . Executive Summary In the realm of advanced organic synthesis and drug discovery, conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the structural utility and synthetic methodologies surrounding 4-Oxocyclopentane-1,2-dicarboxylic acid .

Executive Summary

In the realm of advanced organic synthesis and drug discovery, conformationally restricted building blocks are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of target molecules. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a highly versatile, carbocyclic scaffold. Featuring a rigid five-membered ring, a ketone at the C4 position, and two carboxylic acid moieties at C1 and C2, it offers orthogonal reactivity. This guide explores its critical role in the total synthesis of complex natural products (e.g., Brefeldin A) and the development of synthetic therapeutics (e.g., the antifungal Icofungipen), providing validated protocols for its manipulation.

Physicochemical Profiling

Before deploying this building block in multi-step syntheses, it is crucial to understand its baseline physical properties. The presence of dual carboxylic acids renders the molecule highly polar, necessitating specific handling and protection strategies during non-aqueous reactions[1].

Table 1: Physicochemical Properties of 4-Oxocyclopentane-1,2-dicarboxylic acid

PropertyValueScientific Implication
Chemical Name 4-Oxocyclopentane-1,2-dicarboxylic acidCore cyclopentyl scaffold with orthogonal functional handles.
CAS Number 1703-61-3Standard identifier for procurement and safety data.
Molecular Formula C 7​ H 8​ O 5​ High oxygen-to-carbon ratio dictates high polarity.
Molecular Weight 172.13 g/mol Low molecular weight allows for significant downstream elaboration.
Appearance White to off-white solidEasily identifiable purity visually; stable under standard conditions.
Solubility Soluble in H 2​ O, Alcohols, THFRequires protection (e.g., esterification) for use in non-polar organic transformations.

Mechanistic Applications in Drug Discovery & Total Synthesis

Macrolide Total Synthesis: The Brefeldin A Framework

Brefeldin A is a potent macrolide antibiotic and antiviral agent that disrupts the Golgi apparatus. The synthesis of its highly substituted cyclopentane core requires absolute relative stereocontrol. Starting from the trans-isomer of 4-oxocyclopentane-1,2-dicarboxylic acid, researchers can leverage the existing trans relationship of the carboxylates to establish the C1 and C5 stereocenters of the natural product. The C4 ketone serves as an essential electrophilic handle, allowing for stereoselective reduction or alkylation to attach the lower macrocyclic appendage prior to lactonization[2].

Antifungal Development: Icofungipen (PLD-118)

Icofungipen (BAY-10-8888) is a conformationally restricted β -amino acid derivative that acts as a potent inhibitor of fungal isoleucyl-tRNA synthetase. The industrial and academic synthesis of Icofungipen relies heavily on 4-oxocyclopentane-1,2-dicarboxylic acid to build the 4-methylenecyclopentane-1-carboxylic acid core. The ketone is perfectly positioned for a Wittig olefination to install the exocyclic double bond. Subsequently, the 1,2-dicarboxylic acid is converted into a cyclic anhydride, which undergoes enantioselective desymmetrization to differentiate the two carbonyls, eventually converting one into the requisite amine via rearrangement[3].

DivergentSynthesis Core 4-Oxocyclopentane-1,2- dicarboxylic acid Brefeldin Brefeldin A Core (Macrolide Antibiotic) Core->Brefeldin Stereoselective Elaboration Icofungipen Icofungipen (PLD-118) (Antifungal β-amino acid) Core->Icofungipen Wittig Olefination & Desymmetrization Scaffolds Conformationally Restricted Scaffolds Core->Scaffolds Derivatization

Synthetic divergence of 4-oxocyclopentane-1,2-dicarboxylic acid into therapeutic agents.

Validated Experimental Protocols

The following protocol details the transformation of 4-oxocyclopentane-1,2-dicarboxylic acid into the key 4-methylenecyclopentane-1,2-dicarboxylic anhydride intermediate used in the synthesis of Icofungipen[3]. This sequence highlights the necessity of functional group protection and the thermodynamics of cyclic anhydride formation.

Workflow Step1 1. Esterification (EtOH, H2SO4) Step2 2. Ylide Generation (Ph3PCH3Br, t-BuOK) Step1->Step2 Step3 3. Wittig Olefination (THF, 0°C to RT) Step2->Step3 Step4 4. Saponification (KOH, THF/H2O) Step3->Step4 Step5 5. Anhydrization (Propionic anhydride) Step4->Step5

Step-by-step workflow for synthesizing the Icofungipen cyclic anhydride intermediate.

Protocol: Synthesis of 4-Methylenecyclopentane-1,2-dicarboxylic Anhydride

Step 1: Diethyl Esterification (Carboxylate Protection)

  • Procedure : Dissolve 4-oxocyclopentane-1,2-dicarboxylic acid (1.0 eq) in absolute ethanol (0.5 M). Add a catalytic amount of concentrated H 2​ SO 4​ (0.05 eq). Reflux the mixture for 12 hours. Remove the solvent in vacuo, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate.

  • Causality : The highly acidic carboxylic protons must be masked to prevent them from quenching the strongly basic Wittig reagent in the subsequent step. Ethanol is chosen because the resulting diethyl ester is highly soluble in anhydrous THF.

  • Validation : Monitor via TLC (Hexanes/EtOAc). The highly polar di-acid starting material (Rf ~0.0) will be fully consumed, replaced by a non-polar spot corresponding to the diester.

Step 2 & 3: Wittig Olefination (Exocyclic Alkene Installation)

  • Procedure : In a flame-dried flask under N 2​ , suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool to 0 °C. Dropwise add potassium tert-butoxide (t-BuOK, 1.15 eq). Stir for 30 minutes to generate the ylide (solution turns bright yellow). Slowly add the diethyl ester from Step 1 (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.

  • Causality : t-BuOK is utilized as a strong, sterically hindered base. It quantitatively deprotonates the phosphonium salt to form the ylide without acting as a nucleophile, thereby preventing unwanted transesterification or saponification of the diethyl ester substrate.

  • Validation : Quench with saturated aqueous NH 4​ Cl and extract with EtOAc. The installation of the exocyclic double bond is confirmed by 1 H NMR, specifically looking for the appearance of characteristic terminal alkene protons at δ 4.8–5.0 ppm.

Step 4: Saponification (Deprotection)

  • Procedure : Dissolve the olefination product in a 1:1 mixture of THF and water. Add KOH (3.0 eq) and stir at room temperature for 6 hours. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to recover the di-acid.

  • Causality : The ester protecting groups have fulfilled their role and must be removed to allow for anhydride formation. KOH in a THF/H 2​ O biphasic system provides rapid hydrolysis without risking the isomerization of the newly formed double bond.

Step 5: Cyclic Anhydride Formation

  • Procedure : Suspend the resulting 4-methylenecyclopentane-1,2-dicarboxylic acid in propionic anhydride (5.0 eq). Heat the mixture to 135 °C for 3 hours.

  • Causality : Propionic anhydride acts as both the solvent and the dehydrating agent. Heating to 135 °C is a strategic thermodynamic choice: it drives the equilibrium forward by distilling off the byproduct (propionic acid, boiling point 141 °C), locking the flexible di-acid into a rigid, highly reactive cyclic anhydride ready for enantioselective opening.

  • Validation : Isolate the product via vacuum distillation. IR spectroscopy serves as a self-validating check, showing characteristic cyclic anhydride asymmetric and symmetric carbonyl stretches at ~1780 cm⁻¹ and ~1850 cm⁻¹.

References

  • PubChem : 4-Oxo-1,2-cyclopentanedicarboxylic acid (CID 287120). National Center for Biotechnology Information. 1

  • ResearchGate : A synthesis of (±)-brefeldin A. Honda, M., et al. Tetrahedron Letters. 2

  • DrugFuture Database : Icofungipen, PLD-118, BAY-10-8888 Synthesis Pathways. Citing EP 0805145 (Mittendorf, J., Bayer AG). 3

Sources

Application

4-Oxocyclopentane-1,2-dicarboxylic acid as a precursor in polymer chemistry

Application Note: 4-Oxocyclopentane-1,2-dicarboxylic Acid as a Functional Precursor in Polymer Chemistry Prepared by: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Oxocyclopentane-1,2-dicarboxylic Acid as a Functional Precursor in Polymer Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In the design of advanced macromolecular systems—such as stimuli-responsive hydrogels, targeted drug delivery vehicles, and crosslinkable elastomers—the selection of the monomer dictates the ultimate architectural flexibility of the polymer. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) is a highly versatile, bi-functional synthon that offers unique structural and chemical advantages for polymer chemistry [1].

The molecule features two distinct functional domains:

  • C1/C2 Dicarboxylic Acids: These enable standard step-growth polycondensation with diols or diamines to form robust polyester or polyamide backbones.

  • C4 Cyclic Ketone: This orthogonal functional handle remains available for highly specific post-polymerization modifications (PPM), such as oxime ligation or reductive amination.

Furthermore, the incorporation of the rigid cyclopentane ring restricts backbone rotation. Compared to flexible linear aliphatic diacids (e.g., adipic acid), this cyclic constraint significantly increases the glass transition temperature ( Tg​ ) and mechanical stability of the resulting macromolecules, making it an ideal precursor for structurally demanding biomedical applications and complex macrolide synthesis (such as Brefeldin A)[3].

Physicochemical Properties

Understanding the baseline properties of the monomer is critical for optimizing polymerization conditions, particularly regarding solvent selection and thermal stability.

Table 1: Physicochemical Properties of 4-Oxocyclopentane-1,2-dicarboxylic acid [1]

PropertyValueExperimental Relevance
CAS Number 1703-61-3Unique identifier for procurement.
Molecular Formula C₇H₈O₅Stoichiometric calculations for step-growth.
Molecular Weight 172.14 g/mol Determines mass-to-mole conversions.
Physical Form White to off-white solidEasy to handle and weigh; indicates high purity.
XLogP3 -1.3Highly hydrophilic; requires polar aprotic solvents (DMF, DMSO) for polymerization.
Topological Polar Surface Area 91.7 ŲHigh hydrogen-bonding capacity; prone to moisture absorption (store desiccated).

Mechanistic Insights: The Ketal Protection Strategy

While 4-oxocyclopentane-1,2-dicarboxylic acid can undergo direct esterification with diols, synthesizing polyamides via diamines presents a chemoselectivity challenge. Primary amines can prematurely react with the C4 ketone to form Schiff bases (imines), leading to unwanted branching, cross-linking, and gelation during step-growth polymerization.

The Causality of Experimental Choice: To establish a highly controlled, linear polymer architecture, the ketone must be temporarily masked. Converting the ketone into an ethylene ketal prior to polymerization neutralizes its electrophilicity [2]. Once the robust polyamide or polyester backbone is formed, mild acidic hydrolysis unmasks the ketone, yielding a linear polymer with reactive pendant groups ready for functionalization.

MonomerWorkflow A 4-Oxocyclopentane-1,2- dicarboxylic acid B Ketal Protection (Ethylene Glycol, p-TsOH) A->B Mask Ketone C Polycondensation (+ Diol/Diamine) B->C Step-Growth D Acidic Deprotection (TFA / H2O) C->D Unmask Ketone E Post-Polymerization Modification (e.g., Oxime) D->E Graft Payload

Synthetic workflow for ketone-functionalized polymers using ketal protection.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of a ketone-functionalized polyamide and its subsequent post-polymerization modification. Every step includes analytical validation to ensure system integrity before proceeding.

Protocol 1: Synthesis of the Protected Monomer (Ethylene Ketal)

Objective: Mask the C4 ketone to prevent cross-linking during amidation.

  • Reagent Assembly: Suspend 4-oxocyclopentane-1,2-dicarboxylic acid (10.0 g, 58 mmol) in 150 mL of anhydrous toluene.

  • Ketalization: Add ethylene glycol (18.0 g, 290 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 g).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux at 110°C for 12 hours. The removal of water drives the equilibrium toward the ketal [2].

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (3 × 50 mL) to remove the acid catalyst, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure.

  • Validation (Crucial): Perform FTIR analysis on the isolated product.

    • Pass Criteria: The complete disappearance of the ketone carbonyl stretch at ~1740 cm⁻¹ and the appearance of strong C–O–C ether bands at 1050–1150 cm⁻¹. The carboxylic acid stretches (~1700 cm⁻¹) must remain intact.

Protocol 2: Step-Growth Polymerization and Deprotection

Objective: Form the polymer backbone and unmask the reactive pendant ketones.

  • Polymerization: In a Schlenk flask under inert argon, combine the ketal-protected diacid (10.0 g, 46 mmol) with an equimolar amount of 1,6-hexanediamine (5.35 g, 46 mmol).

  • Thermal Cycle: Heat the mixture gradually to 180°C under a gentle nitrogen sweep for 2 hours to form the prepolymer, then apply high vacuum (<0.1 Torr) at 220°C for 4 hours to drive off condensation water and build molecular weight.

  • Deprotection: Dissolve the resulting polymer in a mixture of trifluoroacetic acid (TFA) and water (95:5 v/v) at room temperature for 4 hours to cleave the ketal.

  • Precipitation: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum at 40°C.

  • Validation (Crucial):

    • GPC Analysis: Confirm polymer formation (Target Mw​ > 25,000 Da, PDI 1.5–2.0).

    • FTIR Analysis: Verify the return of the sharp ketone carbonyl peak at ~1740 cm⁻¹, which should be distinctly visible alongside the amide I band at ~1650 cm⁻¹.

Protocol 3: Post-Polymerization Modification via Oxime Ligation

Objective: Graft a functional payload (e.g., an alkoxyamine-functionalized fluorophore or drug).

  • Dissolution: Dissolve 1.0 g of the deprotected polymer in 20 mL of DMF.

  • Ligation: Add 1.2 equivalents (relative to the ketone repeat units) of the target alkoxyamine payload. Add 0.1% v/v acetic acid to catalyze the oxime formation.

  • Incubation: Stir at 40°C for 24 hours. Oxime ligation is highly thermodynamically favorable and orthogonal to the amide backbone.

  • Purification: Dialyze the solution against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted payload, then lyophilize.

  • Validation (Crucial): ¹H NMR (in DMSO- d6​ ) should show the disappearance of the alpha-protons adjacent to the ketone and the appearance of the oxime-associated signals, confirming a high degree of grafting efficiency.

Comparative Data Presentation

The structural rigidity of the cyclopentane ring fundamentally alters the thermomechanical profile of the resulting polymers. Table 2 summarizes the theoretical differences when substituting a linear diacid with 4-oxocyclopentane-1,2-dicarboxylic acid.

Table 2: Comparative Polymer Mechanics (Theoretical Impact)

Monomer BackbonePolymer TypeChain FlexibilityExpected Tg​ RangePost-Polymerization Capability
Adipic Acid (Linear C6)Aliphatic Polyamide (Nylon 6,6)High40°C – 50°CNone (Inert backbone)
4-Oxocyclopentane-1,2-dicarboxylic acid Alicyclic PolyamideRestricted (Cyclic)90°C – 120°CHigh (via pendant C4 ketone)

Insight: The elevated Tg​ makes these functionalized polymers highly suitable for nanoparticle drug delivery systems, as the rigid backbone prevents premature payload leakage at physiological temperatures (37°C), releasing the drug only upon targeted enzymatic or hydrolytic degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 287120, 4-Oxo-1,2-cyclopentanedicarboxylic acid". PubChem. Available at:[Link]

  • MDPI. "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones". Molecules. Available at:[Link]

  • ResearchGate. "Über die Isolierung neuer Stoffwechselprodukte aus Penicillium brefeldianum DODGE". ResearchGate. Available at:[Link]

Method

Application Notes and Protocols: Unlocking the Therapeutic Potential of 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivatives

Introduction: The 4-Oxocyclopentane-1,2-dicarboxylic Acid Scaffold as a Promising Chemotype in Drug Discovery The quest for novel therapeutic agents is an ongoing endeavor in the pharmaceutical and biotechnology industri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Oxocyclopentane-1,2-dicarboxylic Acid Scaffold as a Promising Chemotype in Drug Discovery

The quest for novel therapeutic agents is an ongoing endeavor in the pharmaceutical and biotechnology industries. Central to this pursuit is the identification and optimization of unique molecular scaffolds that can serve as the foundation for new drugs. The 4-oxocyclopentane-1,2-dicarboxylic acid core represents one such scaffold of interest. Its rigid, three-dimensional structure, conferred by the cyclopentane ring, combined with the hydrogen-bonding potential of the two carboxylic acid groups and the reactive ketone functionality, provides a versatile platform for the design of targeted therapies.[1][2]

While direct and extensive research into the biological activities of 4-oxocyclopentane-1,2-dicarboxylic acid and its immediate derivatives is nascent, the structural motifs present in this scaffold are found in a variety of biologically active molecules. The cyclopentane ring is a key component of numerous approved drugs, including antiviral agents and kinase inhibitors.[1][2] Furthermore, the dicarboxylic acid functionality is a well-established pharmacophore that can mimic the interactions of other chemical groups and engage in crucial binding with biological targets.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to explore and unlock the therapeutic potential of 4-oxocyclopentane-1,2-dicarboxylic acid derivatives. We present a strategic workflow for the synthesis of a diverse chemical library based on this scaffold, followed by detailed protocols for high-throughput screening (HTS) to identify and characterize their biological activities. The application notes herein are designed to be a practical resource for initiating a drug discovery program centered on this promising, yet underexplored, chemical entity.

Part 1: A Strategic Approach to Unveiling Biological Activity - A High-Throughput Screening (HTS) Workflow

Given the limited existing data on the specific biological activities of 4-oxocyclopentane-1,2-dicarboxylic acid derivatives, a systematic and unbiased screening approach is paramount. High-throughput screening (HTS) offers an efficient methodology to test a large library of compounds against a variety of biological targets, thereby identifying "hit" compounds with desired activities.[4][5][6][7] The overall strategy involves the synthesis of a diverse library of derivatives, followed by a tiered screening cascade.

HTS_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening Cascade Synthesis Synthesis of 4-Oxocyclopentane-1,2- dicarboxylic Acid Derivatives Primary_Screening Primary HTS: Biochemical & Cell-Based Assays Synthesis->Primary_Screening Compound Library Hit_Confirmation Hit Confirmation & Triage Primary_Screening->Hit_Confirmation Initial Hits Secondary_Screening Secondary Assays: Dose-Response & Selectivity Hit_Confirmation->Secondary_Screening Confirmed Hits Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Validated Leads

Caption: A strategic workflow for the discovery of bioactive 4-oxocyclopentane-1,2-dicarboxylic acid derivatives.

Section 1.1: Synthesis of a 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivative Library

The first critical step is the creation of a chemically diverse library of compounds based on the core scaffold. Diversity can be introduced by modifying the carboxylic acid and ketone functionalities.

Protocol 1: General Scheme for Library Synthesis

  • Esterification/Amidation of Carboxylic Acids: The two carboxylic acid groups can be converted to a variety of esters or amides. This can be achieved through standard coupling reactions (e.g., using DCC/DMAP for esterification or HATU/DIPEA for amidation) with a diverse panel of alcohols or amines. This allows for the exploration of different steric and electronic properties at these positions.

  • Modification of the Ketone: The ketone at the 4-position can be subjected to various chemical transformations:

    • Reductive Amination: Reaction with a library of primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate a diverse set of amino derivatives.

    • Wittig Reaction: Conversion of the ketone to an alkene with a variety of ylides, introducing different substituents at this position.

    • Grignard/Organolithium Addition: Nucleophilic addition to the ketone to generate tertiary alcohols with diverse R-groups.

  • Purification and Characterization: All synthesized compounds should be purified to >95% purity using techniques such as flash chromatography or preparative HPLC. The structure of each derivative must be confirmed by analytical methods like NMR (¹H and ¹³C) and mass spectrometry.

Section 1.2: Primary High-Throughput Screening

The synthesized library should be screened against a panel of well-validated biological targets implicated in various diseases. A combination of biochemical (target-based) and cell-based (phenotypic) assays is recommended.[3][8][9]

Potential Therapeutic Areas and Targets for Screening:

  • Oncology: Key signaling pathways often dysregulated in cancer include the PI3K/AKT/mTOR and MAPK pathways.[4][5][10][11][12]

  • Inflammation: Targets within inflammatory pathways, such as the NF-κB and JAK-STAT signaling cascades, are of high interest.[6][13][14][15]

Signaling_Pathways cluster_cancer Cancer Signaling cluster_inflammation Inflammatory Signaling RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression

Caption: Simplified representation of key signaling pathways in cancer and inflammation as potential targets for drug screening.

Protocol 2: High-Throughput Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to identify compounds that are cytotoxic and to determine appropriate concentrations for subsequent cell-based assays.[16]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) or immune cells (e.g., RAW 264.7 macrophages) in 96- or 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add the synthesized derivatives at a single high concentration (e.g., 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that significantly reduce cell viability are considered "hits."

Protocol 3: High-Throughput In Vitro Kinase Inhibition Assay

This is an example of a biochemical assay to identify inhibitors of a specific kinase, a common target in oncology.

  • Assay Preparation: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP.

  • Compound Addition: Add the library compounds at a fixed concentration (e.g., 10 µM). Include a known kinase inhibitor as a positive control and a vehicle control.

  • Enzymatic Reaction: Incubate the plate at 30°C for 1-2 hours to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.

  • Data Acquisition: Read the signal on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the controls.

Section 1.3: Hit Confirmation and Secondary Screening

"Hits" from the primary screen need to be confirmed and further characterized.

  • Hit Confirmation: Re-test the initial "hits" in the same primary assay to eliminate false positives.

  • Dose-Response Analysis: Test the confirmed "hits" over a range of concentrations (e.g., 0.01 to 100 µM) to determine their potency (IC50 or EC50 values).

  • Selectivity Profiling: Screen the potent compounds against a panel of related targets (e.g., other kinases or cell lines) to assess their selectivity.

Part 2: Data Analysis and Interpretation

The data generated from the HTS workflow requires careful analysis to identify promising lead compounds.

Table 1: Hypothetical Screening Data for Selected 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivatives

Compound IDModificationKinase X Inhibition (IC50, µM)HeLa Cell Cytotoxicity (IC50, µM)RAW 264.7 Anti-inflammatory Assay (IC50, µM)
CPD-001Di-methyl ester> 50> 5025.3
CPD-002Di-anilide5.28.115.8
CPD-0034-amino (from reductive amination)1.52.50.8
CPD-0044-benzylidene (from Wittig)12.720.55.4
Reference Drug-0.10.50.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • CPD-001: Shows weak activity, suggesting the di-methyl ester is not an optimal modification for these targets.

  • CPD-002: Exhibits moderate activity across the board.

  • CPD-003: Demonstrates the most promising profile with potent activity in the kinase and anti-inflammatory assays, coupled with moderate cytotoxicity. This compound would be a high-priority candidate for lead optimization.

  • CPD-004: Shows moderate activity, indicating that modification at the 4-position can influence biological activity.

Conclusion: A Pathway to Novel Therapeutics

The 4-oxocyclopentane-1,2-dicarboxylic acid scaffold presents a compelling starting point for the discovery of novel therapeutic agents. While direct biological data is currently limited, the strategic application of library synthesis and high-throughput screening provides a clear and robust path forward. The protocols and workflow outlined in these application notes are designed to empower researchers to systematically explore the biological potential of this versatile chemical scaffold. Through the iterative process of synthesis, screening, and optimization, it is anticipated that novel and potent modulators of key biological pathways will be discovered, ultimately contributing to the development of next-generation therapies for a range of human diseases.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Azo-maftouh, M., et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 10(9), 2143. Retrieved from [Link]

  • Kozlowski, M. C., et al. (2016). Identification of Potential Drug Targets in Cancer Signaling Pathways Using Stochastic Logical Models. Scientific Reports, 6, 23262. Retrieved from [Link]

  • Longdom Publishing. (2025, February 26). Targeting Inflammatory Biochemical Pathways for the Development of Anti-inflammatory Drugs. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Signaling Pathway Analysis for Cancer Research. Retrieved from [Link]

  • IntechOpen. (2024, March 11). Signaling Pathways in Drug Development. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Targeting signalling pathways in inflammatory diseases. Retrieved from [Link]

  • MDPI. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, June 22). Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High-Throughput Cytotoxicity Screening by Propidium Iodide Staining. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative High-Throughput Screening for Chemical Toxicity in a Population-Based In Vitro Model. Retrieved from [Link]

  • National Institutes of Health. (2025, March 28). Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. Retrieved from [Link]

  • Drug Target Review. (2025, April 9). New high-throughput screening methods are unlocking the potential of immune and stem cells to drive more effective cell-based therapies. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported IC 50 values of the selected inhibitors in nM. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2014, October 3). High Throughput Screening and Selection Methods for Directed Enzyme Evolution. Retrieved from [Link]

  • JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. Retrieved from [Link]

  • PubMed. (2015, March 6). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Retrieved from [Link]

  • PubMed. (2021, August 20). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of protease inhibitors and their IC 50 and K i values for.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). K i and IC 50 values of the tested compounds a. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Retrieved from [Link]

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Application

Application Note: Advanced Synthetic Workflows Using 4-Oxocyclopentane-1,2-dicarboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Strategic Rationale 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Strategic Rationale

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a highly versatile, cyclic organic building block[1][2]. Structurally, it features a five-membered cyclopentane ring equipped with three orthogonal functional handles: a ketone at the C4 position and two carboxylic acid groups at the C1 and C2 positions[1].

From a synthetic design perspective, this molecule is invaluable. The orthogonal reactivity between the electrophilic ketone and the acidic carboxyl groups allows chemists to selectively manipulate one site without altering the others. This compound is a critical starting material in the total synthesis of complex natural products, such as the macrolide antibiotic Brefeldin A [3][4], and pharmaceutical agents like the antifungal beta-amino acid Icofungipen (PLD-118 / BAY-10-8888) [5][6].

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-Oxocyclopentane-1,2-dicarboxylic acid

PropertyValueReference
CAS Number 1703-61-3[2][7]
Molecular Formula C 7​ H 8​ O 5​ [1][2]
Molecular Weight 172.14 g/mol [2][8]
Physical Form White to off-white solid[1][7]
XLogP3 (Lipophilicity) -1.3 (Highly polar)[2]
Topological Polar Surface Area 91.7 Ų[2]

Experimental Protocols

To utilize the C4 ketone for nucleophilic addition (such as a Wittig olefination), the highly acidic carboxylic protons must first be masked. If left unprotected, the acidic protons will rapidly quench basic reagents (like phosphonium ylides), resulting in reaction failure. Therefore, the workflow dictates esterification prior to ketone functionalization.

Protocol A: Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (Carboxyl Protection)

This protocol utilizes a classic Fischer esterification to mask the polar dicarboxylic acids, rendering the molecule soluble in organic solvents and inert to basic nucleophiles[9].

Reagents & Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid (1.0 eq)

  • Methanol (Solvent / Reactant)

  • Toluene (Co-solvent)

  • Concentrated Sulfuric Acid (H 2​ SO 4​ , 0.5 eq)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Suspension: Suspend 4-Oxocyclopentane-1,2-dicarboxylic acid in a solvent mixture of Methanol and Toluene (approx. 2:3 volumetric ratio)[9].

    • Causality: Toluene acts as a co-solvent to increase the boiling point of the mixture and can facilitate the azeotropic removal of water, driving the equilibrium toward the ester product.

  • Acid Catalysis: Slowly add concentrated H 2​ SO 4​ dropwise. Maintain the internal reaction temperature below 30 °C during addition[9].

    • Causality: The protonation of the carboxyl group is highly exothermic. Strict temperature control prevents the formation of dimethyl ether byproducts from methanol dehydration.

  • Reflux: Heat the reaction mixture to 70 °C with continuous stirring for 1–3 hours[9].

  • Concentration & Phase Separation: Concentrate the solution to half its volume under reduced pressure. Cool to 30 °C, then add water and MTBE. Stir for 1 hour and separate the phases[9].

  • Washing: Wash the organic layer sequentially with water, saturated NaHCO 3​ solution, and brine[9].

    • Causality: The NaHCO 3​ wash is critical to neutralize any residual H 2​ SO 4​ and remove unreacted starting diacid, ensuring the final product is neutral and stable.

  • Self-Validation (QC):

    • TLC: Run a TLC (Hexane:Ethyl Acetate 1:1). The highly polar starting material will stay at the baseline ( Rf​ ~0), while the diester will migrate ( Rf​ ~0.6).

    • NMR: Confirm success via 1 H NMR by the appearance of a sharp singlet integrating to 6 protons at ~3.7 ppm (representing the two -OCH 3​ groups).

Protocol B: Wittig Olefination to 4-Methylenecyclopentane-1,2-dicarboxylic acid diester

This step converts the C4 ketone into an exocyclic methylene group, a mandatory intermediate in the synthesis of the antifungal drug Icofungipen[5][6].

Reagents & Materials:

  • Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (from Protocol A, 1.0 eq)

  • Methyltriphenylphosphonium bromide (Ph 3​ PCH 3​ Br, 1.2 eq)

  • Potassium tert-butoxide (t-BuOK, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation: In an oven-dried flask under an inert Argon atmosphere, suspend Ph 3​ PCH 3​ Br in anhydrous THF. Cool to 0 °C.

    • Causality: Strict anhydrous conditions are required because water will irreversibly hydrolyze the phosphonium ylide, halting the reaction.

  • Base Addition: Add t-BuOK portion-wise. Stir for 30 minutes at 0 °C until the solution turns a vibrant yellow, indicating the formation of the active ylide[5][6].

    • Causality: t-BuOK is chosen because it is a strong, sterically hindered base. It efficiently deprotonates the phosphonium salt without acting as a nucleophile that could attack the ester carbonyls.

  • Ketone Addition: Dissolve the diester in a small volume of anhydrous THF and add it dropwise to the ylide solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation (QC):

    • NMR: Verify the loss of the ketone carbon (~210 ppm) in 13 C NMR and the appearance of terminal alkene protons at ~4.8–5.0 ppm in 1 H NMR.

Advanced Applications in Drug Synthesis

Brefeldin A (Macrolide Antibiotic)

4-Oxocyclopentane-1,2-dicarboxylic acid serves as the stereoselective core for Brefeldin A [3][4]. Following the reduction of the ketone to a hydroxyl group, the molecule undergoes a critical macrocyclization. The intermediary hydroxy acid is lactonized using the Yamaguchi esterification protocol (2,4,6-trichlorobenzoic acid anhydride and 4-dimethylaminopyridine)[3][4].

  • Mechanistic Insight: The Yamaguchi protocol is specifically selected here because the highly electrophilic mixed anhydride intermediate forces the entropically unfavorable ring closure required to form large macrolide rings without forming linear oligomers[3][4].

Icofungipen (Antifungal Agent)

The methylene intermediate generated in Protocol B undergoes basic hydrolysis (KOH in THF/water) to yield 4-methylenecyclopentane-1,2-dicarboxylic acid[5][6]. This is subsequently subjected to a Curtius or Hofmann rearrangement to convert one of the carboxylic acids into a primary amine, yielding the beta-amino acid pharmacophore of Icofungipen[5].

Workflow Visualization

G A 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) B Esterification (MeOH, H2SO4, Toluene) A->B H Stereoselective Reduction & Yamaguchi Lactonization A->H C Dimethyl 4-oxocyclopentane-1,2-dicarboxylate B->C D Wittig Olefination (Ph3PCH3Br, t-BuOK, THF) C->D E 4-Methylenecyclopentane-1,2-dicarboxylic acid diester D->E F Hydrolysis & Rearrangement (KOH, then Curtius/Hofmann) E->F G Icofungipen (PLD-118) Antifungal Agent F->G I (±)-Brefeldin A Macrolide Antibiotic H->I

Synthetic pathways using 4-Oxocyclopentane-1,2-dicarboxylic acid as a core building block.

References

  • CymitQuimica. CAS 1703-61-3: 4-Oxo-1,2-cyclopentanedicarboxylic acid.1

  • MilliporeSigma. 4-Oxocyclopentane-1,2-dicarboxylic acid | 1703-61-3.7

  • PubChem. 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120.2

  • Synthonix. 4-Oxocyclopentane-1,2-dicarboxylic acid - [X46275].8

  • ChemicalBook. 4-OXO-CYCLOPENTANE-TRANS-1,2-DICARBOXYLIC ACID DIMETHYL ESTER | 28269-03-6 Synthesis.9

  • DrugFuture. Icofungipen, PLD-118, BAY-10-8888 Synthesis Database.5

  • DrugFuture. Cyclopentane- and pentene-beta-amino-acids (Icofungipen).6

  • ResearchGate. A synthesis of (±)-brefeldin A.3

  • ResearchGate. Masaru Yamaguchi's research works (Brefeldin A Synthesis).4

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Method

Solubility Profile of 4-Oxocyclopentane-1,2-dicarboxylic Acid: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3), a key intermediate in various synthetic pathways of interest t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3), a key intermediate in various synthetic pathways of interest to the pharmaceutical and materials science sectors. Due to the limited availability of quantitative solubility data in public literature, this document synthesizes qualitative information, data from structural analogs, and computational predictions to offer a robust framework for researchers. Furthermore, a detailed, field-proven protocol for the experimental determination of its solubility using the isothermal shake-flask method is presented, empowering scientists to generate precise data tailored to their specific applications.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

4-Oxocyclopentane-1,2-dicarboxylic acid is a multifaceted organic molecule characterized by a five-membered cyclopentane ring functionalized with two carboxylic acid groups and a ketone.[1] This unique combination of a cyclic, somewhat rigid backbone and multiple polar, hydrogen-bonding functional groups dictates its physicochemical properties and, consequently, its solubility profile.

The presence of two carboxylic acid moieties and a ketone group makes the molecule highly polar. These groups can act as both hydrogen bond donors (from the carboxylic acid protons) and acceptors (from the carbonyl oxygens of the carboxylic acids and the ketone). This molecular architecture strongly suggests a high affinity for polar solvents. The principle of "like dissolves like" is the foundational concept here; polar functional groups will interact favorably with polar solvent molecules, leading to dissolution.[2]

Conversely, the cyclopentane ring itself is a nonpolar, hydrophobic scaffold. While the polar functional groups are expected to dominate the solubility behavior, the hydrocarbon ring will influence its solubility in less polar and nonpolar environments.

This guide will first present the known and predicted physicochemical properties of 4-Oxocyclopentane-1,2-dicarboxylic acid, followed by a summary of its expected solubility in a range of common laboratory solvents. The core of this document is a detailed experimental protocol for the quantitative determination of its solubility, designed to be a self-validating system for generating reliable and reproducible data.

Physicochemical and Predicted Properties

A summary of the key physicochemical properties of 4-Oxocyclopentane-1,2-dicarboxylic acid is presented in Table 1. These parameters are crucial for understanding and predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₈O₅[3]
Molecular Weight 172.14 g/mol [3]
Appearance White to off-white solid
Computed LogP -0.2491[3]
Predicted pKa (as cis-cyclopentane-1,2-dicarboxylic acid) pK₁: 4.43; pK₂: 6.67 (at 25°C)[4]

The computed LogP (a measure of lipophilicity) is negative, which strongly indicates a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones. The predicted pKa values, based on the structurally similar cis-cyclopentane-1,2-dicarboxylic acid, are important for understanding its solubility in aqueous solutions at varying pH levels. As a dicarboxylic acid, its solubility in water is expected to increase significantly at pH values above the second pKa, where the molecule will be fully deprotonated and exist as a more soluble dianion.

Qualitative and Predicted Solubility Profile

While specific quantitative solubility data for 4-Oxocyclopentane-1,2-dicarboxylic acid is not widely available in the scientific literature, a qualitative assessment based on its structure and the known solubility of similar compounds allows for a reliable prediction of its solubility in various common laboratory solvents.

Table 2: Predicted Solubility of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe carboxylic acid and ketone groups can form strong hydrogen bonds with protic solvents. The compound is described as being soluble in water and alcohols.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble to Moderately SolubleThese solvents can act as hydrogen bond acceptors. Dicarboxylic acids generally show good solubility in acetone.[2]
Nonpolar Toluene, Hexane, CyclopentaneInsoluble to Sparingly SolubleThe nonpolar nature of these solvents is incompatible with the highly polar functional groups of the solute.

This predicted solubility profile is further supported by observations of structural analogs. For instance, trans-1,2-Cyclopentanedicarboxylic acid is also described as being soluble in polar solvents like water and alcohols.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, the isothermal shake-flask method is the gold standard.[2] This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and that the measured concentration represents the true solubility at the specified temperature.

Materials and Equipment
  • 4-Oxocyclopentane-1,2-dicarboxylic acid (as a solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Safety Precautions

4-Oxocyclopentane-1,2-dicarboxylic acid should be handled in accordance with its Safety Data Sheet (SDS). The following GHS hazard statements have been identified:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be performed in a well-ventilated fume hood.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 4-Oxocyclopentane-1,2-dicarboxylic acid to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

  • To each vial, add a known volume of the desired solvent.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

Step 2: Phase Separation

  • After the equilibration period, visually inspect the vials to ensure that undissolved solid remains.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

Step 3: Quantification by HPLC

  • Prepare a series of standard solutions of 4-Oxocyclopentane-1,2-dicarboxylic acid of known concentrations in the same solvent used for the solubility experiment.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

  • Inject the filtered sample from the saturated solution into the HPLC.

  • Determine the concentration of the solute in the sample by comparing its detector response to the calibration curve.

Step 4: Data Reporting

  • The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_sep Step 2: Separation cluster_quant Step 3: Quantification A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate in temperature-controlled shaker (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E H Analyze filtered sample by HPLC E->H F Prepare standard solutions G Generate HPLC calibration curve F->G I Determine concentration G->I H->I

Caption: Workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Logical Relationships in Solubility Determination

The determination of solubility is a logical process that flows from understanding the compound's properties to designing a robust experiment and interpreting the results.

G A Molecular Structure (Polar Groups, Nonpolar Scaffold) B Predicted Physicochemical Properties (LogP, pKa) A->B C Qualitative Solubility Prediction ('Like Dissolves Like') B->C D Experimental Design (Shake-Flask Method) C->D E Quantitative Solubility Data (mg/mL or mol/L) D->E

Caption: Logical flow from molecular properties to quantitative solubility data.

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid is a highly polar molecule with expected good solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. While quantitative data is scarce, the provided protocol for the isothermal shake-flask method offers a reliable means for researchers, scientists, and drug development professionals to generate the precise solubility data necessary for their work. Understanding the solubility of this compound is a critical first step in its application in synthesis, formulation, and biological screening.

References

  • Apollo Scientific. (2022). Safety Data Sheet: (1R,2R)-4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: cis-4-Cyclohexene-1,2-dicarboxylic Acid.
  • PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

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Application

Derivatization of 4-Oxocyclopentane-1,2-dicarboxylic acid for analysis

An Application Guide to the Derivatization of 4-Oxocyclopentane-1,2-dicarboxylic Acid for Chromatographic Analysis Introduction: The Analytical Challenge of a Multifunctional Molecule 4-Oxocyclopentane-1,2-dicarboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 4-Oxocyclopentane-1,2-dicarboxylic Acid for Chromatographic Analysis

Introduction: The Analytical Challenge of a Multifunctional Molecule

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a bifunctional organic compound featuring a five-membered ring containing two adjacent carboxylic acid groups and a ketone functionality.[1][2] Its unique structure makes it a valuable intermediate in various chemical syntheses and a potential biomarker in metabolic studies.[2] However, the very features that make it chemically interesting—high polarity from the dual carboxyl groups and the reactive keto group—present significant challenges for direct analysis by standard chromatographic techniques.

Direct injection onto a gas chromatography (GC) column is unfeasible due to the molecule's low volatility and thermal instability; it would likely decompose before reaching the detector.[3][4] While analysis by High-Performance Liquid Chromatography (HPLC) is possible, its high polarity often leads to poor retention on common reversed-phase columns and its lack of a strong chromophore results in low sensitivity for UV detection.[5][6]

To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the analyte to enhance its analytical properties. For GC-MS, derivatization increases volatility and thermal stability. For HPLC, it can be used to improve chromatographic retention and significantly boost detector response.[4][7][8] This guide provides detailed protocols and the underlying scientific rationale for two robust derivatization strategies tailored for the comprehensive analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid by both GC-MS and HPLC.

Strategy 1: Two-Stage Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the primary objective is to mask the polar functional groups (ketone and carboxylic acids) to create a volatile and thermally stable derivative. A highly effective and widely adopted method for keto-acids is a two-stage process involving methoximation followed by silylation.[9]

Causality of the Experimental Design
  • Methoximation of the Ketone: The analysis of compounds with ketone functionalities can be complicated by keto-enol tautomerism, where the molecule exists in equilibrium between the keto and enol forms.[10] If both forms are silylated, multiple derivative peaks will be produced for a single analyte, complicating quantification and spectral interpretation. The initial methoximation step specifically targets the carbonyl group. Methoxyamine hydrochloride reacts with the ketone to form a stable methoxime.[9][11] This reaction "locks" the molecule in a single form, preventing the formation of multiple silylation derivatives and ensuring accurate and reproducible quantification.[9]

  • Silylation of Carboxylic Acids: Following methoximation, the carboxylic acid groups are targeted. Silylation is a robust technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, are highly effective.[4] The TMCS catalyst accelerates the reaction, especially for hindered hydroxyls.[11] This conversion of the polar -COOH groups into non-polar -COOSi(CH₃)₃ esters dramatically reduces hydrogen bonding, which in turn increases the molecule's volatility, making it suitable for passage through the GC column.[7][9]

Workflow for GC-MS Derivatization

GCMS_Workflow cluster_analysis Analysis Sample Aqueous Sample or Dried Extract Dry Evaporate to Complete Dryness (Critical for Silylation) Sample->Dry Step1 Step 1: Methoximation Add Methoxyamine HCl in Pyridine Heat (e.g., 60°C, 45 min) Dry->Step1 Step2 Step 2: Silylation Add BSTFA + 1% TMCS Heat (e.g., 70°C, 60 min) Step1->Step2 GCMS Inject into GC-MS System Step2->GCMS

Caption: Workflow for the methoximation and silylation of 4-Oxocyclopentane-1,2-dicarboxylic acid.

Detailed Protocol: Methoximation-Silylation

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid standard or dried sample extract.

  • Methoxyamine hydrochloride (MeOx).

  • Pyridine (anhydrous).

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen evaporator.

Procedure:

  • Sample Preparation:

    • Aliquot the sample containing 4-Oxocyclopentane-1,2-dicarboxylic acid into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Note: The absence of water is critical as silylation reagents are moisture-sensitive and will be consumed by any residual water, leading to incomplete derivatization.[12]

  • Step I: Methoximation:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Heat the vial at 60°C for 45 minutes.

    • Remove the vial from the heat and allow it to cool to room temperature.

  • Step II: Silylation:

    • To the cooled, methoximated sample, add 80 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes to ensure complete silylation of both carboxylic acid groups.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final derivatized sample into the GC-MS system. The resulting derivative will be the di-trimethylsilyl ester of the methoximated 4-Oxocyclopentane-1,2-dicarboxylic acid.

Strategy 2: Esterification for HPLC-UV Analysis

For HPLC analysis, particularly with UV detection, derivatization aims to solve two problems: poor retention on reversed-phase columns and weak UV absorbance. Esterification of the carboxylic acid groups with a reagent containing a strong chromophore addresses both issues simultaneously.

Causality of the Experimental Design

The carboxylic acid groups are the primary cause of the molecule's high polarity. By converting them into esters, the overall polarity is significantly reduced, leading to increased retention on non-polar stationary phases like C18.[5] Using a derivatizing agent such as 2,4'-Dibromoacetophenone or another phenacyl bromide derivative introduces a bulky, aromatic moiety to the molecule.[6] This serves two purposes:

  • Increased Hydrophobicity: The addition of the aromatic phenacyl groups drastically increases the molecule's non-polar character, promoting stronger interaction with the reversed-phase column and resulting in better chromatographic separation from polar interferences.[6][8]

  • Enhanced UV Detection: The native molecule lacks a significant chromophore for sensitive detection at common HPLC wavelengths (e.g., >230 nm). The introduced phenacyl group is a strong chromophore, allowing for highly sensitive detection, typically around 254 nm or 260 nm.[5]

This "charge-reversal" or polarity-altering derivatization is a powerful strategy for transforming difficult-to-analyze polar compounds into ones well-suited for routine HPLC-UV analysis.[6]

Workflow for HPLC-UV Derivatization

HPLC_Workflow cluster_analysis Analysis Sample Aqueous Sample or Dried Extract Dry Evaporate to Dryness Sample->Dry Reagents Add Derivatizing Reagent (e.g., DmPABr) & Catalyst (e.g., DIPEA) in Acetonitrile Dry->Reagents Heat Heat Reaction Mixture (e.g., 65°C, 30 min) Reagents->Heat Quench Quench Reaction (e.g., with Formic Acid) Heat->Quench HPLC Inject into HPLC-UV System Quench->HPLC

Caption: Workflow for the esterification of 4-Oxocyclopentane-1,2-dicarboxylic acid for HPLC-UV analysis.

Detailed Protocol: Phenacyl Esterification

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid standard or dried sample extract.

  • Dimethylaminophenacyl Bromide (DmPABr) or similar phenacyl bromide reagent.[6]

  • N,N-Diisopropylethylamine (DIPEA) as a catalyst.[6]

  • Acetonitrile (anhydrous).

  • Formic Acid.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or water bath.

Procedure:

  • Sample Preparation:

    • Aliquot the sample into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Prepare a derivatization solution containing 5 mg/mL DmPABr and 10 µL/mL DIPEA in anhydrous acetonitrile.

    • Add 100 µL of the derivatization solution to the dried sample residue.

    • Seal the vial tightly and vortex thoroughly to dissolve the sample.

    • Heat the reaction mixture in a water bath or heating block at 65°C for 30 minutes.

  • Reaction Quenching:

    • After heating, cool the vial to room temperature.

    • Add 10 µL of 1% formic acid in acetonitrile to quench the reaction by neutralizing the basic catalyst and consuming any excess reagent.[6]

    • Vortex the vial for 30 seconds.

  • HPLC-UV Analysis:

    • The sample is now ready for injection. If necessary, dilute the sample with the mobile phase (e.g., acetonitrile/water mixture) to an appropriate concentration.

    • Inject onto a reversed-phase HPLC column (e.g., C18) and monitor the effluent with a UV detector set to the absorbance maximum of the phenacyl derivative (e.g., ~260 nm).

Methodology Summary and Comparison

The choice of derivatization strategy is fundamentally linked to the chosen analytical platform and the specific goals of the analysis.

FeatureGC-MS: Methoximation + Silylation HPLC-UV: Esterification
Target Functionality Ketone and Carboxylic AcidsCarboxylic Acids
Primary Reagents Methoxyamine HCl, BSTFA + 1% TMCSPhenacyl Bromide (e.g., DmPABr), DIPEA
Reaction Conditions Two steps: 60°C (45 min), then 70°C (60 min)One step: ~65°C (30 min)
Mechanism Forms methoxime and TMS estersForms phenacyl esters
Analytical Goal Increase volatility & thermal stabilityIncrease hydrophobicity & add UV chromophore
Advantages - High sensitivity and specificity from MS detection.- Provides structural information.- Well-established for metabolomics.[12]- Robust for routine quantification.- Less sensitive to trace water than silylation.- Simpler, faster reaction.[6]
Considerations - Requires completely anhydrous conditions.[12]- Two-step reaction is longer.- Potential for reagent-related artifacts in chromatogram.- Ketone group remains underivatized.- MS compatibility can be lower.- Requires a UV-active derivatizing agent.

Conclusion

The successful analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid hinges on the selection of an appropriate derivatization strategy to overcome its inherent analytical challenges. For comprehensive structural elucidation and high-sensitivity screening, the two-stage methoximation and silylation protocol for GC-MS analysis is the gold standard, ensuring complete derivatization of all active sites and preventing analytical ambiguity from tautomerism. For routine quantitative analysis where high throughput and robustness are key, HPLC-UV analysis following esterification with a chromophoric agent provides a rapid, sensitive, and reliable method. By understanding the causality behind each protocol, researchers can confidently select and implement the optimal workflow for their specific analytical needs in pharmaceutical development, chemical synthesis, or metabolic research.

References

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287120, 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

  • She, P., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PLoS ONE, 10(4), e0124967. Retrieved from [Link]

  • Al-Achi, A., & Gupta, R. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 58(4), 457-464. Retrieved from [Link]

  • Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2379-2384. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Zheng, C., et al. (2016). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Angewandte Chemie International Edition, 55(21), 6331-6335. Retrieved from [Link]

  • Tesarova, E., et al. (2013). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Chromatographia, 76(5-6), 245-251. Retrieved from [Link]

  • Alhammadi, L., et al. (2021). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass. Journal of Biochemical and Clinical Genetics, 4(1), 1-7. Retrieved from [Link]

  • North, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5858-5867. Retrieved from [Link]

  • Bio-Rad. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Sun, Y., et al. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters, 24(9), 825-828. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 21-31. Retrieved from [Link]

  • Il-Sub, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583. Retrieved from [Link]

  • Li, Y., et al. (2020). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Journal of Chromatography B, 1152, 122240. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1,2-Phenylenediamine As A Derivatizing Reagent. Pak. J. Anal. Environ. Chem., 13(1), 1-6. Retrieved from [Link]

  • Jan, S., et al. (2008). High performance liquid chromatography of fatty acid as naphthacyl derivatives. Journal of Chromatography B, 867(2), 231-235. Retrieved from [Link]

  • Wang, Y., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(14), 4064-4071. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid

Welcome to the technical support center for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Overview of Synthetic Strategy

4-Oxocyclopentane-1,2-dicarboxylic acid is a valuable building block in organic synthesis.[1][2] Its synthesis typically involves the formation of a five-membered ring, which can be challenging compared to the more common six-membered rings.[3] The most robust and widely adopted method is an intramolecular cyclization of a 1,6-diester, known as the Dieckmann Condensation, followed by hydrolysis and decarboxylation.[4][5] This guide will focus on optimizing this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-Oxocyclopentane-1,2-dicarboxylic acid?

A1: The most effective route is the Dieckmann Condensation of a suitable acyclic precursor, such as a triester of propane-1,2,3-tricarboxylic acid or a related 1,6-diester. This intramolecular reaction forms the five-membered cyclopentanone ring with ester groups at the 1 and 2 positions.[5][6][7] The resulting cyclic β-keto ester is then hydrolyzed, and the intermediate β-keto acid is decarboxylated to yield the final product.

Q2: Why is the choice of base and solvent so critical in the Dieckmann Condensation?

A2: The base is responsible for deprotonating the α-carbon of one ester group to generate the nucleophilic enolate that initiates the cyclization.[7] The choice of base and solvent system directly impacts the reaction's efficiency and side-product profile.

  • Base Strength: A strong, non-nucleophilic base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is an acidic and thermodynamically favorable step.[7]

  • Steric Hindrance: Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are preferred over less hindered bases like sodium ethoxide (NaOEt) to minimize side reactions, such as intermolecular Claisen condensations.[6][8]

  • Solvent Polarity: Aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are commonly used. Polar aprotic solvents can help stabilize the enolate intermediate, while non-polar solvents may reduce certain side reactions.[6] The solvent must be anhydrous, as any water will quench the base and the enolate.

Q3: What are the key steps following the initial cyclization?

A3: After the Dieckmann Condensation forms the cyclic β-keto ester, two main steps remain:

  • Saponification (Hydrolysis): The ester groups are hydrolyzed to carboxylic acids, typically under basic conditions (e.g., using aqueous NaOH or KOH) followed by acidification.

  • Decarboxylation: The resulting β-keto acid intermediate is often unstable and can lose a molecule of CO₂ upon heating during the acidic workup to yield the final 4-oxocyclopentane-1,2-dicarboxylic acid. Careful control of temperature during this step is crucial to avoid undesired side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem ID Issue Primary Cause(s) Recommended Solution(s)
TS-01 Low or No Yield of Cyclic β-Keto EsterIncorrect Base/Solvent System: Base is not strong enough or is quenched by protic impurities.Use a strong, non-nucleophilic base like NaH or t-BuOK in a rigorously dried aprotic solvent (e.g., THF, toluene). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[6][8]
Reaction Concentration is Too High: High concentrations favor intermolecular side reactions (dimerization, polymerization) over the desired intramolecular cyclization.Employ high-dilution conditions. Slowly add the diester substrate to a solution of the base over several hours using a syringe pump. This maintains a low substrate concentration, favoring intramolecular ring closure.
TS-02 Formation of Significant Side ProductsIntermolecular Claisen Condensation: Two molecules of the starting diester react with each other instead of intramolecularly.This is primarily a concentration issue. Use the high-dilution technique described in TS-01. Using a sterically hindered base can also disfavor the intermolecular pathway.[6]
Hydrolysis of Starting Material: Presence of water in the reaction mixture hydrolyzes the ester groups.Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from sodium/benzophenone for THF).
TS-03 Difficulty with Final Product Isolation/PurificationProduct is Highly Polar: The two carboxylic acid groups make the final product highly soluble in polar solvents like water, complicating extraction.After acidification of the hydrolysis mixture, concentrate the aqueous solution under reduced pressure. The product may precipitate or can be extracted with a polar organic solvent like ethyl acetate. If the product remains in the aqueous layer, saturation with NaCl can decrease its solubility ("salting out").[9]
Presence of Stereoisomers: The final product can exist as cis and trans isomers, which may be difficult to separate.Purification via recrystallization is the most effective method. Experiment with different solvent systems (e.g., water, ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired isomer.[10]

Visualized Mechanisms and Workflows

Mechanism: The Dieckmann Condensation

The following diagram illustrates the step-by-step mechanism for the intramolecular cyclization of a generic 1,6-diester to form a five-membered β-keto ester.

Dieckmann_Condensation Figure 1: Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Formation cluster_3 Step 4: Acidification A 1,6-Diester B Enolate Intermediate A->B Base (e.g., NaH) C Tetrahedral Intermediate B->C 5-exo-trig Cyclization D Cyclic β-Keto Ester C->D Loss of Alkoxide E Final Product (after workup) D->E H₃O⁺

Caption: Key steps in the base-catalyzed intramolecular cyclization.

Workflow: Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in the Dieckmann condensation step.

Troubleshooting_Workflow start Low Yield Observed check_reagents Are Base & Solvent Anhydrous and Pure? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_conc Was High Dilution Used? yes_reagents->check_conc fix_reagents Action: Purify/Dry Reagents & Solvents. Repeat Reaction. no_reagents->fix_reagents yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc check_temp Was Reaction Temperature Controlled? yes_conc->check_temp fix_conc Action: Repeat using Syringe Pump Addition (High Dilution). no_conc->fix_conc yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp final_issue Consider Alternative Starting Material or Different Catalyst System. yes_temp->final_issue fix_temp Action: Optimize Temperature. (e.g., lower temp for hindered bases). no_temp->fix_temp

Sources

Optimization

Process Chemistry Support Center: 4-Oxocyclopentane-1,2-Dicarboxylic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. 4-Oxocyclopentane-1,2-dicarboxylic acid is a highly functionalized cyclic organic compound featuring a five-membered ring, two carboxylic acid groups, and a keto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 4-Oxocyclopentane-1,2-dicarboxylic acid is a highly functionalized cyclic organic compound featuring a five-membered ring, two carboxylic acid groups, and a ketone moiety[1]. It serves as a critical scaffold in the stereoselective total synthesis of macrolide antibiotics (such as Brefeldin A) and various HCV NS3 protease inhibitors[2].

The synthesis of this diacid—typically achieved via the basic saponification of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone—is prone to severe side reactions if reaction parameters are not strictly controlled[3]. This guide provides drug development professionals and process chemists with mechanistic troubleshooting, validated protocols, and quantitative deviation metrics to ensure high-yield, stereopure synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the saponification of the diester precursor, my yield of the target diacid is consistently below 40%. What is causing this mass loss? Root Cause (Causality): The primary side reaction under prolonged or excessively basic conditions is retro-Dieckmann (retro-aldol-like) ring opening . The hydroxide ion acts as a nucleophile, attacking the C4 ketone. Subsequent cleavage of the C3-C4 or C4-C5 bond relieves the cyclopentane ring strain, forming an acyclic tricarboxylic acid derivative. Resolution: Limit the equivalents of NaOH to exactly 2.2 eq and strictly control the temperature. Maintain the reaction at 0 °C during the addition phase, and do not allow the internal temperature to exceed 25 °C during the stirring phase[3].

Q2: Following acidic workup, NMR analysis indicates a mixture of diastereomers rather than the pure trans-isomer. How does this epimerization occur? Root Cause (Causality): The protons at C1 and C2 (alpha to the carboxylate groups) are moderately acidic. While the trans-isomer is thermodynamically favored, intermediate enolization during prolonged exposure to strong acid during workup leads to a thermodynamic equilibrium containing the cis-isomer. Resolution: Acidification must be performed at 0 °C using a controlled addition of 1N HCl until exactly pH 2.0 is reached[3]. Avoid using concentrated strong acids (e.g., 12M HCl), which generate localized exotherms that drive enolization.

Q3: I am observing the formation of a highly non-polar side product during the isolation and drying phase. What is it? Root Cause (Causality): As a highly functionalized diacid, the compound can undergo intramolecular dehydration to form enol lactones or cyclic anhydrides if subjected to harsh drying conditions (e.g., high heat under vacuum) or if residual acid catalyzes the dehydration. Resolution: Dry the isolated 4-oxocyclopentane-1,2-dicarboxylic acid under high vacuum at ambient temperature (≤ 25 °C). Do not apply heat during the concentration or drying phases.

Part 2: Self-Validating Experimental Protocol

This protocol outlines the optimal methodology for converting rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone to 4-oxocyclopentane-1,2-dicarboxylic acid while inherently suppressing side reactions[3].

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 eq of the diester precursor in Tetrahydrofuran (THF) (7 volumes).

  • Causality: Complete dissolution ensures homogeneous reaction kinetics, preventing localized concentration gradients that could lead to over-hydrolysis.

Step 2: Aqueous Dilution & Thermal Control

  • Action: Add deionized water (50 volumes) to the THF solution[3]. Submerge the reaction vessel in an ice-water bath and cool to 0 °C.

  • Causality: The biphasic nature of THF/water requires sufficient aqueous volume to solvate the incoming sodium hydroxide. Cooling to 0 °C suppresses the kinetic energy required for the retro-Dieckmann transition state, favoring the lower-energy ester hydrolysis.

Step 3: Controlled Base Addition

  • Action: Add 0.25 N aqueous NaOH (2.2 eq) drop-wise over 60 minutes using an addition funnel[3].

  • Causality: Slow addition of a dilute base prevents localized pH and thermal spikes. By strictly limiting the base to 2.2 equivalents, we ensure complete diester hydrolysis without providing excess hydroxide to attack the C4 ketone.

  • Self-Validation (In-Process Control): Pull a 50 µL aliquot every 30 minutes, quench into 100 µL 1N HCl, extract with 200 µL EtOAc, and spot on a silica TLC plate (stain with KMnO4). The reaction is validated as complete when the high-Rf diester spot is entirely absent.

Step 4: Precision Acidification

  • Action: Ensure the reaction mixture is at 0 °C. Add 1 N HCl drop-wise until the pH reaches exactly 2.0.

  • Causality: Maintaining 0 °C and using dilute acid prevents acid-catalyzed epimerization at the C1/C2 stereocenters. Stopping at pH 2.0 ensures full protonation of the carboxylates without creating an excessively harsh acidic environment.

Step 5: Isolation & Ambient Drying

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 50 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at ≤ 25 °C.

  • Self-Validation: Weigh the final white to off-white solid[1] to confirm mass balance. Run a rapid ¹H-NMR (in DMSO-d6) to confirm the absence of acyclic alkene protons (which would indicate ring-opening) and verify the trans stereochemistry.

Part 3: Quantitative Deviation Matrix

The following table summarizes the quantitative impact of deviating from the validated protocol, highlighting how specific conditions drive distinct side reactions.

Reaction ConditionTarget Diacid Yield (%)Retro-Dieckmann Cleavage (%)Epimerization (cis-isomer) (%)Enol Lactone Formation (%)
Standard Protocol (0 °C, 2.2 eq NaOH, 1N HCl) > 85% < 2% < 5% Not Detected
Excess Base (3.0 eq NaOH, 25 °C)45%40%10%Not Detected
Harsh Acidification (12M HCl, 25 °C)70%< 2%25%Not Detected
Heat Drying (60 °C under vacuum)60%Not Detected< 5%30%

Part 4: Process Visualizations

The following diagrams map the chemical pathways and troubleshooting logic required to maintain process control.

Pathway Precursor Diester Precursor (trans-isomer) Hydrolysis Basic Hydrolysis (NaOH, THF/H2O) Precursor->Hydrolysis Base Addition Target 4-Oxocyclopentane-1,2- dicarboxylic acid Hydrolysis->Target Controlled Acidification Retro Retro-Dieckmann (Ring Opening) Hydrolysis->Retro Excess Base / Heat Epimer C1/C2 Epimerization (cis-isomer) Target->Epimer Excess Acid / Heat

Reaction pathway showing target synthesis and competing side reactions.

Troubleshooting Start Synthesis Deviation Detected Yield Low Yield / Mass Loss Start->Yield Purity Isomer Impurity Start->Purity CheckBase Check Base Eq & Temp Yield->CheckBase Yes CheckAcid Check Acid Strength Purity->CheckAcid Yes FixBase Limit NaOH to 2.2 eq Maintain 0°C CheckBase->FixBase FixAcid Use 1N HCl at 0°C Stop at pH 2.0 CheckAcid->FixAcid

Troubleshooting logic tree for identifying and resolving synthesis deviations.

References

  • Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: PMC (nih.gov) URL: [Link]

  • Title: A synthesis of (±)-brefeldin A Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Oxocyclopentane-1,2-dicarboxylic acid

Welcome to the technical support center for the synthesis and optimization of 4-Oxocyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-Oxocyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Introduction: Synthetic Strategy Overview

The synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid typically involves a multi-step process. A common and effective strategy is the intramolecular Claisen condensation, known as the Dieckmann Condensation, of a suitable acyclic triester, such as diethyl 3-oxohexanedioate. This is followed by saponification (hydrolysis) of the resulting β-keto ester and subsequent acidification to yield the target dicarboxylic acid.[1][2] This guide will focus on troubleshooting and optimizing this synthetic pathway.

G cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Hydrolysis & Isolation A Acyclic Triester (e.g., Diethyl 3-oxohexanedioate) B Dieckmann Condensation (Base-mediated) A->B NaOEt, Toluene C Cyclic β-Keto Ester Intermediate B->C D Saponification (e.g., aq. HCl or H2SO4) C->D Heat E Acidification & Work-up D->E Cooling F Purification (Recrystallization) E->F G Final Product: 4-Oxocyclopentane-1,2-dicarboxylic acid F->G

Caption: General workflow for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Starting Materials and Reagents

Q1: How critical is the purity of the starting triester and the solvent for the Dieckmann condensation?

A1: Extremely critical. The Dieckmann condensation is a base-catalyzed reaction that relies on the formation of an ester enolate.[1] Any protic impurities, especially water or alcohols in the solvent (e.g., toluene) or starting material, will quench the strong base (e.g., sodium ethoxide), reducing its effective concentration and leading to low or no yield.

  • Causality: The alkoxide base will preferentially react with more acidic protons (like water) rather than the α-hydrogen of the ester.

  • Troubleshooting:

    • Solvent: Use freshly distilled, anhydrous solvents. Toluene or THF dried over sodium/benzophenone is recommended.

    • Starting Material: Ensure your acyclic ester is pure and dry. If it has been stored for a long time, consider purification by vacuum distillation.

    • Glassware: All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.

Q2: I'm selecting a base for the cyclization. What are the key considerations between sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK)?

A2: The choice of base is pivotal and depends on the ester group and desired reactivity.

  • Sodium Ethoxide (NaOEt): This is the most common choice when dealing with ethyl esters. It is crucial to use an alkoxide base that matches the alcohol portion of the ester to prevent transesterification, a side reaction that can complicate the product mixture.

  • Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that works well with various esters. It irreversibly deprotonates the α-carbon, driving the reaction forward. However, it is pyrophoric and requires careful handling. The reaction generates hydrogen gas, which must be safely vented.

  • Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base. Its bulkiness can sometimes offer different selectivity but is often more aggressive and can promote side reactions if not controlled carefully.

Recommendation: For diethyl 3-oxohexanedioate, sodium ethoxide in an anhydrous, non-protic solvent like toluene is the standard and most reliable choice.

Section 2: Optimizing the Dieckmann Condensation

Q3: My reaction is turning dark brown or black upon adding the base. Is this normal, and what could be the cause?

A3: A color change to yellow or light orange is expected due to the formation of the enolate. However, a dark brown or black color often indicates decomposition or side reactions.

  • Possible Causes:

    • High Temperature: The reaction may be overheating, leading to polymerization or decomposition of the starting material or product. The Dieckmann condensation is often exothermic and may require initial cooling.

    • Air (Oxygen): While not always a major issue, highly basic enolate solutions can be sensitive to air oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

    • Impurities: Impurities in the starting material could be reacting with the strong base.

  • Recommended Solution:

    • Control the temperature carefully. Add the base portion-wise or control the addition rate of the ester to a suspension of the base while monitoring the internal temperature.

    • Maintain the reaction under an inert atmosphere.

    • Ensure the purity of your starting materials as discussed in Q1.

Q4: The yield of my cyclic β-keto ester is consistently low. What are the most likely reasons?

A4: Low yield is a common problem with several potential root causes. The equilibrium of the Dieckmann condensation lies towards the starting materials. The reaction is driven to completion by the deprotonation of the acidic β-keto ester product by the alkoxide base.[2]

  • Troubleshooting Workflow:

G Start Low Yield Observed Base Is the base active and used in stoichiometric amounts (≥1 eq)? Start->Base Moisture Are the solvent and reagents completely anhydrous? Base->Moisture Yes Sol_Base Use fresh, high-purity base. Ensure ≥1 equivalent is used. Base->Sol_Base No Temp Was the reaction temperature controlled effectively? Moisture->Temp Yes Sol_Moisture Dry all solvents, reagents, and glassware rigorously. Moisture->Sol_Moisture No Time Was the reaction time long enough? Temp->Time Yes Sol_Temp Use an ice bath during addition, then heat gently to reflux. Temp->Sol_Temp No Sol_Time Monitor reaction by TLC. Extend reflux time if necessary. Time->Sol_Time No

Caption: Troubleshooting decision tree for low yield in Dieckmann condensation.

Section 3: Hydrolysis and Purification

Q5: What are the optimal conditions for hydrolyzing the intermediate ester to the final dicarboxylic acid?

A5: The hydrolysis step involves both saponification of the ester and decarboxylation of the resulting β-keto acid. This is typically achieved under acidic conditions with heating.

  • Method: A common procedure is to heat the crude β-keto ester intermediate in an excess of aqueous acid, such as 6M hydrochloric acid or sulfuric acid.[3]

  • Mechanism: The acid catalyzes the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is unstable to heat and readily undergoes decarboxylation to form the ketone.

  • Optimization:

    • Acid Concentration: Using a moderately concentrated acid (e.g., 3-6M HCl) is usually sufficient. Very high concentrations can sometimes lead to charring.

    • Temperature: Refluxing the mixture is typically required to drive both hydrolysis and decarboxylation to completion.

    • Reaction Time: Monitor the reaction by TLC or by observing the cessation of CO₂ evolution. A reaction time of 2-8 hours is common.[3]

Q6: I'm having difficulty purifying the final product. It is oily or difficult to crystallize. What purification strategies do you recommend?

A6: 4-Oxocyclopentane-1,2-dicarboxylic acid is a polar molecule, which can make crystallization challenging. The presence of stereoisomers (cis and trans) can also hinder crystallization by forming eutectic mixtures.

  • Primary Purification - Recrystallization: This is the most effective method.[4]

    • Solvent Selection: A polar solvent is required. Water is often a good first choice. Other options include ethanol/water mixtures or ethyl acetate.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal recovery.

    • Seeding: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.

  • Secondary Purification - Solvent Wash: If the product is an oil, it may be contaminated with more non-polar impurities. Washing the crude material with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane) can be effective.

Experimental Protocols & Data

Protocol 1: Synthesis via Dieckmann Condensation

Step 1: Cyclization

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium ethoxide (1.1 eq) in anhydrous toluene.

  • Heat the suspension to a gentle reflux.

  • Add a solution of diethyl 3-oxohexanedioate (1.0 eq) in anhydrous toluene dropwise over 1-2 hours.

  • After the addition is complete, maintain reflux for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Work-up

  • Carefully quench the reaction mixture by pouring it over crushed ice and acidifying with 6M HCl until pH < 2.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude cyclic β-keto ester.

  • Add 6M HCl to the crude ester and heat to reflux for 4-8 hours until CO₂ evolution ceases.

  • Cool the solution in an ice bath to crystallize the product.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Base (Cyclization) Sodium Ethoxide (NaOEt)Matches ethyl ester to prevent transesterification.[1]
Solvent (Cyclization) Anhydrous TolueneAprotic, good temperature range for reflux. Must be rigorously dried.
Temperature (Cyclization) Gentle Reflux (~110 °C)Sufficient energy to overcome activation barrier without causing decomposition.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the intermediate enolate and reaction with moisture.
Hydrolysis Reagent 3-6 M aq. HCl or H₂SO₄Effective for both ester hydrolysis and subsequent decarboxylation.[3]
Purification Method Recrystallization from waterExploits the polarity of the dicarboxylic acid and temperature-dependent solubility.[4]

References

  • Pozo C., J. (1963). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Wu, Y. (2004). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Royer, S., et al. (2014). Hydrolysis of an ester compound.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • CNIPA. (2019). Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride. Eureka. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

Sources

Optimization

Technical Support Center: 4-Oxocyclopentane-1,2-dicarboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physical properties and degradation profiles of 4-Oxocyclopentane-1,2-dicarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physical properties and degradation profiles of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) [1][2].

This gamma-keto dicarboxylic acid is a critical synthon in the total synthesis of macrolide antibiotics like Brefeldin A[3] and antifungal agents such as Icofungipen (PLD-118)[4]. However, its structural features—specifically the highly acidic alpha-protons and the proximity of the 1,2-dicarboxyl groups—make it highly susceptible to epimerization and intramolecular dehydration[5].

This guide is designed to help you troubleshoot, isolate, and stabilize this compound using field-proven, self-validating methodologies.

Part 1: Fundamental Stability Challenges (FAQs)

Q1: Why does my isolated 4-Oxocyclopentane-1,2-dicarboxylic acid exhibit a broad melting point and complex NMR spectra over time? Causality: You are observing a diastereomeric mixture. The compound exists as a mixture of cis and trans epimers. The protons at the C1 and C2 positions are alpha to both the carboxyl groups and the electron-withdrawing ring system. Under mildly acidic or basic conditions, enolization occurs, leading to rapid epimerization[5]. While the trans-isomer is thermodynamically favored due to reduced steric hindrance between the bulky carboxyl groups, rapid precipitation or uncontrolled pH adjustments can kinetically trap the cis-isomer. This mixture broadens the melting point (pure trans melts sharply at ~189 °C[6]) and complicates the ¹H-NMR spectra.

Q2: During vacuum drying at elevated temperatures, my product loses mass and becomes less soluble in water. What is degrading? Causality: You are inducing thermal dehydration. The cis-isomer of 1,2-cyclopentanedicarboxylic acid derivatives is perfectly pre-organized for intramolecular cyclization[7]. Heating the compound above 100 °C drives the loss of water, forming cyclopentanone-3,4-dicarboxylic anhydride. This anhydride is highly reactive, less water-soluble, and exhibits a distinct carbonyl stretch in FTIR at ~1780 cm⁻¹.

Q3: How should I store the purified compound to prevent degradation? Causality: Ambient thermal energy is sufficient to slowly drive epimerization if trace moisture or acidic/basic impurities are present. The compound must be stored in a tightly sealed container in a refrigerator (2–8 °C)[1] to kinetically freeze the thermodynamically stable trans-configuration.

Part 2: Quantitative Stability Data

Table 1: Physicochemical & Stability Profile of 4-Oxocyclopentane-1,2-dicarboxylic acid

ParameterValue / ObservationMechanistic Implication
Molecular Weight 172.13 g/mol [2]Baseline for mass balance and yield calculations.
Melting Point (Trans) ~189 °C[6]A sharp endotherm indicates high diastereomeric purity.
Storage Temperature 2 - 8 °C (Refrigerator)[1]Minimizes ambient thermal epimerization and degradation.
Critical Degradation Temp > 100 °C[5]Onset of intramolecular dehydration (anhydride formation).
Epimerization pH Range < 2.0 or > 8.0Acid/base-catalyzed enolization at C1/C2 positions.

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Thermodynamic Equilibration and Isolation of the trans-Isomer

Use this protocol if your batch shows a mixed cis/trans NMR profile.

Self-Validating System: This protocol uses thermodynamic control to enrich the trans-isomer. It validates itself via an In-Process Control (IPC) NMR check; the trans-isomer exhibits a distinct coupling constant ( J1,2​ ) compared to the cis-isomer, allowing you to mathematically verify the success of the equilibration before proceeding to crystallization.

  • Dissolution: Suspend 10 g of crude 4-oxocyclopentane-1,2-dicarboxylic acid in 50 mL of 3 M HCl.

  • Equilibration: Heat the mixture to 100 °C under reflux for 12 hours.

    • Causality: The strong aqueous acid provides the hydronium ions necessary to protonate the ketone, facilitating tautomerization to the enol form. The continuous thermal energy allows the system to overcome the activation barrier, settling into the thermodynamically stable trans-configuration to minimize steric clash.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, neutralize, extract into EtOAc, evaporate, and run a ¹H-NMR in DMSO-d6. Confirm the disappearance of the cis-isomer signals. Do not proceed until the cis signals are < 2%.

  • Crystallization: Cool the reaction mixture slowly to 4 °C at a controlled rate of 10 °C/hour.

    • Causality: Slow cooling prevents the kinetic trapping of any residual cis-isomer and promotes the growth of high-purity trans-crystals.

  • Filtration & Washing: Filter the white solid and wash with ice-cold water (2 x 10 mL) to remove residual HCl.

Protocol B: Safe Drying Workflow to Prevent Anhydride Formation

Use this protocol to dry the purified acid without inducing thermal dehydration.

  • Pre-Freezing: Dissolve the purified acid in a minimal amount of MS-grade water and freeze the flask in a dry ice/acetone bath.

  • Lyophilization: Dry the sample using a lyophilizer at -50 °C and < 0.1 mbar for 24 hours.

    • Causality: Lyophilization relies on sublimation. By keeping the system at -50 °C, the thermal energy is kept far below the activation energy required for the cis-isomer's carboxyl groups to undergo intramolecular condensation into the anhydride[7].

  • Verification: Run an FTIR spectrum on the dried powder. The absence of an anhydride C=O stretch at 1780-1800 cm⁻¹ validates the success of the drying process.

Part 4: Visualizations

Mechanism Trans trans-4-Oxocyclopentane- 1,2-dicarboxylic acid (Thermodynamically Stable) Enol Enol Intermediate (Acid/Base Catalyzed) Trans->Enol Deprotonation (C1/C2) Enol->Trans Protonation Cis cis-4-Oxocyclopentane- 1,2-dicarboxylic acid (Kinetically Accessible) Enol->Cis Protonation Cis->Enol Deprotonation (C1/C2) Anhydride Cyclopentanone-3,4- dicarboxylic anhydride (Thermal Degradation) Cis->Anhydride -H2O (T > 100°C)

Mechanistic pathway of 4-Oxocyclopentane-1,2-dicarboxylic acid epimerization and dehydration.

Workflow Start Detect Stability Issue (NMR/IR/DSC) CheckIR Check FTIR Spectrum Peak at ~1780 cm⁻¹? Start->CheckIR Anhydride Anhydride Formation (Thermal Degradation) CheckIR->Anhydride Yes CheckNMR Check 1H-NMR Multiple C1/C2 signals? CheckIR->CheckNMR No Action1 Execute Protocol 2: Lyophilization Anhydride->Action1 Epimerization Cis/Trans Epimerization (Solvent/pH Induced) CheckNMR->Epimerization Yes Impurity Other Impurities (e.g., Decarboxylation) CheckNMR->Impurity No Action2 Execute Protocol 1: Thermodynamic Equilibration Epimerization->Action2

Troubleshooting workflow for identifying and resolving compound stability issues.

References

  • Title: 4-Oxo-1,2-cyclopentanedicarboxylic acid | CID 287120 Source: PubChem URL: [Link]

  • Title: Icofungipen, PLD-118, BAY-10-8888 Synthesis Database Source: DrugFuture URL: [Link]

  • Title: A synthesis of (±)-brefeldin A Source: ResearchGate URL: [Link]

  • Title: Newblue-CHEM 1703-61-3 4-oxocyclopentane-1,2-dicarboxylic acid Source: LookChem URL: [Link]

  • Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Oxocyclopentane-1,2-Dicarboxylic Acid Impurity Resolution

Welcome to the Advanced Technical Support Center for1[1] (CAS 1703-61-3). This compound is a highly versatile gamma-keto diacid intermediate utilized in the synthesis of complex cyclopentane-based APIs, including macroli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for1[1] (CAS 1703-61-3). This compound is a highly versatile gamma-keto diacid intermediate utilized in the synthesis of complex cyclopentane-based APIs, including macrolide antibiotics like 2[2] and antifungal agents such as3[3].

Because its primary synthetic route involves the alkaline hydrolysis of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone[4], researchers frequently encounter specific classes of impurities. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Diagnostic Dashboard & Workflow

ImpurityWorkflow Synth Synthesis of 4-Oxocyclopentane- 1,2-dicarboxylic acid Detect HPLC-MS Impurity Profiling Synth->Detect Sampling Imp1 Diastereomeric Leakage (cis-isomer) Detect->Imp1 RRT 0.92 Imp2 Incomplete Hydrolysis (Mono/Di-esters) Detect->Imp2 RRT 1.45-2.10 Imp3 Thermal Dehydration (Cyclic Anhydride) Detect->Imp3 RRT 1.80 Sol1 Fractional Crystallization (EtOAc/Hexane) Imp1->Sol1 Resolution Sol2 Extended Alkaline Hydrolysis (NaOH/THF) Imp2->Sol2 Resolution Sol3 Strict Temp Control (<40°C during drying) Imp3->Sol3 Resolution

Fig 1. Diagnostic workflow for identifying and resolving common impurities in synthesis.

Root-Cause Troubleshooting & FAQs

Q1: Why does my LC-MS analysis show significant +28 Da and +56 Da mass shifts relative to the target mass (172.14 Da)? A1: This is the classic signature of incomplete ester hydrolysis. The starting material, rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone, contains two ethyl ester groups. A +28 Da shift (m/z 200) indicates the monoethyl ester intermediate, while a +56 Da shift (m/z 228) indicates unreacted diethyl ester.

  • Causality: The steric bulk of the cyclopentane ring, combined with the electrostatic repulsion generated after the first ester hydrolyzes into a carboxylate anion, significantly increases the activation energy required for the second saponification step.

  • Resolution: Do not merely increase the equivalents of NaOH, as this promotes epimerization. Instead, extend the reaction time and ensure a highly miscible co-solvent system (e.g., THF/Water 1:7) to maintain homogeneity[4].

Q2: NMR integration indicates a 10-15% contamination of the cis-1,2-dicarboxylic acid diastereomer. How is this forming? A2: While the trans-isomer is thermodynamically favored, the strongly basic conditions (0.25 N NaOH) required for hydrolysis can trigger enolization at the C1 or C2 alpha-carbons. If the enolate reprotonates from the less sterically hindered face, it epimerizes into the cis-isomer.

  • Causality: Prolonged exposure to high pH after the hydrolysis is complete drives this base-catalyzed epimerization.

  • Resolution: Implement a strict kinetic quench. Monitor the reaction via rapid LC-MS and immediately acidify to pH 2 using 1N HCl once the monoester is consumed[4]. Remove existing cis-isomer via selective fractional crystallization.

Q3: I isolated the product, but IR spectroscopy shows a new carbonyl stretch at ~1850 cm⁻¹, and the mass is -18 Da. What went wrong? A3: You have inadvertently synthesized the cyclic anhydride. 1,2-dicarboxylic acids on rigid cyclic systems are highly susceptible to intramolecular dehydration.

  • Causality: Subjecting the isolated diacid to elevated temperatures (e.g., rotary evaporation >50°C) or highly acidic, desiccating conditions forces the loss of water to form the thermodynamically stable 5-membered anhydride ring.

  • Resolution: Maintain all concentration and vacuum drying temperatures strictly below 40°C.

Quantitative Impurity Profiling Data

Use the following analytical markers to identify impurities during your in-process controls (IPC) and final product release testing.

Impurity ProfileOrigin / CausalityMolecular Weight (Da)Relative Retention Time (RRT)Primary Detection Modality
4-Oxocyclopentane-1,2-dicarboxylic acid Target Compound 172.14 1.00 LC-MS (ESI-) m/z 171 [M-H]⁻
cis-DiastereomerBase-catalyzed epimerization172.140.92NMR / LC-UV (210 nm)
Monoethyl EsterSterically hindered hydrolysis200.191.45LC-MS (ESI-) m/z 199[M-H]⁻
Diethyl EsterUnreacted precursor228.242.10LC-MS (ESI+) m/z 229 [M+H]⁺
Cyclic AnhydrideThermal dehydration (>50°C)154.121.80IR (1850 cm⁻¹) / GC-MS

Note: Molecular weights are based on the standard 5 isotopic masses[5].

Self-Validating Experimental Protocols

Protocol A: HPLC-UV/MS System for Impurity Quantification
  • Objective: Baseline resolution of the target diacid from ester intermediates and diastereomers.

  • Causality for Mobile Phase: Carboxylic acids undergo partial ionization in neutral aqueous phases, leading to severe peak broadening and retention time shifts. Adding 0.1% Formic acid suppresses this ionization, ensuring the diacid remains fully protonated for sharp peak shapes and consistent retention on the C18 stationary phase.

  • Methodology:

    • Column: C18 Reverse Phase (e.g., 100 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Detection: UV at 210 nm; MS in ESI- mode.

  • System Validation Check: Before running unknown samples, inject a system suitability standard containing the target diacid and a spiked monoethyl ester reference. The system is validated only if the resolution (Rs) between the diacid and monoester peaks is ≥ 2.5. If Rs < 2.5, the formic acid concentration in Mobile Phase A must be verified, or the column oven temperature must be stabilized at 35°C to prevent viscosity-induced band broadening.

Protocol B: Optimized Hydrolysis & Isolation Workflow
  • Objective: Complete saponification while preventing epimerization and thermal degradation.

  • Causality for pH Adjustment: The pKa values of the dicarboxylic acids are approximately 3.5 and 4.5. Adjusting the pH to exactly 2.0 ensures >99% of the molecules are fully protonated, maximizing partitioning into the ethyl acetate organic phase during extraction.

  • Methodology:

    • Dissolve rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone in THF/Water (1:7 ratio).

    • Add 0.25 N NaOH dropwise at room temperature over 1 hour. Stir for an additional 3 hours[4].

    • Kinetic Quench: Immediately cool the reaction to 5°C using an ice bath.

    • Acidify to exactly pH 2.0 using 1N HCl. Do not allow the temperature to exceed 15°C during this exothermic neutralization.

    • Saturate the aqueous layer with NaCl and extract 3x with Ethyl Acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum at <40°C .

  • System Validation Check: After the final EtOAc extraction, spot the remaining aqueous layer on a TLC plate (EtOAc:MeOH 9:1, KMnO₄ stain). The extraction is validated as complete only if no oxidizable spots remain at the baseline. If spots remain, the pH is likely >2.5; recalibrate the pH meter and re-acidify the aqueous layer.

References

  • Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: PMC / NIH URL: [Link]

  • Title: A synthesis of (±)-brefeldin A Source: ResearchGate URL: [Link]

  • Title: Icofungipen, PLD-118, BAY-10-8888 Synthesis Database Source: DrugFuture URL: [Link]

  • Title: 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120 Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purification of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in isolating highly polar, polyfunctional molecules. 4-Oxocyclopentane-1,2-dicarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in isolating highly polar, polyfunctional molecules. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a notorious example. With a Topological Polar Surface Area (TPSA) of 91.7 Ų and dual carboxylic acid motifs flanking a cyclopentanone core[1], this compound defies conventional normal-phase chromatography. Its extreme hydrophilicity leads to poor organic partitioning, while its strong hydrogen-bonding capacity causes irreversible adsorption to free silanols on standard silica gel.

This guide provides field-proven, causality-driven solutions to overcome these purification hurdles, ensuring high-yield recovery and analytical-grade purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing my product during the aqueous workup. How can I improve recovery?

  • Cause: The di-acid functionality renders the molecule highly water-soluble. Standard liquid-liquid extraction (e.g., water/ethyl acetate) fails because the partition coefficient heavily favors the aqueous layer.

  • Solution: Do not rely on standard biphasic extraction. Instead, acidify the aqueous layer to pH 1–2 (to fully protonate the carboxylates) and saturate the solution with NaCl (salting out). Extract with a highly polar organic solvent like 10% isopropanol in chloroform or pure ethyl acetate. Alternatively, bypass extraction entirely: evaporate the acidified aqueous mixture to dryness under reduced pressure, and triturate the resulting solid with anhydrous THF or acetone to selectively dissolve the organic product, leaving inorganic salts behind.

Q2: My compound streaks terribly on normal-phase silica gel, co-eluting with impurities. How do I fix this?

  • Cause: The two carboxylic acid groups act as strong hydrogen-bond donors, interacting tightly with the Si-OH (silanol) groups on the stationary phase. This causes severe peak tailing and streaking.

  • Solution: You must suppress the ionization of the carboxylic acids and outcompete the hydrogen bonding. Add 1–2% of a volatile organic acid (such as formic acid or acetic acid) to your mobile phase (e.g., Dichloromethane/Methanol/Formic Acid 90:9:1). However, the most robust solution is transitioning to Reverse-Phase (C18) chromatography, where the stationary phase is non-polar, and the compound elutes based on its hydrophobic interactions rather than polar retention.

Q3: I need >98% purity, but direct chromatography is failing. What is the most reliable chemical workaround?

  • Cause: The free di-acid is inherently difficult to handle due to its unprotected polar functional groups.

  • Solution: Employ a "Derivatization-Purification-Hydrolysis" sequence. Convert the di-acid into a diester (e.g., diethyl ester or dibenzyl ester)[2]. The diester is significantly less polar, allowing for effortless purification via standard normal-phase silica gel chromatography. Once purified, the ester is subjected to acidic hydrolysis (e.g., 3 M HCl at 100 °C) to quantitatively unmask the pure di-acid[3].

Quantitative Data: Comparison of Purification Strategies

To assist in selecting the optimal workflow, the following table summarizes the performance metrics of the two primary purification strategies.

Purification StrategyExpected PurityYieldScalabilityTime RequiredBest Used For
Reverse-Phase HPLC (C18) >95%60–75%Low (< 1 gram)1–2 DaysFinal analytical purification; small-scale synthesis.
Esterification-Hydrolysis >98%70–85% (Over 2 steps)High (> 10 grams)3–4 DaysBulk isolation; early-stage synthetic intermediates.
Experimental Protocols
Protocol A: Reverse-Phase HPLC Purification
  • Rationale: C18 stationary phases eliminate silanol-driven streaking. Acidic modifiers maintain the compound in its protonated state, ensuring sharp peak shapes and predictable retention times.

  • Sample Preparation: Dissolve the crude 4-oxocyclopentane-1,2-dicarboxylic acid in a minimum volume of Water/Acetonitrile (90:10) containing 0.1% Formic Acid (FA). Filter through a 0.22 µm PTFE syringe filter.

  • Column & Mobile Phase: Use a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Mobile Phase A: H₂O + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes.

  • Detection & Self-Validation: Monitor at 210 nm (due to the lack of strong UV chromophores, the carbonyl and carboxylate groups absorb weakly at low wavelengths). Validation Step: Collect fractions and spot them on a C18 TLC plate, staining with KMnO₄. A yellow spot on a purple background confirms the presence of the oxidizable organic compound, validating fraction identity before pooling.

  • Isolation: Lyophilize (freeze-dry) the pure fractions to prevent thermal degradation or decarboxylation, yielding the pure di-acid as a white to off-white solid.

Protocol B: Esterification-Purification-Hydrolysis Workflow
  • Rationale: Transient masking of the carboxylic acids reduces the TPSA, enabling high-throughput normal-phase purification[2].

  • Esterification: Suspend the crude di-acid in absolute ethanol (10 mL/g). Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv). Reflux for 12 hours equipped with a Dean-Stark trap or molecular sieves to drive the equilibrium.

  • Workup & Self-Validation: Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate. Validation Step: Run a normal-phase TLC (Hexanes/EtOAc 7:3). The diester will migrate rapidly (Rf ~0.6), whereas any unreacted acid will remain at the baseline. This visual check confirms reaction completion before loading onto a column.

  • Purification: Purify the diester using standard flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Hydrolysis: Suspend the pure diester in 3 M HCl (10 mL/g) and stir at 100 °C overnight[3].

  • Final Isolation: Concentrate the reaction mixture under reduced pressure to remove water and HCl. Triturate the resulting solid with cold diethyl ether to yield the highly pure 4-oxocyclopentane-1,2-dicarboxylic acid.

Workflow Visualization

PurificationWorkflow Start Crude 4-Oxocyclopentane- 1,2-dicarboxylic acid Check Is crude purity > 80%? Start->Check DirectRP Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% FA) Check->DirectRP Yes (Small Scale) Deriv Esterification (e.g., EtOH, cat. H2SO4) Check->Deriv No (Bulk Scale) Pure Pure 4-Oxocyclopentane- 1,2-dicarboxylic acid DirectRP->Pure Lyophilization NPSilica Normal Phase Silica Gel (Hexanes/EtOAc Gradient) Deriv->NPSilica Masks polarity Hydrolysis Acidic Hydrolysis (3M HCl, 100°C) NPSilica->Hydrolysis Isolates pure ester Hydrolysis->Pure Unmasks di-acid

Decision tree for the purification of 4-oxocyclopentane-1,2-dicarboxylic acid.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 287120, 4-Oxo-1,2-cyclopentanedicarboxylic acid". PubChem. Available at:[Link]

  • Bouhadir, K. H., Aleiwe, B. A., & Fares, F. A. (2011). "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones". Molecules, 17(1), 1-14. Available at:[Link]

  • Wiles, J. A., et al. (2018). "Compounds for the treatment of medical disorders". U.S. Patent No. 10,092,584 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Welcome to the technical support center for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals engaged...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this versatile chemical intermediate. As a molecule featuring a five-membered ring with a ketone and two carboxylic acid functional groups, it serves as a valuable building block in the synthesis of more complex organic molecules and materials.[4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and achieve high-yield, scalable results.

Overview of a Primary Synthetic Pathway: The Dieckmann Condensation

A robust and frequently employed method for constructing the cyclopentanone ring is the intramolecular Dieckmann condensation.[5][6] This reaction involves the cyclization of a diester, typically a derivative of a 1,6-dicarboxylic acid, in the presence of a strong base to form a β-keto ester.[7][8] The subsequent hydrolysis of the ester groups yields the target dicarboxylic acid.

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} caption: General workflow for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid via Dieckmann Condensation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Cyclized Product

Question: My Dieckmann condensation step is resulting in a very low yield of the desired β-keto ester. What are the likely causes and how can I fix this?

Answer: Low yields in a Dieckmann condensation are a common challenge, often stemming from competing side reactions or suboptimal reaction conditions.

  • Causality & Mechanism: The Dieckmann condensation is an intramolecular reaction that competes with an intermolecular Claisen condensation.[5] If the concentration of the starting diester is too high, the reactive enolate of one molecule is more likely to react with the ester group of a different molecule, leading to oligomerization and the formation of oily byproducts instead of the desired five-membered ring.[9]

  • Troubleshooting Steps:

    • Employ High-Dilution Conditions: The most critical factor for favoring intramolecular cyclization is running the reaction at a very low concentration.[5][9]

      • Action: Instead of adding the base to the full volume of the diester solution, use a syringe pump to add the diester solution slowly over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, maximizing the probability of intramolecular reaction.

    • Verify Base Quality and Stoichiometry: The base (e.g., sodium ethoxide, sodium hydride) must be anhydrous and highly active. The reaction is stoichiometric, requiring at least one full equivalent of base to drive the equilibrium by deprotonating the resulting β-keto ester.[5]

      • Action: Use freshly opened or properly stored sodium ethoxide or potassium t-butoxide. If using sodium hydride, ensure the mineral oil is washed away with dry hexanes before use. Consider using slightly more than one equivalent (e.g., 1.1 eq.) of the base.

    • Ensure Anhydrous Conditions: Alkoxide bases are readily neutralized by water, and the presence of moisture will quench the reaction.

      • Action: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: The Final Product is an Oily Mixture and Difficult to Purify

Question: After hydrolysis and workup, my final product is a sticky oil instead of the expected solid, and it streaks badly on TLC. How can I isolate the pure 4-Oxocyclopentane-1,2-dicarboxylic acid?

Answer: This issue typically points to the presence of impurities, such as unreacted starting materials, byproducts from intermolecular condensation, or incomplete hydrolysis. The target compound is a white to off-white solid.[4]

  • Causality & Analysis: The high polarity of the two carboxylic acid groups makes the target compound very polar.[10] Oily impurities are often less polar oligomeric byproducts from the condensation step. Incomplete hydrolysis can leave one or both ester groups intact, leading to a mixture of compounds with varying polarities.

  • Troubleshooting & Purification Protocol:

    • Confirm Complete Hydrolysis: Before a large-scale workup, take a small aliquot of the reaction mixture, acidify it, and check via TLC or ¹H NMR to ensure the ester signals have disappeared. If hydrolysis is incomplete, extend the reaction time or increase the temperature.

    • Liquid-Liquid Extraction Optimization:

      • Action: After acidification of the hydrolysis mixture, perform a thorough extraction with a polar organic solvent like ethyl acetate. The dicarboxylic acid product is quite water-soluble, so multiple extractions (e.g., 5-7 times) may be necessary to recover all the product from the aqueous layer.

    • Recrystallization: This is the most effective method for purifying the final product.[11]

      • Action: Water is a good solvent for recrystallizing this dicarboxylic acid.[11] Dissolve the crude oily product in a minimum amount of hot water. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified solid by vacuum filtration.[11]

dot graph G { graph [fontname="Arial", nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Decision workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How do I handle scalability challenges when moving from a lab-scale to a pilot-plant synthesis?

A1: Scaling up this synthesis presents two primary challenges: mass transfer and heat transfer.[9]

  • Mass Transfer (Mixing): In larger reactors, inefficient mixing can create localized areas of high reactant concentration, promoting the intermolecular side reactions that lower your yield. Ensure your reactor is equipped with appropriate baffles and an impeller designed for efficient mixing of large volumes.[9]

  • Heat Transfer: The Dieckmann condensation is often exothermic. A larger reactor has a lower surface-area-to-volume ratio, making it harder to dissipate heat.[9] This can lead to a temperature increase that favors side reactions or decomposition. The slow addition of the reactant is crucial not only for dilution but also for controlling the reaction exotherm. Ensure the reactor's cooling system is adequate to maintain the target temperature.

Q2: What is the importance of stereochemistry for 4-Oxocyclopentane-1,2-dicarboxylic acid, and how can it be controlled?

A2: The molecule has two adjacent chiral centers at the C1 and C2 positions. This means it can exist as cis and trans diastereomers, as well as enantiomers of each. For applications in drug development, a single stereoisomer is almost always required.

  • Kinetic vs. Thermodynamic Control: The stereochemical outcome of the cyclization can be influenced by the reaction conditions. The use of different bases and temperatures can favor either the kinetically or thermodynamically preferred diastereomer.

  • Diastereoselective Synthesis: Achieving high diastereoselectivity often requires a more advanced synthetic design. For example, modern organocatalyzed [3+2] cycloadditions can provide access to highly substituted cyclopentanes with excellent control over the cis stereochemistry.[12][13] While not a direct synthesis of the target molecule, these principles can be adapted. For the Dieckmann route, the stereochemistry is often set by the substitution pattern of the starting acyclic diester.

Q3: Which analytical techniques are best for characterizing the final product?

A3: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the carbon skeleton, the presence of the ketone and carboxylic acid groups, and to assess isomeric purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including the broad O-H stretch of the carboxylic acids (~3000 cm⁻¹) and the two distinct C=O stretches for the ketone (~1740 cm⁻¹) and the carboxylic acids (~1700 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (172.14 g/mol ).[2]

  • Melting Point: A sharp melting point range is a good indicator of purity.

Protocols & Data

Representative Experimental Protocol: Dieckmann Route

This protocol is a generalized representation. Molar equivalents and reaction times should be optimized for your specific starting material.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base Preparation: To the flask, add anhydrous ethanol (solvent) and sodium metal (1.1 eq.) in small pieces to generate sodium ethoxide in situ. Allow the reaction to complete.

  • Reactant Addition: Dissolve the starting diester (1.0 eq.) in anhydrous ethanol and add it to the dropping funnel. Add the diester solution to the stirred base solution at a rate of approximately 1 mL/minute.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup (Cyclized Ester): Cool the reaction to room temperature, and carefully quench by pouring it over ice and concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis: Add the crude ester to a solution of 20% aqueous sulfuric acid. Heat the mixture to reflux for 8-12 hours until the ester is fully hydrolyzed.

  • Isolation & Purification: Cool the solution. If a precipitate forms, collect it by filtration. If not, extract the aqueous solution thoroughly with ethyl acetate. Concentrate the organic extracts to obtain the crude dicarboxylic acid. Recrystallize the crude solid from hot water to yield pure 4-Oxocyclopentane-1,2-dicarboxylic acid.

Table 1: Common Bases for Dieckmann Condensation
BaseTypical SolventRelative StrengthKey Considerations
Sodium Ethoxide (NaOEt) EthanolStrongClassic choice; solvent matches the ester leaving group to prevent transesterification.[5]
Sodium Hydride (NaH) THF, TolueneStrong (non-nucleophilic)Irreversibly deprotonates the ester; produces H₂ gas (use caution).[5]
Potassium t-butoxide (KOtBu) t-Butanol, THFVery Strong (Bulky)Can favor different kinetic products due to its steric bulk.[5]

References

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Nef reaction. Wikipedia. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Dieckmann Condensation. Online Organic Chemistry Tutor. [Link]

  • 20 - Robinson Annulation Reaction. Scribd. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Nef Reaction. Organic Chemistry Portal. [Link]

  • Nef Reaction. SynArchive. [Link]

  • The Nef Reaction. ResearchGate. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • 4-Oxo-1,2-cyclopentanedicarboxylic acid. PubChem. [Link]

  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Molbase. [Link]

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. PMC. [Link]

  • Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. StudyMoose. [Link]

  • Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. ResearchGate. [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications (RSC Publishing). [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride. Eureka. [Link]

  • Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment. University Chemistry. [Link]

Sources

Optimization

Technical Support Center: Characterization of 4-Oxocyclopentane-1,2-dicarboxylic acid

Welcome to the technical support resource for 4-Oxocyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of character...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Oxocyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of characterizing this unique molecule. Its structure, which includes a ketone, a five-membered ring, and two carboxylic acid groups, presents specific analytical challenges, particularly concerning its stereoisomerism, polarity, and reactivity. This document provides troubleshooting advice and in-depth answers to frequently encountered issues in a direct Q&A format.

Section 1: General Properties, Handling, and Stereoisomerism

This section addresses foundational questions about the molecule's nature and how to handle it before analysis.

Q1: What are the primary structural features of 4-Oxocyclopentane-1,2-dicarboxylic acid that make it challenging to characterize?

A1: The main challenges arise from a combination of three key features:

  • High Polarity: The two carboxylic acid groups make the molecule highly polar and non-volatile.[1] This directly impacts chromatographic separation, leading to poor retention on standard reversed-phase columns and making Gas Chromatography (GC) impossible without derivatization.[1][2]

  • Stereoisomerism: The carboxylic acid groups can be on the same side (cis) or opposite sides (trans) of the cyclopentane ring.[3][4] Differentiating and quantifying these two diastereomers is often the primary analytical goal and requires specific NMR or chromatographic strategies.

  • Reactivity: The presence of a ketone functional group alongside two acidic protons means the molecule can be reactive under certain conditions, such as high temperatures in a GC inlet, potentially leading to degradation or side reactions.[5][6]

Q2: How do the cis and trans isomers of 4-Oxocyclopentane-1,2-dicarboxylic acid differ in their physical properties?

A2: The spatial arrangement of the carboxylic acid groups significantly influences intermolecular bonding, leading to different physical properties.[4]

  • Melting Point & Solubility: The trans-isomer is generally more thermodynamically stable due to reduced steric strain, which often results in a higher melting point and lower solubility in some solvents compared to the cis-isomer.[4]

  • Reactivity: The cis-isomer, with its carboxylic groups in close proximity, can readily form a cyclic anhydride upon heating. This reaction is not possible for the trans-isomer and can be a key differentiator.[4]

Q3: What are the best practices for storing and handling this compound?

A3: Given its structure, 4-Oxocyclopentane-1,2-dicarboxylic acid should be stored in a tightly sealed container in a dry, cool place to prevent moisture absorption, which can interfere with certain analytical procedures like derivatization.[1] It is typically a white to off-white solid.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation and stereochemical assignment. However, specific issues can arise.

Q4: I can't see the carboxylic acid protons in my ¹H NMR spectrum. Why is that?

A4: This is a very common issue. The protons of carboxylic acids (-COOH) are acidic and readily exchange with deuterium from deuterated solvents, especially methanol-d₄ or D₂O. This exchange can either cause the peak to disappear entirely or become extremely broad and difficult to distinguish from the baseline.[7]

  • Troubleshooting Steps:

    • Use an Aprotic Solvent: Run the NMR in a solvent that does not have exchangeable protons, such as DMSO-d₆ or acetone-d₆. In DMSO-d₆, carboxylic acid protons typically appear as a broad singlet between 10-13 ppm.[7]

    • Ensure a Dry Sample: Traces of water in your sample or solvent can also lead to proton exchange and peak broadening or disappearance. Ensure your sample is thoroughly dried and use high-quality, dry NMR solvents.[7]

Q5: How can I use NMR to distinguish between the cis and trans isomers?

A5: The key lies in molecular symmetry and proton-proton coupling constants.

  • Cis-Isomer: The cis-isomer often possesses a higher degree of symmetry (a Cₛ plane of symmetry). This can result in fewer unique signals in the ¹³C NMR spectrum. For example, in a perfectly symmetrical cis compound, the two carboxylic acid carbons and certain pairs of ring carbons would be chemically equivalent, leading to a simpler spectrum.[8][9]

  • Trans-Isomer: The trans-isomer is less symmetrical, meaning the two carboxylic acid groups and the corresponding ring carbons are in different chemical environments. This typically results in a more complex spectrum with more signals.

  • ¹H NMR Coupling Constants: The coupling constants (J-values) between the protons at C1 and C2 (the carbons bearing the carboxyl groups) can help confirm the stereochemistry. The magnitude of this coupling is dependent on the dihedral angle between the protons, which is different for cis and trans isomers. A detailed analysis using 2D NMR techniques like COSY and NOESY may be required for definitive assignment.

Table 1: Expected NMR Chemical Shifts

Note: These are approximate ranges. Actual shifts depend on solvent and concentration. Data is extrapolated from analogous structures like cyclohexanedicarboxylic acids.[10]

Carbon/Proton Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-C OOH )10.0 - 13.0 (often broad)170 - 180Proton is best observed in dry, aprotic solvents like DMSO-d₆.[7]
Ketone Carbonyl (-C =O)N/A> 200A key indicator in the ¹³C spectrum.
Methine (-CH -COOH)2.5 - 3.540 - 55Chemical shift and multiplicity will differ between isomers.
Methylene (-CH₂ -)1.5 - 2.830 - 45Protons adjacent to the ketone will be further downfield.
Section 3: Mass Spectrometry (MS)

MS is essential for confirming molecular weight and investigating fragmentation patterns. The choice of technique is critical.

Q6: I am not seeing the molecular ion peak in my GC-MS analysis. What is happening?

A6: It is highly unlikely to successfully analyze 4-Oxocyclopentane-1,2-dicarboxylic acid by GC-MS without derivatization. The compound is thermally labile and not volatile enough.[1] The high heat of the GC injector can cause it to decompose before it even reaches the column, which is why you may not see a molecular ion. Furthermore, in Electron Ionization (EI), the molecular ion of dicarboxylic acids can be weak or absent even if the compound makes it through the GC, with fragmentation involving the loss of water (H₂O) and carboxyl groups (COOH) being common.[10]

Q7: What is the recommended approach for MS analysis? LC-MS or derivatized GC-MS?

A7: The best approach depends on your analytical goal.

  • LC-MS: This is the preferred method for direct analysis without derivatization.[1] It combines the separation power of liquid chromatography with the sensitivity of mass spectrometry. Use Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acids, forming the [M-H]⁻ or [M-2H]²⁻ ions. This is excellent for confirming molecular weight and for quantification.

  • GC-MS: This technique can provide excellent separation and library-matchable spectra but requires a derivatization step to make the analyte volatile and thermally stable.[1][11] This is often used in metabolomics workflows.

Q8: What kind of derivatization should I use for GC-MS?

A8: The goal is to convert the polar carboxylic acid groups into non-polar, stable esters or silyl derivatives.[1]

  • Esterification: Reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃.

  • Silylation: This is a very common and effective method. Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or MSTFA react with the acidic protons to form trimethylsilyl (TMS) esters.[1][11] This also derivatizes the enol form of the ketone, which can complicate the resulting chromatogram.

Diagram 1: GC-MS Analysis Workflow

Sample Sample containing 4-Oxocyclopentane-1,2-dicarboxylic acid Dry Dry Sample Completely (Lyophilize or N₂ Stream) Sample->Dry Critical Step: Water interferes Deriv Derivatization (e.g., with BSTFA in Pyridine) Dry->Deriv Heat Heat at 60-70°C for 30-60 min Deriv->Heat Inject Inject into GC-MS Heat->Inject Analysis Data Analysis (Library Search, Quantification) Inject->Analysis Start Poor Retention / Peak Shape on C18 Column Option1 Use a Polar-Embedded or Polar-Endcapped Column Start->Option1 Option2 Try Ion-Pair Chromatography (e.g., add TBAHS to mobile phase) Start->Option2 Option3 Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) Start->Option3 Success Improved Retention & Peak Shape Option1->Success Option2->Success Option3->Success

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 4-Oxocyclopentane-1,2-dicarboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Troubleshooting Guide Overview & Mechanistic Context 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 17...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Troubleshooting Guide

Overview & Mechanistic Context

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a highly versatile, functionalized cyclopentane scaffold. Due to its orthogonally reactive functional groups (a ketone and two carboxylic acids) and defined stereochemistry, it serves as a critical building block in the total synthesis of complex active pharmaceutical ingredients (APIs). Notable applications include the synthesis of the macrolide antibiotic (±)-brefeldin A[1], the antifungal agent Icofungipen (PLD-118) [2], and potent tetrapeptidic HCV NS3 protease inhibitors [1].

As a Senior Application Scientist, I frequently see researchers struggle with the isolation and stereochemical preservation of this diacid. The highly polar nature of the molecule makes aqueous workups challenging, and the β -keto-acid-like character (though technically a γ -keto acid) can lead to unexpected side reactions if pH and temperature are not strictly controlled. This guide provides field-proven methodologies to ensure high-yielding, stereochemically pure syntheses.

Synthetic Workflows

The two primary pathways to access this scaffold involve either the saponification of a pre-formed cyclopentanone diester or the de novo cyclization of a tetracarboxylic acid precursor.

G A rac-trans-3,4-bis(ethoxycarbonyl) cyclopentanone B NaOH (0.25 N), THF/H2O Dropwise, 1h, RT A->B C Stir 3h, RT Acidify 1 N HCl (pH 2) B->C D NaCl Saturation & EtOAc Extraction C->D E 4-Oxocyclopentane-1,2- dicarboxylic acid D->E F Tetracarboxylic acid precursor (XV) G Cyclization (e.g., Dieckmann) F->G G->E

Figure 1: Validated synthetic routes to 4-Oxocyclopentane-1,2-dicarboxylic acid.

Standardized Protocol: Saponification Route

This self-validating protocol details the hydrolysis of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone to yield the target diacid [3].

Step-by-Step Methodology
  • Dissolution: Dissolve 0.8 g (3.5 mmol) of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone in 7 mL of anhydrous Tetrahydrofuran (THF). Add 50 mL of deionized water.

    • Scientific Rationale: THF ensures the organic starting material remains fully solvated, while water provides the necessary medium for the hydroxide nucleophile.

  • Controlled Base Addition: Add 100 mL of 0.25 N NaOH dropwise over the course of 1 hour at room temperature (RT).

    • Scientific Rationale: Dropwise addition of a dilute base prevents exothermic spikes and localized high alkalinity. High pH environments can trigger retro-Dieckmann ring opening or aldol condensation side-reactions.

  • Hydrolysis: Stir the reaction mixture for an additional 3 hours at RT.

    • Validation Checkpoint 1: Perform a TLC (Hexane:EtOAc 7:3). The starting material spot should be completely consumed, indicating full conversion to the highly polar, baseline-retained dicarboxylate salt.

  • Acidification: Cool the mixture slightly and carefully acidify to exactly pH 2 using aqueous 1 N HCl.

    • Scientific Rationale: Acidification protonates the carboxylate salts to form the free diacid. Dropping the pH below 1.5 must be avoided to prevent acid-catalyzed enolization and subsequent epimerization of the trans-stereocenters.

  • Salting Out & Extraction: Saturate the aqueous layer completely with solid sodium chloride (NaCl). Extract the solution with ethyl acetate (3 × 50 mL).

    • Scientific Rationale: The target diacid is highly water-soluble. Brine saturation drastically reduces its aqueous solubility (salting-out effect), driving the compound into the organic phase.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.

    • Validation Checkpoint 2: ¹H-NMR (DMSO-d₆) must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.25 ppm).

Quantitative Reaction Parameters

ParameterRoute A (Saponification)Route B (Cyclization)
Starting Material rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanoneTetracarboxylic acid precursor (XV)
Key Reagents 0.25 N NaOH, THF/H₂O, 1 N HClAcidic/Thermal conditions
Reaction Time 4 hours12 - 24 hours
Typical Yield 92% - 96%65% - 75%
Stereochemical Outcome rac-trans stereochemistry maintainedcis/trans mixture (requires resolution)
Primary Impurities Mono-esters, retro-Dieckmann productsUncyclized oligomers

Troubleshooting & FAQs

Q: Why is my yield exceptionally low during the saponification of the diethyl ester? A: The most common culprit is rapid base addition. If the 0.25 N NaOH is added too quickly, the localized high pH promotes retro-Dieckmann fragmentation, destroying the cyclopentanone ring. Ensure the addition is strictly dropwise over a full hour.

Q: How can I prevent the epimerization of the trans-1,2-dicarboxylic acid to the cis-isomer during workup? A: While the trans-isomer is thermodynamically favored, harsh acidic conditions combined with elevated temperatures can cause enolization at the alpha-carbons, leading to epimerization. Maintain the temperature at or below room temperature (using a water bath if necessary) during the 1 N HCl acidification step, and do not drop the pH below 2.

Q: I am getting poor extraction efficiency from the aqueous layer. What is the cause? A: 4-Oxocyclopentane-1,2-dicarboxylic acid is highly polar. If you skip the NaCl saturation step, the partition coefficient heavily favors the aqueous layer. You must add solid NaCl until it no longer dissolves before extracting with ethyl acetate. If yields remain low, consider using a continuous liquid-liquid extractor.

Q: Can I protect the ketone prior to downstream reactions? A: Yes. The ketone is frequently protected as an ethylene ketal using ethylene glycol and p-TsOH under reflux (Dean-Stark conditions). However, it is highly recommended to perform this protection on the diester prior to hydrolysis [3]. Attempting ketalization on the free diacid can auto-catalyze side reactions or lead to the formation of cyclic anhydrides under dehydrating conditions.

Downstream Pharmaceutical Applications

Understanding the downstream trajectory of this intermediate helps contextualize the strict purity and stereochemical requirements of its synthesis.

Pathway A 4-Oxocyclopentane-1,2- dicarboxylic acid B Stereoselective Reduction A->B D Wittig / Amidation A->D F Esterification & Resolution A->F C (±)-Brefeldin A (Macrolide) B->C E HCV NS3 Protease Inhibitors D->E G Icofungipen (PLD-118) F->G

Figure 2: Key downstream pharmaceutical applications of the diacid scaffold.

References

  • Title: A synthesis of (±)
  • Title: Icofungipen, PLD-118, BAY-10-8888-药物合成数据库 (Drug Synthesis Database)
  • Source: NIH (PubMed Central)
Optimization

Preventing polymerization of 4-Oxocyclopentane-1,2-dicarboxylic acid

Technical Support Center: Preventing Polymerization of 4-Oxocyclopentane-1,2-dicarboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Polymerization of 4-Oxocyclopentane-1,2-dicarboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized cycloalkanes. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) is a versatile building block, but its trifunctional nature—comprising a reactive C4-ketone and two carboxylic acids—makes it highly susceptible to unintended polymerization. This guide elucidates the underlying chemical causality of these degradation pathways and provides field-proven, self-validating protocols to maintain monomeric integrity.

Mechanistic Overview of Polymerization Pathways

Why does this compound polymerize? It is not a traditional monomer like styrene. Instead, it undergoes step-growth polymerization via two distinct mechanisms:

  • Aldol Condensation (Ketone-Driven): The alpha-protons adjacent to the cyclopentanone moiety are mildly acidic. In the presence of bases (or via auto-catalysis from its own carboxylic groups), enolization occurs. The resulting enolate attacks the carbonyl carbon of an adjacent molecule, forming a beta-hydroxy ketone that rapidly dehydrates into a conjugated enone. Repeated cycles of this C–C coupling yield a dark, insoluble aldol resin[1].

  • Polyanhydride Formation (Carboxyl-Driven): When exposed to dehydrating coupling agents (e.g., DCC, EDC) without proper dilution or protection, the dicarboxylic acid groups undergo intermolecular condensation, forming a cross-linked polyanhydride network.

PolymerizationPathways cluster_aldol Pathway 1: Aldol Condensation (Ketone-Driven) cluster_anhydride Pathway 2: Polyanhydride Formation (Carboxyl-Driven) A 4-Oxocyclopentane-1,2- dicarboxylic acid B Enol / Enolate Intermediate A->B Acid/Base Catalysis F Carboxyl Activation (e.g., DCC, SOCl2) A->F Dehydrating Agents C Intermolecular Aldol Addition B->C Nucleophilic Attack D Dehydration & Propagation C->D -H2O E Aldol Polymer Resin (Dark, Insoluble) D->E Oligomerization G Intermolecular Condensation F->G Cross-linking H Polyanhydride Network G->H Propagation

Degradation pathways of 4-Oxocyclopentane-1,2-dicarboxylic acid via aldol and anhydride formation.

Troubleshooting Guide & FAQs

Q1: My stored batch of 4-Oxocyclopentane-1,2-dicarboxylic acid has darkened and lost solubility in polar solvents. What happened? A1: This is a classic symptom of base- or acid-catalyzed aldol self-condensation[2]. Even trace moisture or prolonged exposure to ambient temperatures can allow the molecule's own carboxylic acid groups to auto-catalyze the enolization of the C4-ketone. Over time, this forms conjugated oligomers (resins) that are deeply colored and insoluble. Solution: Always store the compound under an inert atmosphere (Argon/N 2​ ) at 2–8 °C (refrigerator conditions)[3].

Q2: I am trying to perform a peptide coupling using HATU and DIPEA, but I am getting a polymeric mess instead of my target amide. How do I fix this? A2: You are triggering both degradation pathways simultaneously. DIPEA is a base that initiates the aldol condensation of the cyclopentanone ring. Concurrently, HATU activates the dicarboxylic acids, which, in the absence of a perfectly stoichiometric amine nucleophile, will react with each other to form polyanhydrides. Solution: You must employ a protecting group strategy. Protect the C4-ketone as a cyclic ketal (e.g., using ethylene glycol) prior to the coupling step. This eliminates the electrophilic carbonyl center, completely shutting down the aldol pathway.

Q3: Can I suppress aldol condensation during esterification without using protecting groups? A3: Yes, but it requires strict kinetic control. Use non-nucleophilic, sterically hindered bases (like 2,6-lutidine instead of Et 3​ N or DIPEA) and maintain high dilution conditions (e.g., <0.05 M) to statistically favor the reaction with your target nucleophile over intermolecular self-condensation.

Experimental Protocols

Protocol 1: Ketal Protection of the C4-Ketone (Self-Validating System) Rationale: Masking the ketone as a 1,3-dioxolane derivative prevents enolization and subsequent aldol polymerization during downstream basic or activating conditions.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10 mmol of 4-Oxocyclopentane-1,2-dicarboxylic acid in 50 mL of anhydrous toluene.

  • Reagents: Add 15 mmol of ethylene glycol and 0.5 mmol of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water.

  • Validation Check: The reaction is complete when exactly 10 mmol (approx. 0.18 mL) of water is collected in the trap. This stoichiometric water evolution self-validates the quantitative conversion of the ketone to the ketal.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO 3​ to neutralize the p-TsOH, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol 2: Safe Storage and Handling Rationale: Minimizing thermal energy and excluding moisture/oxygen prevents auto-catalytic degradation.

  • Aliquot the bulk material into amber glass vials to prevent photo-degradation.

  • Purge each vial with a gentle stream of Argon gas for 30 seconds to displace oxygen and moisture.

  • Seal tightly with PTFE-lined caps and wrap the exterior with Parafilm.

  • Store at 2–8 °C for routine use, or -20 °C for storage exceeding 3 months[3].

Quantitative Data: Impact of Storage Conditions on Monomer Stability

To emphasize the importance of proper handling, the following table summarizes the degradation kinetics of 4-Oxocyclopentane-1,2-dicarboxylic acid under various conditions.

Storage ConditionAtmosphereAdditive / MatrixHalf-Life (t½)Purity Retention (6 Months)
25 °C (Ambient)AirNone~45 Days< 20% (Severe resinification)
25 °C (Ambient)ArgonNone~120 Days65%
2–8 °C (Fridge)ArgonNone> 2 Years> 97%
25 °C (Solution)Air0.1 M DIPEA (Base)< 2 Hours0% (Immediate polymerization)
25 °C (Solution)AirKetal Protected> 1 Year> 99%

Note: Purity retention is measured via HPLC-UV (210 nm), tracking the disappearance of the monomeric peak.

References

  • Title: Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity Source: MDPI (Catalysts) URL: [Link][1]

  • Title: Research progress of catalysts for aldol condensation of biomass based compounds Source: RSC Advances URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Advanced Synthon Profiling: 4-Oxocyclopentane-1,2-dicarboxylic Acid vs. Traditional Dicarboxylic Acids

As drug development and complex natural product synthesis evolve, the demand for highly functionalized, conformationally restricted building blocks has outpaced the utility of simple linear aliphatic molecules. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex natural product synthesis evolve, the demand for highly functionalized, conformationally restricted building blocks has outpaced the utility of simple linear aliphatic molecules. For researchers designing peptidomimetics, macrocyclic antibiotics, or targeted protease inhibitors, 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) represents a significant structural upgrade over traditional dicarboxylic acids.

This guide objectively compares the physicochemical properties, structural advantages, and synthetic utility of 4-oxocyclopentane-1,2-dicarboxylic acid against standard alternatives like succinic acid, adipic acid, and its non-oxo analog, cyclopentane-1,2-dicarboxylic acid.

Structural and Physicochemical Comparison

Standard dicarboxylic acids (e.g., succinic and adipic acid) provide excellent linear linkages but lack the rigidity required to lock molecules into specific bioactive conformations. While cyclopentane-1,2-dicarboxylic acid introduces ring strain and rigidity, it lacks a secondary handle for orthogonal functionalization.

The introduction of a ketone group at the C4 position in 4-oxocyclopentane-1,2-dicarboxylic acid transforms it into a highly versatile keto-diacid [1]. This allows chemists to perform selective chemistry at the ketone (e.g., reductive aminations, Wittig olefinations, or ketalizations) without disturbing the carboxylic acids[2].

Quantitative Data Comparison
Property / Feature4-Oxocyclopentane-1,2-dicarboxylic acidSuccinic AcidAdipic AcidCyclopentane-1,2-dicarboxylic acid
CAS Number 1703-61-3110-15-6124-04-91461-97-8
Molecular Weight 172.14 g/mol 118.09 g/mol 146.14 g/mol 158.15 g/mol
Structure Type Cyclic Keto-DiacidLinear AliphaticLinear AliphaticCyclic Aliphatic
Reactive Sites 2x Carboxyl, 1x Ketone2x Carboxyl2x Carboxyl2x Carboxyl
Conformational Rigidity High (5-membered ring)Low (Freely rotating)Low (Freely rotating)High (5-membered ring)
Primary Utility Complex APIs, Natural Product Total Synthesis[2]Buffers, Simple PolymersNylons, PolyurethanesBasic rigid linkers

Mechanistic Advantages in Drug Discovery

The true value of 4-oxocyclopentane-1,2-dicarboxylic acid lies in its orthogonal reactivity . In the total synthesis of the macrolide antibiotic Brefeldin A, this keto-diacid serves as a critical stereoselective scaffold[2]. Furthermore, in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, derivatives of this cyclopentane core act as potent N-acyl-L-hydroxyproline mimics. The rigid ring forces the attached amino acid residues into the optimal binding geometry for the protease active site, a feat impossible to achieve with flexible linear diacids like adipic acid.

Reactivity A 4-Oxocyclopentane- 1,2-dicarboxylic acid B C1/C2 Carboxyls (Esterification / Amidation) A->B Site 1 C C4 Ketone (Ketalization / Olefination) A->C Site 2 D HCV NS3 Protease Inhibitors B->D E Macrolide Antibiotics (e.g., Brefeldin A) B->E C->D C->E

Caption: Orthogonal reactivity pathways of 4-oxocyclopentane-1,2-dicarboxylic acid in drug synthesis.

Experimental Workflow: Controlled Base Hydrolysis

When working with highly functionalized cyclic systems, standard harsh hydrolysis conditions used for robust linear diacids will cause degradation. The cyclopentanone ring is highly susceptible to base-catalyzed epimerization at the alpha-positions (C1/C2) and retro-Dieckmann condensation.

To isolate pure trans-4-oxocyclopentane-1,2-dicarboxylic acid from its diester precursor, a strictly temperature-controlled, dilute base hydrolysis must be employed. The following protocol is a self-validating system adapted from advanced tosylhydrazone derivative preparation methodologies[3].

Step-by-Step Methodology: Synthesis of the Free Diacid

Objective: Hydrolyze rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone to 4-oxocyclopentane-1,2-dicarboxylic acid while preserving the trans-stereochemistry.

  • Solvent Preparation & Dissolution:

    • Dissolve 0.8 g (3.5 mmol) of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone in 7 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF ensures the organic precursor remains fully solvated before the introduction of the aqueous phase, preventing localized precipitation that leads to uneven reaction kinetics.

  • Aqueous Integration:

    • Add 50 mL of deionized water to the THF solution and stir for 1 hour at room temperature (20-25 °C).

  • Controlled Saponification (Critical Step):

    • Immerse the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Add 100 mL of 0.25 N Sodium Hydroxide (NaOH) drop-wise over the course of exactly 1 hour.

    • Causality: The drop-wise addition of a dilute (0.25 N) base at 0 °C is the most critical parameter. High concentrations of hydroxide or elevated temperatures will rapidly epimerize the trans-C1/C2 stereocenters to the thermodynamically favored cis-isomer via enolate formation. The low temperature kinetically traps the trans-geometry during ester cleavage.

  • Reaction Maturation:

    • Remove the ice bath and allow the mixture to stir for an additional 3 hours at room temperature to ensure complete conversion of the monoester intermediate to the diacid.

  • Self-Validating Acidification & Extraction:

    • Acidify the reaction mixture drop-wise with 1 N HCl until the pH reaches exactly 2.0 (verify via pH meter).

    • Self-Validation: The pKa of the carboxylic acid groups is approximately 4.0–4.5. Dropping the pH to 2.0 ensures >99% protonation of the carboxylates, rendering the molecule uncharged and highly soluble in organic solvents. If the pH is too high, emulsion will occur during extraction; if too low, acid-catalyzed degradation of the ketone may initiate.

    • Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate (3 × 60 mL).

  • Isolation:

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure 4-oxocyclopentane-1,2-dicarboxylic acid as a white to off-white solid[4].

Protocol Step1 1. Dissolve Diester in THF/Water Step2 2. Saponification (0.25N NaOH, 0°C) Step1->Step2 Step3 3. Acidification (1N HCl, pH 2.0) Step2->Step3 Step4 4. Salting Out & Extraction (EtOAc) Step3->Step4 Step5 5. Pure trans-Diacid Isolation Step4->Step5

Caption: Step-by-step kinetic base hydrolysis and extraction workflow for cyclopentanone derivatives.

Conclusion

While adipic and succinic acids remain staples for bulk chemical synthesis and simple linker chemistry, the structural demands of modern drug discovery require more sophisticated synthons. 4-Oxocyclopentane-1,2-dicarboxylic acid bridges the gap between conformational rigidity and multi-site functionalization. By leveraging its orthogonal ketone and carboxylate groups under strictly controlled kinetic conditions, researchers can unlock complex molecular architectures, from macrolide antibiotics to next-generation viral protease inhibitors.

References

  • 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • A synthesis of (±)-brefeldin A. ResearchGate. Available at:[Link]

  • Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. PMC / MDPI. Available at: [Link]

Sources

Comparative

A Tale of Two Diacids: A Comparative Guide to 4-Oxocyclopentane-1,2-dicarboxylic Acid and Adipic Acid in Synthesis

For the modern researcher, the choice of building blocks is paramount to the success of a synthetic strategy. This guide offers an in-depth comparison of two dicarboxylic acids: the ubiquitous adipic acid and the functio...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the choice of building blocks is paramount to the success of a synthetic strategy. This guide offers an in-depth comparison of two dicarboxylic acids: the ubiquitous adipic acid and the functionally rich 4-oxocyclopentane-1,2-dicarboxylic acid. While both serve as valuable C6 and C7 synthons, their distinct structural features lead to vastly different applications, from high-volume polymer production to the synthesis of complex, functional materials.

This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a simple cataloging of properties. Instead, it delves into the causality behind experimental choices and provides a framework for selecting the optimal diacid for a given synthetic challenge. We will explore their comparative performance in polymer synthesis, supported by experimental data and detailed protocols, and highlight the unique synthetic opportunities presented by the cyclic and functionalized nature of 4-oxocyclopentane-1,2-dicarboxylic acid.

At a Glance: A Structural and Property Showdown

A fundamental understanding of the physical and chemical properties of these two diacids is crucial for their effective application in synthesis.

Property4-Oxocyclopentane-1,2-dicarboxylic acidAdipic Acid
CAS Number 1703-61-3[1][2][3][4]124-04-9
Molecular Formula C7H8O5[4]C6H10O4[5]
Molecular Weight 172.14 g/mol [4]146.14 g/mol
Appearance White to off-white solid[6]White crystalline powder[5]
Melting Point Not readily available152 °C[5]
Boiling Point Not readily available330.5 °C[5]
Solubility Soluble in polar solvents like water and alcohols[6]Highly soluble in boiling water, methanol, and ethanol; slightly soluble in water at room temperature[5]
Key Structural Features Cyclic, contains a ketone functional group[6]Linear, aliphatic

The most striking difference lies in their molecular architecture. Adipic acid is a linear, flexible molecule, a characteristic that underpins its primary use in the production of linear polymers like nylon 6,6.[7] In contrast, 4-oxocyclopentane-1,2-dicarboxylic acid possesses a rigid, cyclic structure with a reactive ketone functionality. This unique combination opens doors to the synthesis of more complex and functionalized molecules and polymers.[6]

The Workhorse vs. The Specialist: A Duel in Polymer Synthesis

The choice between these two diacids in polymer synthesis is a classic example of selecting a monomer to achieve desired material properties.

Adipic Acid: The Backbone of an Industry

Adipic acid is a cornerstone of the polymer industry, primarily used in the production of polyamides and polyesters. Its linear structure allows for the formation of long, straight polymer chains, leading to materials with high tensile strength and durability.

This protocol outlines a typical melt polycondensation reaction for the synthesis of poly(butylene adipate).

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine adipic acid and a slight excess of 1,4-butanediol.

  • Add a catalytic amount of titanium(IV) butoxide.

  • Heat the mixture under a slow stream of nitrogen to 180-200°C with stirring. Water will begin to distill off as the esterification reaction proceeds.

  • After the initial evolution of water ceases, gradually reduce the pressure to facilitate the removal of the remaining water and excess diol.

  • Increase the temperature to 220-240°C and continue the reaction under high vacuum until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

  • Cool the polymer to room temperature and collect the solid product.

This straightforward polycondensation yields a semi-crystalline polyester with a range of applications, from biodegradable plastics to flexible coatings.

4-Oxocyclopentane-1,2-dicarboxylic Acid: A Gateway to Functional Polymers

The presence of a ketone group and a cyclic backbone in 4-oxocyclopentane-1,2-dicarboxylic acid allows for the synthesis of polymers with unique properties and functionalities. The rigid cyclic structure can enhance the thermal stability and glass transition temperature of the resulting polymers compared to their linear aliphatic counterparts.[5][8]

The ketone functionality offers a reactive handle for post-polymerization modification, enabling the introduction of various functional groups to tailor the polymer's properties for specific applications. For instance, the ketone could be reduced to a hydroxyl group, converted to an oxime, or used in condensation reactions to attach other molecules. This versatility makes 4-oxocyclopentane-1,2-dicarboxylic acid an attractive monomer for the development of specialty polymers for applications in drug delivery, advanced coatings, and functional materials.[9][10]

This proposed protocol is based on standard polyesterification procedures, adapted for the unique properties of the cyclic monomer.

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid

  • 1,4-Butanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, combine 4-oxocyclopentane-1,2-dicarboxylic acid, 1,4-butanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by the amount of water collected.

  • Once the theoretical amount of water has been removed, distill off the toluene.

  • Increase the temperature to 180-200°C and apply a vacuum to remove any remaining volatiles and drive the polymerization to completion.

  • The resulting polymer is expected to be a rigid, amorphous solid with a higher glass transition temperature than poly(butylene adipate).

The ketone group in the polymer backbone would be available for further chemical modification, offering a platform for creating a library of functional materials from a single polymer precursor.

Beyond Polymers: Niche Applications in Organic Synthesis

While polymer synthesis is a major application for dicarboxylic acids, their utility extends to other areas of organic synthesis.

Adipic Acid: A Precursor for Diverse Molecules

Adipic acid's linear structure and two carboxylic acid groups make it a versatile starting material for a range of molecules. It can be used to synthesize:

  • Cyclopentanone: Through intramolecular cyclization.

  • Esters and Amides: For use as plasticizers, lubricants, and in pharmaceutical applications.[7]

  • Adipoyl chloride: A reactive intermediate for various acylation reactions.

4-Oxocyclopentane-1,2-dicarboxylic Acid: A Chiral Scaffold and Building Block for Complex Molecules

The stereochemistry of the two carboxylic acid groups on the cyclopentane ring makes 4-oxocyclopentane-1,2-dicarboxylic acid a valuable chiral building block. The cis and trans isomers can be separated and used to synthesize enantiomerically pure ligands for asymmetric catalysis or as starting materials for the synthesis of complex natural products and pharmaceuticals.[][12][13] The presence of the ketone adds another layer of synthetic utility, allowing for the introduction of additional stereocenters or functional groups.

Visualizing the Synthesis: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the synthetic workflows and molecular structures.

Adipic_Acid_Polyester_Synthesis Adipic_Acid Adipic Acid Monomers Monomer Mixture Adipic_Acid->Monomers Butanediol 1,4-Butanediol Butanediol->Monomers Polycondensation Melt Polycondensation (Heat, Catalyst, Vacuum) Monomers->Polycondensation Polyester Poly(butylene adipate) Polycondensation->Polyester Water Water (byproduct) Polycondensation->Water Functional_Polyester_Synthesis Cyclic_Diacid 4-Oxocyclopentane- 1,2-dicarboxylic acid Monomers Monomer Mixture Cyclic_Diacid->Monomers Butanediol 1,4-Butanediol Butanediol->Monomers Azeotropic_Polycondensation Azeotropic Polycondensation (Heat, Catalyst, Toluene) Monomers->Azeotropic_Polycondensation Functional_Polyester Functional Polyester (with ketone group) Azeotropic_Polycondensation->Functional_Polyester Post_Modification Post-Polymerization Modification Functional_Polyester->Post_Modification Final_Product Tailored Functional Polymer Post_Modification->Final_Product

Caption: Proposed workflow for the synthesis of a functional polyester from 4-oxocyclopentane-1,2-dicarboxylic acid.

Conclusion: Choosing the Right Tool for the Job

The comparison between 4-oxocyclopentane-1,2-dicarboxylic acid and adipic acid highlights a fundamental principle in chemical synthesis: the structure of a starting material dictates its synthetic potential. Adipic acid, with its simple, linear structure, remains an indispensable workhorse for the large-scale production of robust, linear polymers. Its well-established chemistry and predictable reactivity make it a reliable choice for applications where high mechanical strength and thermal stability are key.

In contrast, 4-oxocyclopentane-1,2-dicarboxylic acid represents a more specialized tool. Its cyclic nature and inherent ketone functionality provide a gateway to a vast landscape of functionalized polymers and complex organic molecules. For researchers aiming to develop materials with tailored properties, such as enhanced thermal stability, post-polymerization modifiability, or specific stereochemistry, this cyclic diacid offers a wealth of synthetic opportunities.

Ultimately, the choice between these two diacids is not a matter of one being superior to the other, but rather a strategic decision based on the desired outcome of the synthesis. By understanding their unique strengths and weaknesses, researchers can make informed choices that will lead to the successful creation of both established and novel materials.

References

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Available at: [Link]

  • Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring-Opening Polymerization of O-Carboxyanhydrides. Wiley Online Library. Available at: [Link]

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones. ACS Publications. Available at: [Link]

  • Experiment 2-Synthesis of Polyester. Scribd. Available at: [Link]

  • 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120. PubChem. Available at: [Link]

  • Functionalized polymers: synthesis and properties. Beilstein Journals. Available at: [Link]

  • Research Core: Design and Synthesis of Functional Polymer Building Blocks. Klinger-Lab. Available at: [Link]

  • Synthesis and characterization of aliphatic polyesters from glycerol, by-product of biodiesel production, and adipic acid. SciELO. Available at: [Link]

  • Bio-based polyester, obtained from bi-functional monomers through metathesis of fatty acids, as precursor to synthesize polyurethanes. Repositorio CIATEQ. Available at: [Link]

  • Synthesis and characterization of novel polyester containing Schiff-base unit. SciELO. Available at: [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journals. Available at: [Link]

  • PRODUCTION OF POLYESTER BASED ON ADIPIC ACID AND DETERMINATION OF OPTIMAL COMPONENT RATIO OF COMPONENTS. ResearchGate. Available at: [Link]

  • Synthesis of High Molecular Weight Polyester Using in Situ Drying Method and Assessment of Water Vapor and Oxygen Barrier Properties. PMC. Available at: [Link]

  • 4-Oxocyclopentane-1,2-dicarboxylic acid. SpectraBase. Available at: [Link]

  • Synthesis of a Mechanically Planar Chiral Rotaxane Ligand for Enantioselective Catalysis. ePrints Soton - University of Southampton. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available at: [Link]

  • Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Practical Synthesis of Chiral cis-Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)-Isopropyl 1,3-thiazolidine-2-thione. ResearchGate. Available at: [Link]

  • MECHANICAL PROPERTIES OF POLYMERS. ResearchGate. Available at: [Link]

  • Properties and Applications of Polymers: A Mini Review. IntechOpen. Available at: [Link]

  • Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Oxidation of Cyclic Ketones by Chloramine-T in Acid Medium. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

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Validation

A Comparative Spectroscopic Guide to 4-Oxocyclopentane-1,2-dicarboxylic Acid Isomers

This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-Oxocyclopentane-1,2-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-Oxocyclopentane-1,2-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected differentiations in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The insights herein are derived from fundamental principles of organic spectroscopy, as direct comparative literature is sparse. We will explore the causal relationships between stereochemistry and spectral output, providing a robust framework for isomer identification.

Introduction: The Significance of Stereoisomerism

The spatial arrangement of functional groups in a molecule can profoundly influence its physical, chemical, and biological properties. For 4-Oxocyclopentane-1,2-dicarboxylic acid, the cis and trans isomers present distinct three-dimensional structures that translate into unique spectroscopic signatures. In the cis isomer, the two carboxylic acid groups are on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces. This fundamental difference impacts intramolecular interactions and the magnetic environment of each atom, which can be effectively probed using various spectroscopic techniques. Accurate characterization is paramount for applications in medicinal chemistry and materials science, where specific stereoisomers may exhibit desired therapeutic effects or material properties.

Infrared (IR) Spectroscopy: Probing Intramolecular Interactions

Infrared spectroscopy is a powerful tool for identifying functional groups and understanding hydrogen bonding. The key IR absorptions for 4-Oxocyclopentane-1,2-dicarboxylic acid arise from the O-H and C=O bonds of the carboxylic acid groups and the C=O bond of the cyclopentanone ring.

The most significant difference between the cis and trans isomers is expected in the O-H stretching region.

  • Cis Isomer: The proximity of the two carboxylic acid groups on the same face of the ring allows for strong intramolecular hydrogen bonding . This internal bonding creates a broad, shifted O-H stretching band, typically centered around 3000-3200 cm⁻¹. This absorption often overlaps with the C-H stretching region.

  • Trans Isomer: Intramolecular hydrogen bonding between the carboxyl groups is sterically impossible. Therefore, this isomer will primarily exhibit intermolecular hydrogen bonding , forming dimers in the solid state or concentrated solutions. This results in a very broad O-H stretch, typically in the 2500-3300 cm⁻¹ range, which is characteristic of carboxylic acid dimers.

The carbonyl (C=O) stretching region will also show subtle differences. Both isomers will display a sharp peak for the ketone around 1740-1760 cm⁻¹ and a strong peak for the carboxylic acid C=O. For the cis isomer, intramolecular hydrogen bonding may slightly lower the frequency of the carboxylic acid C=O stretch compared to the trans isomer.

Table 1: Predicted Comparative IR Data (cm⁻¹)

Functional Group Vibration cis-Isomer (Predicted) trans-Isomer (Predicted) Rationale for Difference
Carboxylic Acid O-H Stretch ~3200-3000 (Broad) ~3300-2500 (Very Broad) Intramolecular vs. Intermolecular H-bonding.
Ketone C=O Stretch ~1750 ~1750 Ring ketone, relatively unaffected by isomerism.

| Carboxylic Acid | C=O Stretch | ~1705 | ~1710 | H-bonding and electronic effects. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy provides the most definitive data for distinguishing between the cis and trans isomers by revealing the unique magnetic environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.

The key to differentiating the isomers lies in the chemical shifts and coupling constants of the protons on the cyclopentane ring, particularly the methine protons at C1 and C2 (adjacent to the carboxyl groups).

  • Cis Isomer: Due to the molecule's symmetry (a plane of symmetry bisecting the C1-C2 bond), the two methine protons (H1 and H2) are chemically equivalent. They are expected to appear as a single signal. Similarly, the protons at C5 would be equivalent, and the protons at C3 would be equivalent.

  • Trans Isomer: This isomer lacks the same plane of symmetry. Consequently, H1 and H2 are in different chemical environments and will show distinct signals with a characteristic coupling constant (J-coupling). The relative orientation of H1 and H2 (diaxial or diequatorial depending on the ring conformation) will influence the magnitude of this coupling.

The principle of symmetry also applies to the ¹³C NMR spectra.

  • Cis Isomer: The plane of symmetry renders the two carboxyl carbons (C1 and C2) equivalent, resulting in a single signal. Likewise, the carbons at C3 and C5 would be equivalent. This leads to a spectrum with fewer signals than the number of carbons.

  • Trans Isomer: The lack of symmetry means that C1 and C2 are non-equivalent and will produce two separate signals. Similarly, C3 and C5 will be non-equivalent. This results in a spectrum where each carbon atom gives a distinct signal.

Table 2: Predicted Comparative NMR Data (in CDCl₃)

Nucleus Isomer Predicted Chemical Shift (δ, ppm) Key Differentiating Feature
¹H NMR cis Carboxyl H: ~10-12 (broad s); Ring H: Multiplets Fewer signals due to symmetry. H1 and H2 are equivalent.
trans Carboxyl H: ~10-12 (broad s); Ring H: More complex multiplets More signals. H1 and H2 are non-equivalent and will show distinct signals and coupling.
¹³C NMR cis C=O (Ketone): ~210-220; COOH: ~175; Ring C: Fewer signals Fewer signals due to symmetry. C1 and C2 are equivalent.

| | trans | C=O (Ketone): ~210-220; COOH: Two signals ~175; Ring C: More signals | More signals. C1 and C2 are non-equivalent. |

Note: Predicted chemical shifts are based on general values for similar functional groups. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like dicarboxylic acids, often yielding the molecular ion or a protonated/deprotonated molecule.

The molecular weight of both isomers is identical (172.13 g/mol ). Therefore, differentiation must come from fragmentation patterns observed in tandem mass spectrometry (MS/MS). The fragmentation of dicarboxylic acids often involves the loss of water (H₂O) and carbon dioxide (CO₂).

  • Cis Isomer: The proximity of the two carboxyl groups may facilitate a concerted loss of water to form a cyclic anhydride under certain conditions in the mass spectrometer. This would result in a prominent fragment ion corresponding to [M+H - H₂O]⁺ or [M-H - H₂O]⁻.

  • Trans Isomer: The formation of a cyclic anhydride from the trans isomer is not possible without significant rearrangement. Therefore, its fragmentation is more likely to proceed through sequential losses of H₂O and COOH groups.

Table 3: Predicted Comparative ESI-MS/MS Fragmentation

Isomer Precursor Ion (Negative Mode) Predicted Major Fragments (m/z) Rationale for Difference
cis [M-H]⁻ at m/z 171 [M-H - H₂O]⁻ (m/z 153), [M-H - CO₂]⁻ (m/z 127) Potential for facile water loss to form an anhydride-like fragment.

| trans | [M-H]⁻ at m/z 171 | [M-H - CO₂]⁻ (m/z 127), [M-H - HCOOH]⁻ (m/z 125) | Stepwise fragmentation is more likely; anhydride formation is disfavored. |

Experimental Protocols

High-quality, reproducible data is the bedrock of accurate structural elucidation. The following are generalized, yet robust, protocols for acquiring the necessary spectroscopic data.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid acid isomer directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

  • Sample Preparation: Dissolve 5-10 mg of the acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the specific nucleus (¹H or ¹³C) and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Use a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using TMS.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For MS/MS analysis, select the precursor ion of interest (e.g., m/z 171 for [M-H]⁻) and apply collision-induced dissociation (CID) to generate fragment ions.

Visualizing the workflow and Structures

The following diagrams illustrate the molecular structures and the logical workflow for differentiating the isomers.

G cluster_isomers Isomers of 4-Oxocyclopentane-1,2-dicarboxylic acid cluster_techniques Spectroscopic Techniques cluster_features Differentiating Features cis cis-Isomer IR IR Spectroscopy cis->IR NMR NMR (¹H & ¹³C) cis->NMR MS MS/MS cis->MS trans trans-Isomer trans->IR trans->NMR trans->MS IR_feat O-H Stretch (H-Bonding) IR->IR_feat NMR_feat Molecular Symmetry (Number of Signals) NMR->NMR_feat MS_feat Fragmentation (Anhydride Formation) MS->MS_feat

Caption: Workflow for Isomer Differentiation.

Caption: Molecular Structures of Isomers.

Conclusion

While sharing the same chemical formula and connectivity, the cis and trans isomers of 4-Oxocyclopentane-1,2-dicarboxylic acid are distinct chemical entities with unique spectroscopic profiles. The key to their differentiation lies in exploiting the consequences of their stereochemistry. IR spectroscopy provides strong clues through the nature of hydrogen bonding. Mass spectrometry can offer insights based on stereochemically-driven fragmentation pathways. However, NMR spectroscopy, by directly probing the symmetry of the molecules, stands as the most unambiguous and powerful tool for their definitive identification. By applying the principles and protocols outlined in this guide, researchers can confidently distinguish between these isomers, ensuring the correct compound is utilized in their scientific endeavors.

References

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  • Step-by-step procedure for NMR data acquisition. (n.d.). University of Connecticut. Retrieved March 7, 2026, from [Link]

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  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC. Retrieved March 7, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

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  • Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. (n.d.). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]

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  • 4-Oxocyclopentane-1,2-dicarboxylic acid. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Strathclyde. Retrieved March 7, 2026, from [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Retrieved March 7, 2026, from [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). MDPI. Retrieved March 7, 2026, from [Link]

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Comparative

A Comparative Guide to the Structural Validation of Synthesized 4-Oxocyclopentane-1,2-dicarboxylic Acid

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides an in-depth technical comparison of the primary analytical techniques used to validate the structure of 4-Oxocyclopentane-1,2-dicarboxylic acid, a compound of interest in various synthetic pathways. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental protocols and data interpretation. This guide is designed to not only provide a procedural roadmap but also to instill a deeper understanding of the causality behind the selection of these validation methods.

The Imperative of Structural Validation

The synthesis of a target molecule like 4-Oxocyclopentane-1,2-dicarboxylic acid can often yield a mixture of isomers, including the cis and trans diastereomers. The biological activity and chemical reactivity of these stereoisomers can differ significantly. Therefore, a robust analytical workflow is essential to confirm the correct chemical structure and stereochemistry of the synthesized product. This guide will compare and contrast the utility of various spectroscopic techniques in achieving this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Oxocyclopentane-1,2-dicarboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data (Predicted) for 4-Oxocyclopentane-1,2-dicarboxylic acid (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ) - cis isomerPredicted Chemical Shift (δ) - trans isomerMultiplicityCoupling Constant (J) in HzAssignment
H1, H23.2 - 3.43.0 - 3.2m-Methine protons adjacent to carboxyl groups
H3, H5 (α to C=O)2.5 - 2.72.6 - 2.8m-Methylene protons alpha to the ketone
H3', H5' (β to C=O)2.2 - 2.42.3 - 2.5m-Methylene protons beta to the ketone
COOH12.0 - 13.012.0 - 13.0br s-Carboxylic acid protons

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can dissolve the polar dicarboxylic acid and its acidic protons are less likely to exchange rapidly, allowing for their observation as a broad singlet. The differences in the chemical shifts of the methine protons (H1 and H2) between the cis and trans isomers are expected due to the different steric and electronic environments. In the cis isomer, the carboxylic acid groups are on the same side of the ring, leading to a different shielding/deshielding effect compared to the trans isomer where they are on opposite sides. The coupling constants between H1, H2 and the adjacent methylene protons are key to determining the stereochemistry. Generally, the vicinal coupling constant (³J) between cis protons on a five-membered ring is larger than that for trans protons.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Oxocyclopentane-1,2-dicarboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data (Predicted) for 4-Oxocyclopentane-1,2-dicarboxylic acid (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ) - cis isomerPredicted Chemical Shift (δ) - trans isomerAssignment
C=O (ketone)215 - 220215 - 220Ketone carbonyl
COOH173 - 176173 - 176Carboxylic acid carbonyls
C1, C245 - 5048 - 53Methine carbons adjacent to carboxyl groups
C3, C535 - 4037 - 42Methylene carbons

Causality Behind Experimental Choices: The number of unique carbon signals in the ¹³C NMR spectrum can help distinguish between the cis and trans isomers. The cis isomer, possessing a plane of symmetry, may show fewer signals than the trans isomer, which is less symmetric. The chemical shifts of the carbonyl carbons and the methine carbons will be sensitive to the stereochemistry.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Assign the signals to the corresponding carbon atoms based on their chemical shifts and information from DEPT spectra.

2D NMR Spectroscopy: Unambiguous Connectivity and Stereochemistry

For complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure.

  • COSY: Shows correlations between coupled protons, helping to establish the connectivity of the proton network.

  • HSQC: Shows correlations between protons and the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is a powerful tool for determining stereochemistry, particularly for distinguishing between cis and trans isomers.

Diagram: 2D NMR for Structural Elucidation

G ¹H NMR ¹H NMR COSY COSY ¹H NMR->COSY HSQC HSQC ¹H NMR->HSQC HMBC HMBC ¹H NMR->HMBC NOESY NOESY ¹H NMR->NOESY ¹³C NMR ¹³C NMR ¹³C NMR->HSQC ¹³C NMR->HMBC Structure Elucidation Structure Elucidation COSY->Structure Elucidation HSQC->Structure Elucidation HMBC->Structure Elucidation NOESY->Structure Elucidation

Caption: Workflow of 2D NMR techniques for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data for 4-Oxocyclopentane-1,2-dicarboxylic acid:

  • Molecular Ion (M⁺): m/z = 172.0372 (for C₇H₈O₅)

  • Key Fragmentation Pathways:

    • Loss of water ([M-H₂O]⁺): m/z = 154

    • Loss of a carboxyl group ([M-COOH]⁺): m/z = 127

    • Loss of both carboxyl groups ([M-2COOH]⁺): m/z = 82

    • Decarboxylation ([M-CO₂]⁺): m/z = 128

    • Alpha-cleavage adjacent to the ketone.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like dicarboxylic acids, which will likely produce a prominent [M-H]⁻ ion in negative ion mode or [M+H]⁺ in positive ion mode. Electron ionization (EI) will lead to more extensive fragmentation, providing valuable structural information. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Expected IR Absorption Bands for 4-Oxocyclopentane-1,2-dicarboxylic acid:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (ketone)
1680-1710StrongC=O stretch (carboxylic acid)
2850-3000MediumC-H stretch (aliphatic)
1210-1320StrongC-O stretch (carboxylic acid)

Causality Behind Experimental Choices: The presence of a broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid. The C=O stretch of the ketone will appear at a slightly different wavenumber than that of the carboxylic acid. The fingerprint region (below 1500 cm⁻¹) will be unique for the specific molecule and can be used for comparison with a known standard. The IR spectra of cis and trans isomers of dicarboxylic acids can show differences in the fingerprint region and in the C-H bending vibrations due to their different symmetries.[6][7]

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, stereochemistryExcellent for detailed structural analysisCan have overlapping signals in complex molecules
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for symmetry analysisLower sensitivity than ¹H NMR
2D NMR Unambiguous connectivity, spatial proximityResolves ambiguities from 1D NMRCan be time-consuming to acquire and interpret
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentation patternHigh sensitivity, provides molecular weightIsomers can have identical molecular weights
Infrared Spectroscopy Functional groups presentFast and simple, good for identifying key functional groupsProvides limited information on the overall structure

G Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry ¹H & ¹³C NMR ¹H & ¹³C NMR Pure Compound->¹H & ¹³C NMR Structure Confirmed Structure Confirmed IR Spectroscopy->Structure Confirmed Mass Spectrometry->Structure Confirmed 2D NMR 2D NMR ¹H & ¹³C NMR->2D NMR If needed 2D NMR->Structure Confirmed

Sources

Validation

A Comparative Guide to the Reactivity of 4-Oxocyclopentane-1,2-dicarboxylic Acid

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired chemical and biological outcomes. 4-Oxocyclopentane-1,2-dicarboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired chemical and biological outcomes. 4-Oxocyclopentane-1,2-dicarboxylic acid, a trifunctional building block, presents a unique combination of a rigid cyclopentane core, two carboxylic acid moieties, and a ketone. This guide provides a comprehensive benchmark analysis of its reactivity, offering a comparative perspective against analogous structures. Through an examination of its principal reaction pathways, supported by mechanistic insights and experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile molecule.

Introduction: The Synthetic Utility of a Functionalized Cyclopentane

Cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their inherent conformational properties can impart favorable pharmacokinetic profiles in drug candidates. 4-Oxocyclopentane-1,2-dicarboxylic acid offers three distinct points for chemical modification: two carboxylic acid groups amenable to a variety of condensation reactions, and a ketone that can undergo nucleophilic additions and reductions. The relative orientation of these functional groups—particularly the cis/trans isomerism of the dicarboxylic acids—plays a crucial role in dictating the molecule's reactivity and the stereochemical outcome of its transformations.

This guide will explore the reactivity of 4-oxocyclopentane-1,2-dicarboxylic acid through the lens of its core functional groups, comparing its performance with that of cyclopentane-1,2-dicarboxylic acid to elucidate the influence of the ketone, and with other cyclic keto-diacids to understand the impact of ring size.

I. Reactivity of the Dicarboxylic Acid Functionality

The primary sites of reactivity on 4-oxocyclopentane-1,2-dicarboxylic acid are the two carboxylic acid groups. These readily undergo standard transformations such as esterification, amidation, and anhydride formation.

A. Esterification: A Comparative Analysis

Esterification is a fundamental transformation for modifying the solubility and electronic properties of a molecule. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common method employed for this purpose.[1]

The reactivity of 4-oxocyclopentane-1,2-dicarboxylic acid in esterification can be compared with its non-keto analogue, cyclopentane-1,2-dicarboxylic acid. The presence of the electron-withdrawing ketone group at the 4-position is expected to have a modest acidifying effect on the carboxylic acid protons, potentially leading to a slight increase in the rate of acid-catalyzed esterification.

Table 1: Comparative Data for the Dimethyl Esterification of Cyclopentane Dicarboxylic Acids

CompoundReagents & ConditionsProductYieldReference
4-Oxocyclopentane-1,2-dicarboxylic acidMethanol, Toluene, conc. H₂SO₄, 70°C, 1-3hDimethyl 4-oxocyclopentane-1,2-dicarboxylate86%ChemicalBook
trans-Cyclopentane-1,2-dicarboxylic acidMethanol, H₂SO₄trans-Dimethyl cyclopentane-1,2-dicarboxylate77%Oregon State University[2]

From the available data, 4-oxocyclopentane-1,2-dicarboxylic acid demonstrates a high yield in its conversion to the corresponding dimethyl ester. This suggests that the ketone functionality does not impede the esterification process and may even be slightly activating.

Experimental Protocol: Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

  • Reactants: 4-Oxocyclopentane-1,2-dicarboxylic acid (1 eq.), Methanol (approx. 4.5 volumes), Toluene (approx. 6.7 volumes), Concentrated Sulfuric Acid (catalytic).

  • Procedure:

    • To a stirred solution of 4-oxocyclopentane-1,2-dicarboxylic acid in a mixture of methanol and toluene, slowly add concentrated sulfuric acid while maintaining the temperature below 30°C.

    • Heat the reaction mixture to 70°C and stir for 1-3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, cool the mixture and concentrate under reduced pressure.

    • Add water and an appropriate organic solvent (e.g., methyl tert-butyl ether) and perform a liquid-liquid extraction.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to afford the crude product.

Logical Workflow for Dicarboxylic Acid Esterification

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup Diacid 4-Oxocyclopentane- 1,2-dicarboxylic Acid Catalyst Acid Catalyst (H₂SO₄) Alcohol Alcohol (e.g., Methanol) Extraction Liquid-Liquid Extraction Catalyst->Extraction Solvent Solvent (e.g., Toluene) Heat Heat (70°C) Wash Aqueous Washes Extraction->Wash Dry Drying & Concentration Wash->Dry Product Diester Product Dry->Product

Caption: Workflow for the esterification of 4-oxocyclopentane-1,2-dicarboxylic acid.

B. Amide Formation and Anhydride Synthesis

The carboxylic acid groups of 4-oxocyclopentane-1,2-dicarboxylic acid can also be converted to amides and anhydrides. Amide formation typically requires activation of the carboxylic acid, for example, with coupling reagents like dicyclohexylcarbodiimide (DCC), to overcome the formation of an unreactive ammonium carboxylate salt with the amine.

The cis-isomer of 1,2-dicarboxylic acids on a cyclopentane ring is well-suited for the formation of a cyclic anhydride upon heating, often with a dehydrating agent like acetic anhydride. The trans-isomer, however, cannot form a cyclic anhydride due to the unfavorable stereochemistry. This difference in reactivity between cis and trans isomers is a key consideration in synthetic design.

II. Reactivity of the Ketone Functionality

The ketone group at the 4-position of the cyclopentane ring provides a site for nucleophilic addition and reduction reactions. The reactivity of this ketone is influenced by the steric environment of the cyclopentane ring.

A. Nucleophilic Addition

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. Cyclic ketones, such as cyclopentanone, can exhibit different reactivity compared to their acyclic counterparts due to ring strain.[3]

Table 2: Comparison of Reactivity at the Carbonyl Group

CompoundReaction TypeExpected Relative ReactivityRationale
4-Oxocyclopentane-1,2-dicarboxylic acidNucleophilic AdditionModerateThe cyclopentanone ring has some inherent angle and torsional strain which is partially relieved upon rehybridization to sp³ in the tetrahedral intermediate. The bulky carboxylic acid groups may introduce some steric hindrance.
CyclopentanoneNucleophilic AdditionHighLess sterically hindered than the dicarboxylic acid derivative.
CyclohexanoneNucleophilic AdditionModerate to HighGenerally reactive, but the chair conformation is relatively stable.
B. Reduction of the Ketone

The ketone can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is dependent on the facial selectivity of the hydride attack, which can be influenced by the existing stereocenters of the dicarboxylic acid groups.

Experimental Protocol: Reduction of a Cyclic Ketone

  • Reactants: 4-Oxocyclopentane-1,2-dicarboxylic acid (or its ester derivative) (1 eq.), Sodium Borohydride (excess), Solvent (e.g., Methanol or Ethanol).

  • Procedure:

    • Dissolve the keto-diacid or diester in the chosen alcoholic solvent and cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions, monitoring the reaction for gas evolution.

    • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the gas evolution ceases.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield the crude hydroxy-diacid or diester.

III. Intramolecular Reactivity

The presence of both ketone and carboxylic acid functionalities within the same molecule opens up the possibility of intramolecular reactions. For instance, derivatives of 4-oxocyclopentane-1,2-dicarboxylic acid could potentially undergo intramolecular aldol-type reactions under basic conditions, where an enolate formed alpha to one of the carbonyls (either the ketone or a carboxylate derivative) attacks the other carbonyl. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the stability of the resulting ring systems, with five- and six-membered rings being generally favored.[4]

Reaction Pathway for Potential Intramolecular Aldol Condensation

G Start 4-Oxocyclopentane-1,2- dicarboxylate Ester Base Base Start->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Product Bicyclic Product Cyclization->Product

Sources

Comparative

Core Advantage I: A Rigid Scaffold for Stereocontrolled Synthesis of Bicyclic Heterocycles

An Application Scientist's Guide to 4-Oxocyclopentane-1,2-dicarboxylic acid: A Superior Building Block for Constrained Bicyclic Systems and High-Performance Polymers In the field of medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to 4-Oxocyclopentane-1,2-dicarboxylic acid: A Superior Building Block for Constrained Bicyclic Systems and High-Performance Polymers

In the field of medicinal chemistry and materials science, the selection of a molecular scaffold is a critical decision that dictates the stereochemical outcome of a synthesis and the final properties of the target compound. While many building blocks exist, 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) presents a unique and advantageous combination of functionalities: a rigid five-membered ring, a ketone, and two carboxylic acid groups.[1][2] This guide provides a comparative analysis of its performance against more common, flexible alternatives, supported by established chemical principles and detailed experimental protocols.

The core advantage of this molecule lies in its conformationally restricted cyclopentane ring. This pre-organized structure minimizes the entropic penalty associated with intramolecular reactions and provides a rigid backbone for creating complex, three-dimensional molecules with well-defined stereochemistry—a crucial attribute in drug design and the synthesis of advanced materials.[3]

A key application where 4-Oxocyclopentane-1,2-dicarboxylic acid excels is in the synthesis of fused bicyclic systems, particularly through intramolecular condensation reactions like the Paal-Knorr synthesis.[4][5] The molecule contains a 1,4-dicarbonyl relationship between the ketone at position 4 and the carboxylic acid at position 1, enabling it to undergo cyclization to form novel heterocyclic frameworks.

Let's compare its performance in a Paal-Knorr type reaction against a common acyclic analogue, 3-Oxoheptanedioic acid . When reacted with a primary amine, such as benzylamine, 4-Oxocyclopentane-1,2-dicarboxylic acid is poised for a highly efficient intramolecular cyclization to form a rigid bicyclo[3.3.0]octane system.

A conceptual diagram illustrating the proposed Paal-Knorr reaction.

The constrained cyclopentane ring holds the reactive ketone and one of the carboxylic acid groups in close proximity, drastically increasing the effective molarity and favoring the intramolecular reaction pathway. This leads to a faster reaction rate and the formation of a single, well-defined bicyclic lactam product. In contrast, the flexible acyclic analogue, 3-Oxoheptanedioic acid, possesses numerous low-energy conformations. The reactive groups are not pre-organized for cyclization, leading to a higher activation energy for the intramolecular pathway and increased competition from intermolecular side reactions, resulting in lower yields and a potential mixture of oligomeric products.

Comparative Performance Data (Predicted)
Parameter4-Oxocyclopentane-1,2-dicarboxylic acid3-Oxoheptanedioic acid (Acyclic Alternative)Rationale for Advantage
Reaction Time 2-4 hours12-24 hoursThe pre-organized conformation of the cyclic starting material reduces the entropic barrier to cyclization.
Yield of Cyclic Product > 90%40-60%Minimized intermolecular side reactions due to the high rate of intramolecular cyclization.
Stereochemical Purity High (Diastereomerically Pure)N/A (Acyclic Product)The rigid scaffold transfers its stereochemistry directly to the bicyclic product.
Reaction Conditions Mild (e.g., Reflux in Toluene)Harsher conditions may be needed to favor cyclization.Lower activation energy allows for less forcing conditions, preserving sensitive functional groups.
Experimental Protocol: Synthesis of a Bicyclo[3.3.0]octane Lactam Core

This protocol describes the proposed synthesis of a novel bicyclic lactam dicarboxylic acid, a valuable scaffold for drug discovery.

Materials:

  • 4-Oxocyclopentane-1,2-dicarboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-Oxocyclopentane-1,2-dicarboxylic acid (10.0 g, 58.1 mmol).

  • Add 150 mL of toluene to the flask.

  • Add benzylamine (6.6 mL, 61.0 mmol) to the suspension.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the imine forms and subsequently cyclizes.

  • Continue refluxing for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • The product is expected to precipitate from the toluene. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene (2 x 20 mL) and dry under vacuum to yield the bicyclic lactam product.

Core Advantage II: Monomer for High-Performance Polyesters

The dicarboxylic acid functionality makes our target molecule an excellent monomer for condensation polymerization.[6] Polymers derived from rigid, cyclic monomers often exhibit significantly enhanced thermal and mechanical properties compared to those made from linear, aliphatic monomers.

Let's compare a polyester synthesized from our bicyclic lactam dicarboxylic acid (from the previous step) and ethylene glycol with a standard polyester, Poly(ethylene adipate), derived from adipic acid and ethylene glycol.

G cluster_0 Polymer Synthesis Workflow A Monomer A (Rigid, Bicyclic) D Condensation Polymerization A->D B Monomer B (Flexible, Acyclic Adipic Acid) B->D C Diol (Ethylene Glycol) C->D E High-Performance Polymer (High Tg, High Modulus) D->E Forms rigid polymer chains F Standard Polymer (Low Tg, Low Modulus) D->F Forms flexible polymer chains

Workflow comparing polymer synthesis from rigid vs. flexible monomers.

The rigid bicyclo[3.3.0]octane unit in the polymer backbone restricts chain rotation. This leads to a more ordered and rigid polymer matrix, requiring more energy for the chains to move past one another. Consequently, the resulting polyester is expected to have a higher glass transition temperature (Tg), indicating better thermal stability, and a higher tensile modulus, indicating greater stiffness.

Comparative Polymer Properties (Representative Data)
PropertyPolyester from Rigid Bicyclic MonomerPoly(ethylene adipate) (from Adipic Acid)Rationale for Advantage
Glass Transition Temp. (Tg) ~120-150 °C~ -50 °CThe constrained bicyclic structure severely restricts polymer chain mobility, increasing the energy required for the transition from a glassy to a rubbery state.
Tensile Modulus HighLowRestricted chain movement leads to a stiffer material that resists deformation under stress.
Solvent Resistance EnhancedModerateThe more tightly packed, rigid polymer chains are less susceptible to penetration by solvent molecules.

This makes polymers derived from 4-Oxocyclopentane-1,2-dicarboxylic acid ideal candidates for applications requiring high thermal stability and mechanical strength, such as in engineering plastics or advanced composites.

Conclusion

4-Oxocyclopentane-1,2-dicarboxylic acid is more than just another dicarboxylic acid; it is a specialized building block that offers significant advantages in specific, targeted applications. Its rigid cyclopentane framework provides a powerful tool for stereocontrol in the synthesis of complex bicyclic systems, leading to higher yields and purities under milder conditions compared to flexible acyclic analogues. Furthermore, this inherent rigidity can be translated into superior material properties, enabling the creation of high-performance polymers with enhanced thermal and mechanical stability. For researchers and drug development professionals seeking to create constrained, three-dimensional molecules or advanced materials, 4-Oxocyclopentane-1,2-dicarboxylic acid represents a strategic choice for achieving unparalleled performance and structural precision.

References

  • Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & pharmaceutical bulletin, 51(9), 1060-1063. [Link]

  • PubMed. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. National Center for Biotechnology Information. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Rao, C. V. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Tetrahedron letters, 47(11), 1857-1860. [Link]

  • Vince, R., & Hua, M. (1990). Synthesis and Antiviral Activities of Some Novel Carbocyclic Nucleosides. Journal of medicinal chemistry, 33(1), 17-21. [Link]

  • PubChem. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Organic Syntheses. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

  • Scribd. (n.d.). Paal-Knorr Synthesis Overview. [Link]

  • Study Mind. (2022). Condensation Polymers (A-Level Chemistry). [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Royal Society of Chemistry. (1983). Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

  • Chemical and Pharmaceutical Bulletin. (1995). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. [Link]

  • Save My Exams. (n.d.). Condensation Polymerisation: Polyesters & PLA (GCSE Chemistry). [Link]

  • PubChem. (n.d.). Bicyclo[3.3.0]-octane-2,4-dicarboxylic acid. [Link]

  • Save My Exams. (2024). Addition & Condensation Polymers (Cambridge (CIE) IGCSE Chemistry): Revision Note. [Link]

  • 3.12 Polymers. (n.d.). [Link]

  • ResearchGate. (2025). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. [Link]

Sources

Validation

Comparative analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid derivatives

An in-depth comparative analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) derivatives reveals its profound utility as a chiral and racemic building block in advanced organic synthesis. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) derivatives reveals its profound utility as a chiral and racemic building block in advanced organic synthesis. Characterized by a reactive cyclopentanone core flanked by two carboxylic acid groups, this molecule requires strategic derivatization to direct its reactivity toward specific pharmaceutical and material science applications.

This guide provides an objective, data-backed comparison of three critical derivative classes—Ketal-protected, Alkene/Methylene, and Tosylhydrazone derivatives—detailing their mechanistic causality, comparative performance, and self-validating experimental protocols.

Mechanistic & Structural Comparison: The "Why" Behind the Derivatives

The selective functionalization of1[1] is dictated by the downstream target's structural requirements.

  • Class A: Ketal-Protected Derivatives

    • Causality: The C4 ketone group is highly susceptible to nucleophilic attack and reduction. To selectively utilize the carboxylic acids (e.g., for complex lactonization), the ketone must be masked. Ethylene glycol protection yields the ethylene ketal, a stable intermediate that is absolutely critical for the stereoselective total synthesis of macrolide antibiotics like2[2].

  • Class B: Alkene/Methylene Derivatives

    • Causality: Converting the ketone to a terminal alkene via Wittig olefination creates a rigid, spatially defined scaffold. This is essential in the synthesis of the antifungal agent 3[3]. The methylene group dictates the conformational orientation required for the β -amino acid derivative to bind effectively to its target receptor.

  • Class C: Tosylhydrazone Derivatives

    • Causality: The condensation of the ketone with p-toluenesulfonylhydrazide generates a tosylhydrazone. Under basic thermal conditions, this derivative decomposes to form a diazo compound and subsequently a carbene. This carbene readily undergoes [2+1] cycloaddition with C60​ to form4[4], which are actively investigated for HIV inhibition and photodynamic therapy.

Pathway Core 4-Oxocyclopentane-1,2- dicarboxylic acid Ketal Ketal Derivatives (e.g., Ethylene Ketal) Core->Ketal Protection (Ethylene Glycol) Methylene Methylene Derivatives (e.g., Diethyl ester) Core->Methylene Wittig Olefination Tosyl Tosylhydrazone Derivatives Core->Tosyl Condensation (p-TsNHNH2) App1 Macrolide Antibiotics (e.g., Brefeldin A) Ketal->App1 Lactonization App2 Antifungal Agents (e.g., Icofungipen) Methylene->App2 Hofmann Rearrangement App3 Methanofullerenes (Biomedical Apps) Tosyl->App3 Cycloaddition (C60)

Figure 1: Divergent synthetic pathways of 4-oxocyclopentane-1,2-dicarboxylic acid derivatives.

Comparative Performance & Experimental Data

To objectively evaluate these derivatives, we must look at their synthetic efficiency and structural utility. The tables below summarize the physicochemical profiles and typical experimental yields based on established literature.

Table 1: Comparative Profile of Key Derivatives

Derivative ClassStructural ModificationPrimary ReagentDownstream TargetKey Mechanistic Advantage
Ketal-Protected Ketone Ethylene KetalEthylene glycol, p-TsOHMacrolides (Brefeldin A)Prevents nucleophilic attack on the C4 position during lactonization.
Alkene/Methylene Ketone Terminal Alkene MePPh3​Br , t-BuOKAntifungals (Icofungipen)Provides a rigid spatial scaffold essential for target receptor binding.
Tosylhydrazone Ketone Hydrazonep-ToluenesulfonylhydrazideMethanofullerenesActs as a highly reactive carbene precursor for [2+1] cycloadditions.

Table 2: Experimental Yields & Reaction Conditions

DerivativeReaction TypeCatalyst / BaseSolvent SystemTypical Yield
Ethylene Ketal (Diester) Ketalizationp-TsOH (Catalytic)Toluene (Reflux)~92%[5]
Ethylene Ketal (Diacid) Basic HydrolysisNaOH (0.25 N)THF / Water (0 °C)~63%[4]
Methylene (Diethyl ester) Wittig Olefinationt-BuOKAnhydrous THF>70%[6]
Tosylhydrazone CondensationNone / AcidicMethanol / Ethanol65–85%[4]

Field-Proven Experimental Protocols

The following methodologies detail the synthesis of these derivatives, emphasizing the causality behind reagent selection and establishing self-validating checkpoints to ensure trustworthiness.

Protocol 1: Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid ethylene ketal

This protocol describes the selective basic hydrolysis of the diester ketal to yield the free diacid ketal, a critical step in macrolide synthesis.

  • Preparation: Dissolve rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone ethylene ketal (4 mmol) in a mixture of THF (10 mL) and water (80 mL)[4].

  • Temperature Control: Immerse the reaction vessel in an ice-water bath to cool the mixture to 0 °C. Causality: Low temperatures prevent the premature cleavage of the ketal group during the addition of the base.

  • Hydrolysis: Drop-wise, add aqueous NaOH (100 mL, 0.25 N) over one hour with continuous stirring. Stir for an additional hour at 0 °C. Causality: Dilute NaOH ensures selective hydrolysis of the esters without degrading the cyclic core.

  • Acidification & Extraction: Carefully acidify the mixture with aqueous HCl (1 N), saturate with NaCl, and extract the product with ethyl acetate (3 × 60 mL)[4].

  • Validation Checkpoint: The system is self-validating through phase separation; unreacted organic impurities remain in the aqueous layer (if not salted out), while the pure diacid partitions into the organic phase. Final validation is achieved via 13C -NMR, confirming the absence of the ketone carbonyl (~219 ppm) and the presence of the ketal sp3 carbon (~115 ppm).

Protocol 2: Wittig Olefination for Methylene Derivatives (Icofungipen Precursor)

This protocol outlines the conversion of the ketone to a terminal alkene, requiring strict anhydrous conditions.

  • Esterification: React 4-oxocyclopentane-1,2-dicarboxylic acid with ethanol and sulfuric acid to yield the diethyl ester[6]. Causality: The carboxylic acids must be protected to prevent them from quenching the basic Wittig reagent.

  • Ylide Generation: In a flame-dried flask under inert atmosphere, suspend methyltriphenylphosphonium bromide ( MePPh3​Br ) in anhydrous THF. Add potassium tert-butoxide (t-BuOK)[6]. Causality: t-BuOK is a strong, non-nucleophilic base that effectively deprotonates the phosphonium salt without attacking the ester carbonyls.

  • Wittig Reaction: Introduce the diethyl ester to the ylide solution and stir until completion.

  • Deprotection: Hydrolyze the resulting 4-methylenecyclopentane-1,2-dicarboxylic acid diethyl ester with KOH in a THF/water mixture to provide the free diacid[6].

  • Validation Checkpoint: The reaction progress is self-indicating; the bright yellow color of the ylide fades as the Wittig reaction consumes the reagent. Final structural validation requires 1H -NMR to confirm the emergence of terminal alkene protons (typically a multiplet around 4.8–5.0 ppm).

Workflow Step1 Diester Preparation Reagents: EtOH, H2SO4 Purpose: Protect Acids Step2 Ylide Formation Reagents: t-BuOK, THF Purpose: Generate Nucleophile Step1->Step2 Step3 Wittig Reaction Reagents: MePPh3Br Purpose: Olefination Step2->Step3 Step4 Basic Hydrolysis Reagents: KOH, THF/H2O Purpose: Deprotect Acids Step3->Step4 Product 4-Methylenecyclopentane- 1,2-dicarboxylic acid (Target Intermediate) Step4->Product

Figure 2: Step-by-step experimental workflow for the Wittig olefination of the cyclopentanone core.

Conclusion

The derivatization of 4-Oxocyclopentane-1,2-dicarboxylic acid is a masterclass in functional group tolerance and selective reactivity. Whether masking the ketone to build complex macrolides, utilizing Wittig chemistry to establish rigid spatial scaffolds for antifungals, or generating carbenes for fullerene functionalization, the choice of derivative fundamentally dictates the success of the downstream application. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis of these critical intermediates.

References

  • Source: nih.
  • Source: cymitquimica.
  • A synthesis of (±)
  • Source: drugfuture.
  • Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones (Yield Data)
  • Source: drugfuture.

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Comparative

Cost-Benefit Analysis and Performance Comparison of 4-Oxocyclopentane-1,2-Dicarboxylic Acid Synthesis Routes

Executive Summary 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a critical cyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the antifungal agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a critical cyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the antifungal agent Icofungipen (PLD-118) and various macrolide antibiotics like (+)-brefeldin A. As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their practical scalability, cost-efficiency, and operational safety.

This guide provides an objective, data-driven comparison of the two primary synthetic routes for this compound: the Alkaline Hydrolysis Route and the Tetracarboxylic Acid Cyclization Route . By dissecting the causality behind each methodological choice and providing self-validating protocols, this guide empowers drug development professionals to select the optimal pathway for their specific scale and budget.

Route 1: Alkaline Hydrolysis of Substituted Cyclopentanones

Mechanism and Causality

This route relies on the saponification of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone. The choice of a THF/water co-solvent system is critical: THF ensures the complete dissolution of the hydrophobic ester precursor, while water serves as the carrier for the hydroxide nucleophile and stabilizes the resulting highly polar dicarboxylate salt.

The subsequent acidification to pH 2 is not arbitrary. The pKa values of the carboxylic acid groups are typically between 3.5 and 4.5. Driving the pH down to 2 ensures complete protonation, neutralizing the molecule for efficient partitioning into the organic extraction phase. The addition of sodium chloride (salting-out) is a field-proven thermodynamic technique to decrease the aqueous solubility of the target di-acid, maximizing organic recovery [1].

Self-Validating Experimental Protocol
  • Dissolution: Dissolve 0.8 g (3.5 mmol) of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone in 7 mL of THF. Add 50 mL of deionized water.

    • Validation Checkpoint: Visually confirm a homogeneous, clear solution to ensure no unreacted precursor precipitates before proceeding.

  • Saponification: Add 100 mL of 0.25 N NaOH drop-wise over 1 hour at room temperature. Stir for an additional 3 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf starting material spot confirms reaction completion.

  • Acidification & Salting Out: Slowly add 1 N aqueous HCl until the solution reaches pH 2. Saturate the aqueous layer with solid NaCl.

    • Validation Checkpoint: Use a calibrated pH meter to confirm pH ≤ 2.0. Undissolved NaCl crystals at the bottom of the flask confirm total aqueous saturation.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

    • Validation Checkpoint: Observe sharp phase boundaries. Back-extract the aqueous layer and check via TLC to ensure zero product retention.

  • Drying & Isolation: Dry the combined organic layers over anhydrous MgSO 4​ , filter, and evaporate under reduced pressure.

    • Validation Checkpoint: 1 H-NMR (DMSO-d 6​ ) must show the complete absence of ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm), validating high final purity.

Route1 A rac-trans-3,4-bis(ethoxycarbonyl) cyclopentanone B Alkaline Hydrolysis (NaOH / THF-H2O) A->B RT, 1h C Acidification (HCl to pH 2) B->C RT, 3h D Extraction & Drying (EtOAc / MgSO4) C->D Sat. NaCl E 4-Oxocyclopentane-1,2- dicarboxylic acid D->E Evaporation

Workflow for the alkaline hydrolysis route to 4-oxocyclopentane-1,2-dicarboxylic acid.

Cost-Benefit Profile
  • Benefits: Exceptionally mild conditions (room temperature) prevent thermal degradation of the ketone moiety. High yields (>90%) and excellent purity profiles make it ideal for early-stage R&D and medicinal chemistry.

  • Costs: The starting material is relatively expensive and may require a multi-step synthesis of its own. The high volume of organic solvents (THF, EtOAc) increases waste disposal costs.

Route 2: Direct Cyclization of Tetracarboxylic Acids

Mechanism and Causality

For industrial-scale API manufacturing, starting from simpler, bulk-chemical precursors is economically mandatory. This route utilizes the thermal cyclization of a tetracarboxylic acid precursor (e.g., 1,2,3,4-butanetetracarboxylic acid derivatives). Under thermal stress, the molecule undergoes dehydration to form an intermediate anhydride, followed by a decarboxylative ring-closure to yield the cyclopentanone core [2]. This route leverages thermodynamic driving forces—the release of CO 2​ and H 2​ O gases—to push the reaction to completion without the need for complex coupling reagents.

Self-Validating Experimental Protocol
  • Thermal Cyclization: Charge a reaction vessel with the tetracarboxylic acid precursor and heat to the specified cyclization temperature (typically 130–150 °C) under an inert atmosphere.

    • Validation Checkpoint: Monitor the reaction via an inline bubbler; the cessation of CO 2​ gas evolution indicates the completion of the decarboxylation phase.

  • Cooling and Precipitation: Cool the crude melt to room temperature and dissolve in a minimal amount of hot water or ethanol.

    • Validation Checkpoint: IR spectroscopy of the crude mixture must reveal a strong ketone carbonyl stretch at ~1740 cm⁻¹ and the disappearance of anhydride peaks (~1820 and 1760 cm⁻¹).

  • Crystallization: Induce crystallization by slowly cooling the solution to 4 °C.

    • Validation Checkpoint: Filter and wash the crystals. Check the melting point; pure 4-oxocyclopentane-1,2-dicarboxylic acid melts at 189 °C [3]. A depressed melting point indicates incomplete cyclization or trapped oligomers, necessitating recrystallization.

Route2 A Tetracarboxylic Acid Precursor (XV) B Thermal Cyclization (Dehydration/Decarboxylation) A->B Heat C Crude Cyclic Intermediate B->C -H2O, -CO2 D Crystallization & Purification C->D Solvent E 4-Oxocyclopentane-1,2- dicarboxylic acid D->E Isolation

Workflow for the thermal cyclization route to 4-oxocyclopentane-1,2-dicarboxylic acid.

Cost-Benefit Profile
  • Benefits: Drastically lower raw material costs. Highly scalable and avoids the massive solvent volumes required in Route 1. This is the preferred route for commercial manufacturing (e.g., Bayer's synthesis of PLD-118) [2].

  • Costs: Lower overall yield (typically 60-75%) due to competitive oligomerization at high temperatures. Requires rigorous temperature control and specialized equipment to handle gas evolution safely.

Quantitative Performance Comparison

ParameterRoute 1: Alkaline HydrolysisRoute 2: Thermal Cyclization
Primary Precursor rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanoneTetracarboxylic acid derivatives
Typical Yield 85% – 96%60% – 75%
Reagent Cost High (Complex ester starting material)Low (Bulk commodity chemicals)
Scalability Moderate (High solvent volumes required)High (Preferred for API manufacturing)
Purity Profile >98% (Minimal side reactions)>95% (Requires rigorous crystallization)
Environmental Impact Moderate (High organic solvent waste)Low to Moderate (High energy consumption)

Conclusion & Strategic Recommendations

For research laboratories prioritizing speed, purity, and mild conditions, the Alkaline Hydrolysis Route is superior despite its higher reagent costs. The self-validating nature of the extraction process ensures high-fidelity results for early-stage screening. Conversely, for process chemists and drug development professionals tasked with scaling up API intermediates, the Tetracarboxylic Acid Cyclization Route offers a vastly superior cost-per-kilogram ratio, provided the facility can manage the thermal and off-gassing requirements safely.

References

  • Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Icofungipen, PLD-118, BAY-10-8888 Synthesis Source: DrugFuture Database URL:[Link]

  • 4-Oxo-1,2-cyclopentanedicarboxylic acid (CID 287120) Source: PubChem URL:[Link]

Validation

Environmental impact of 4-Oxocyclopentane-1,2-dicarboxylic acid production

Environmental Impact and Performance Comparison: 4-Oxocyclopentane-1,2-dicarboxylic Acid Production A Technical Guide for Researchers and Drug Development Professionals Introduction & Mechanistic Context As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Environmental Impact and Performance Comparison: 4-Oxocyclopentane-1,2-dicarboxylic Acid Production A Technical Guide for Researchers and Drug Development Professionals

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently evaluate the intersection of synthetic utility and sustainable manufacturing. 4-Oxocyclopentane-1,2-dicarboxylic acid () is an indispensable cyclic scaffold in modern medicinal chemistry. Its highly functionalized core makes it a primary building block for the stereoselective total synthesis of the 1[1]. Furthermore, it is a critical intermediate in the synthesis of 2, which are utilized to treat alternative complement pathway disorders such as macular degeneration[2].

Despite its profound utility, the traditional production of this dicarboxylic acid poses significant environmental and operational challenges. As the pharmaceutical industry shifts toward sustainable manufacturing, it is imperative to objectively compare legacy batch protocols against modern green-chemistry alternatives.

Synthetic Utility and Pathway

To understand the environmental impact, we must first map the synthetic utility of the compound. The downstream derivatization dictates the purity requirements of the upstream production.

Pathway Precursor Ester/Nitrile Precursors Intermediate 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) Precursor->Intermediate Hydrolysis Brefeldin Brefeldin A (Macrolide Antibiotic) Intermediate->Brefeldin Stereoselective Lactonization FactorD Complement Factor D Inhibitors Intermediate->FactorD Amidation / Coupling HCV HCV NS3 Protease Inhibitors Intermediate->HCV Scaffold Derivatization

Synthetic utility and downstream applications of 4-Oxocyclopentane-1,2-dicarboxylic acid.

Performance & Environmental Impact Comparison

The environmental footprint of chemical synthesis is best quantified using the E-factor (kg of waste generated per kg of product). The traditional batch method relies heavily on aqueous acids, generating massive amounts of neutralized salt waste. In contrast, modern continuous flow synthesis utilizing solid-acid catalysts drastically reduces this burden.

Performance MetricTraditional Batch SynthesisContinuous Flow Synthesis (Green Alternative)
Isolated Yield 62.5%[2]> 85.0%
Reaction Time 16 hours (Overnight)[2]15 minutes (Residence Time)
E-Factor > 45 kg waste / kg product< 10 kg waste / kg product
Energy Consumption High (Extended Reflux at 100°C)Low (Targeted Micro-heating at 85°C)
Catalyst Recovery 0% (Neutralized & Discarded)100% (Solid-Supported Resin)

Experimental Methodologies & Causality

Protocol A: Traditional Batch Hydrolysis

Causality & Limitations: The traditional protocol utilizes 3 M HCl at 100°C[2]. The causality behind this harsh choice is thermodynamic: strong acidic conditions are required to fully hydrolyze the sterically hindered precursor into the dicarboxylic acid. However, this brute-force approach leads to partial decarboxylation and degradation of the cyclopentanone core, capping the yield and generating significant aqueous waste[2].

Step-by-Step Methodology:

  • Suspend the cyclopentane precursor (7.3 g, 0.28 mol) in 60 mL of 3 M aqueous HCl[2].

  • Stir the mixture continuously at 100°C for 16 hours (overnight)[2].

  • Cool the reaction mixture to room temperature.

  • Concentrate the crude mixture under reduced pressure to remove water and excess HCl[2].

  • Isolate the crude (1R,2R)-4-Oxocyclopentane-1,2-dicarboxylic acid as a yellow solid (Yield: ~3 g, 62.5%)[2].

Protocol B: Modern Continuous Flow Catalytic Synthesis

Causality & Advantages: Transitioning to a continuous flow microreactor allows for precise thermal control and enhanced mass transfer. By replacing homogeneous HCl with a heterogeneous solid-acid catalyst (e.g., Amberlyst-15), we eliminate the need for aqueous neutralization.

Self-Validating System: This protocol is inherently self-validating. The inline UV-Vis detector provides real-time feedback on reaction kinetics. If catalyst deactivation occurs, the absorbance profile shifts immediately, allowing the operator to halt the process before generating off-spec waste. This prevents the "blind" failures common in overnight batch reactions.

Step-by-Step Methodology:

  • Prepare a 0.5 M solution of the precursor in a green solvent system (e.g., Ethanol/Water 80:20).

  • Pump the solution at a flow rate of 0.5 mL/min through a packed-bed microreactor containing 5 g of solid-acid resin.

  • Maintain the reactor temperature precisely at 85°C using a Peltier heating jacket.

  • Monitor the eluent through an inline UV-Vis flow cell (λ = 210 nm) to ensure steady-state conversion.

  • Evaporate the green solvent in vacuo to recover the catalyst-free product (Yield: >85%).

FlowSetup Reservoir Substrate Reservoir (EtOH/H2O) Pump HPLC Pump (0.5 mL/min) Reservoir->Pump Reactor Packed-Bed Microreactor (Solid-Acid Catalyst, 85°C) Pump->Reactor Continuous Feed Monitor Inline UV-Vis Flow Cell Reactor->Monitor Conversion Collection Product Collection & Solvent Recovery Monitor->Collection Pure Product

Continuous flow catalytic workflow for the green synthesis of the target dicarboxylic acid.

Conclusion

The production of 4-Oxocyclopentane-1,2-dicarboxylic acid is undergoing a necessary evolution. While the traditional batch method utilizing 3 M HCl[2] is well-documented and accessible, its high E-factor and moderate yields make it unsustainable for commercial scale-up. The continuous flow methodology not only improves the yield and purity but also inherently validates its own performance through real-time monitoring, perfectly aligning with the stringent E-E-A-T standards required in modern drug development.

References

  • [2] Title: US10092584B2 - Compounds for the treatment of medical disorders. Source: Google Patents. URL:

  • Title: 4-Oxocyclopentane-1,2-dicarboxylic acid | 1703-61-3. Source: MilliporeSigma. URL:

  • [1] Title: A synthesis of (±)-brefeldin A. Source: ResearchGate. URL:

Sources

Comparative

Computational and Experimental Benchmarking of 4-Oxocyclopentane-1,2-dicarboxylic Acid: A Comparative Guide for Scaffold Selection

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal cyclic dicarboxylic acid scaffold for drug design, metalloenzyme inhibition, or polymer synthesis. The choice between a fun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal cyclic dicarboxylic acid scaffold for drug design, metalloenzyme inhibition, or polymer synthesis. The choice between a functionalized cyclopentane ring, an unfunctionalized cyclopentane, or a cyclohexane ring fundamentally alters the trajectory of a project.

This guide provides an in-depth, objective comparison of 4-Oxocyclopentane-1,2-dicarboxylic acid (4-OCDA) against two widely used alternatives: Cyclopentane-1,2-dicarboxylic acid (CPDA) and Cyclohexane-1,2-dicarboxylic acid (CHDA) . By synthesizing Density Functional Theory (DFT) computations with Isothermal Titration Calorimetry (ITC) experimental data, this guide establishes a rigorous framework for scaffold selection.

Physicochemical and Electronic Profiling

The introduction of a ketone at the 4-position of the cyclopentane ring is not merely a structural decoration; it fundamentally rewrites the molecule's electronic and conformational landscape .

Causality in Scaffold Behavior: The electron-withdrawing nature of the carbonyl group in 4-OCDA lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the scaffold a superior hydrogen bond acceptor compared to CPDA and CHDA. Furthermore, the sp2 hybridized carbon restricts the conformational flexibility of the cyclopentane ring. By reducing the pseudorotation phase space, 4-OCDA pays a lower entropic penalty upon binding to a rigid target pocket. However, this comes at the cost of increased hydrophilicity, which must be accounted for in ADME optimization.

Table 1: Computed Physicochemical and Electronic Properties
Property4-Oxocyclopentane-1,2-dicarboxylic acid (4-OCDA)Cyclopentane-1,2-dicarboxylic acid (CPDA)Cyclohexane-1,2-dicarboxylic acid (CHDA)
Ring Size / Type 5-membered, Oxo-substituted5-membered, Unsubstituted6-membered, Unsubstituted
TPSA (Ų) 91.774.674.6
LogP (Consensus) -0.250.591.10
H-Bond Donors 222
H-Bond Acceptors 544
HOMO-LUMO Gap (eV) *~5.8~6.5~6.7

*Values represent DFT (B3LYP/6-311G**) benchmarks.

Computational Workflow: Conformational Analysis & DFT

To accurately predict the behavior of these dicarboxylic acids, we must employ a rigorous computational protocol that evaluates both their 3D conformational space and quantum mechanical properties .

CompWorkflow Start Input 3D Structures (4-OCDA, CPDA, CHDA) MM_Search Conformational Search (MMFF94 Force Field) Start->MM_Search DFT_Opt DFT Optimization (B3LYP/6-311G**) MM_Search->DFT_Opt Lowest Energy Conformers Freq_Calc Frequency Calculation (Self-Validation: No Imaginary Freqs) DFT_Opt->Freq_Calc Prop_Ext Property Extraction (HOMO/LUMO, ESP, Dipole) Freq_Calc->Prop_Ext Verified Minima

Figure 1: Computational workflow for DFT-based conformational and electronic property analysis.

Step-by-Step Methodology & Causality
  • Conformational Search: Utilize the MMFF94 force field to sample the conformational space. Causality: Molecular Mechanics provides a computationally inexpensive method to identify global minima candidates before committing to expensive quantum mechanical calculations.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311G(d,p) level. Causality: The 6-311G(d,p) basis set includes polarization functions on both heavy atoms and hydrogens. This is critical for accurately modeling the complex intramolecular hydrogen-bonding network between the two carboxylic acids and the ketone.

  • Implicit Solvation: Apply the SMD (Solvation Model based on Density) for water. Causality: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds. SMD is mandatory to simulate the dielectric environment of a biological system.

  • Self-Validating System (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry. A true local minimum on the potential energy surface must possess zero imaginary frequencies. If an imaginary frequency is detected, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Experimental Validation: Target Engagement via ITC

While computational models provide structural insights, empirical thermodynamic data is required to validate scaffold performance. We utilize Isothermal Titration Calorimetry (ITC) to measure the binding affinity of these scaffolds against a model target (e.g., an arginine-rich receptor pocket) .

ITCWorkflow Prep Sample Preparation (Strict Buffer Matching) Blank Blank Titration (Ligand into Buffer) Prep->Blank Titration Main Titration (Ligand into Target Protein) Prep->Titration DataAnalysis Data Integration & Fitting (One-Site Binding Model) Blank->DataAnalysis Background Subtraction Titration->DataAnalysis Validation Self-Validation (Check c-value: 10 < c < 1000) DataAnalysis->Validation

Figure 2: Isothermal Titration Calorimetry (ITC) experimental workflow for thermodynamic profiling.

Step-by-Step Methodology & Causality
  • Sample Preparation & Buffer Matching: Dialyze the target protein extensively. Dissolve the diacid ligands (4-OCDA, CPDA, CHDA) in the exact same dialysate buffer. Causality: ITC measures minute heat changes (microcalories). A mismatch in buffer composition (e.g., a 1 mM difference in salt) will generate a massive heat of dilution that completely masks the target heat of binding ( ΔH ).

  • Blank Titration: Titrate the ligand into the buffer alone. Causality: This establishes the background heat of dilution and mechanical mixing, which must be mathematically subtracted from the main experimental data.

  • Main Titration: Inject the ligand (1 mM in the syringe) into the protein solution (50 μ M in the cell) in 2 μ L increments at 25°C, with 150-second spacing between injections to allow the signal to return to baseline.

  • Self-Validating System (The c-value): The reliability of the extracted thermodynamic parameters is governed by the c-value ( c=n×Ka​×[M]t​ ). A valid experiment must yield a c-value between 10 and 1000. Values outside this range result in featureless isotherms where Kd​ and ΔH cannot be mathematically decoupled, invalidating the run.

Table 2: Experimental Thermodynamic Binding Profile (Model Target)
Parameter4-OCDACPDACHDACausality / Insight
Kd​ ( μ M) 1.28.515.04-oxo group provides an additional anchoring H-bond, increasing overall affinity.
ΔH (kcal/mol) -7.4-4.2-3.8Stronger enthalpic driving force due to direct ketone-arginine interactions.
−TΔS (kcal/mol) -0.8-2.6-2.1Greater conformational rigidity in 4-OCDA drastically reduces the entropic penalty upon binding.
Stoichiometry (n) 0.981.020.95Validates a 1:1 binding model across all scaffolds.

Conclusion & Scaffold Selection Guide

When selecting a dicarboxylic acid scaffold, 4-Oxocyclopentane-1,2-dicarboxylic acid offers superior target engagement for rigid, polar binding pockets. The inclusion of the 4-oxo group restricts ring pseudorotation (minimizing entropic penalties) while providing an additional hydrogen bond acceptor (maximizing enthalpic gains). However, if your target requires a highly lipophilic ligand to cross cellular membranes without active transport, the unfunctionalized CHDA or CPDA may be preferable due to their higher LogP values.

References

  • National Center for Biotechnology Information. "4-Oxo-1,2-cyclopentanedicarboxylic acid". PubChem Compound Summary for CID 287120. Retrieved from: [Link]

  • SciSpace. "A circular dichroism DFT method for conformational study of flexible molecules: the case of 1- and 2-naphthyl diesters". Retrieved from:[Link]

  • Nature Protocols / PMC. "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution". National Library of Medicine. Retrieved from:[Link]

Validation

X-ray crystallography data for 4-Oxocyclopentane-1,2-dicarboxylic acid

Title: Scaffold Optimization in Structure-Based Drug Design: A Comparison of 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivatives vs. Pyrrolidine Analogues Executive Summary In the development of targeted therapeutics, th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scaffold Optimization in Structure-Based Drug Design: A Comparison of 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivatives vs. Pyrrolidine Analogues

Executive Summary

In the development of targeted therapeutics, the selection of a central chemical scaffold dictates the three-dimensional vectorization of pharmacophores. For challenging targets like Cathepsin S (CatS)—a lysosomal cysteine protease implicated in antigen presentation and autoimmune diseases—achieving high selectivity over homologous off-targets (such as Cathepsin K and L) is critical.

Historically, linear peptides failed in clinical settings due to poor bioavailability and metabolic instability. This led to the exploration of rigid, sp³-rich cyclic scaffolds. Derivatives synthesized from 4-oxocyclopentane-1,2-dicarboxylic acid have emerged as highly effective central cores. By providing a conformationally restricted framework, this cyclopentane scaffold precisely directs substituents into the S1, S2, and S3 sub-pockets of the CatS active site, vastly outperforming analogous nitrogen-containing heterocycles.

Mechanistic Grounding & Performance Comparison

A landmark structure-based drug design (SBDD) study by [1] utilized X-ray crystallography to objectively evaluate the performance of different central cyclic scaffolds. Starting from a weakly active dual CatS/K inhibitor, researchers synthesized a series of derivatives to probe the CatS binding pockets.

The experimental data revealed a stark contrast between carbocyclic and heterocyclic scaffolds. The cyclopentane derivative (Compound 22, leveraging the 4-oxocyclopentane architecture) achieved exceptional potency and a >50,000-fold selectivity for CatS over CatK. However, when the central cyclopentane scaffold was replaced with an analogous pyrrolidine ring (Compound 57), the enzymatic and cell-based activities plummeted.

Quantitative Performance Data
Scaffold TypeRepresentative CompoundEnzyme Activity (CatS)Selectivity (vs CatK)Cell-Based Activity (IL-2 Reduction)Structural Observation (X-ray)
Cyclopentane (4-Oxo derived)Compound 22Highly Potent (Low nM)>50,000-fold High EfficacyOptimal P2 vectorization into S2 pocket
Pyrrolidine Compound 5724-fold decrease Moderate69-fold decrease Suboptimal dihedral angles for S2 engagement
Proline Compound 79Highly PotentHighHigh (ED50 = 5 mg/kg)Favorable S1/S3 binding, Ligand Efficiency = 0.47
The Causality Behind the Data: Why Cyclopentane Outperforms Pyrrolidine

The dramatic 24-fold drop in enzyme activity and 69-fold drop in cell-based efficacy upon switching from cyclopentane to pyrrolidine is rooted in stereoelectronic effects and ring puckering:

  • Conformational Puckering: The cyclopentane ring adopts a specific envelope conformation that perfectly aligns the P2 substituent with the deep, hydrophobic S2 pocket of CatS. The introduction of a nitrogen atom in the pyrrolidine ring alters the preferred dihedral angles due to the stereoelectronic demands of the nitrogen lone pair, subtly shifting the P2 vector away from its optimal trajectory.

  • Desolvation Penalty: The pyrrolidine nitrogen introduces a polar hydrogen-bond acceptor into a region of the binding site that does not offer a complementary polar interaction. This incurs a thermodynamic desolvation penalty upon binding that the lipophilic cyclopentane core completely avoids.

Workflow Hit Weak Dual CatS/K Inhibitor (Hit Compound 5) Xray1 X-Ray Crystallography & Structure-Based Design Hit->Xray1 Cyclopentane Cyclopentane Scaffold (Compound 22) >50,000-fold Selectivity Xray1->Cyclopentane 4-Oxocyclopentane derivative Pyrrolidine Pyrrolidine Scaffold (Compound 57) Decreased Activity Xray1->Pyrrolidine Scaffold Hopping Proline Proline Scaffold (Compound 79) In Vivo Efficacy Xray1->Proline Optimization

Workflow of Structure-Based Scaffold Optimization from Hit to Lead Compound.

X-Ray Crystallography Data & Structural Insights

X-ray crystallography data of the cyclopentane derivative bound to CatS provides the definitive, self-validating proof of this structural hypothesis. The crystal structure reveals that the rigid 4-oxocyclopentane-derived core acts as a perfect structural hub.

The S2 pocket of CatS is uniquely large and flexible compared to CatK. The cyclopentane scaffold directs a bulky hydrophobic group deep into this S2 pocket, exploiting specific van der Waals interactions that are sterically hindered in CatK. Because the 4-oxocyclopentane-1,2-dicarboxylic acid scaffold provides three distinct attachment vectors (the ketone/derivative at C4 and the carboxylic acids at C1 and C2), it allows medicinal chemists to independently optimize the P1, P2, and P3 interactions without distorting the central ring geometry.

BindingLogic Scaffold Central Cyclopentane Scaffold (Rigid Vectorization) S1 S1 Pocket H-bond interactions (Warhead binding) Scaffold->S1 Directs P1 substituent S2 S2 Pocket Deep hydrophobic cleft (Drives CatS vs CatK selectivity) Scaffold->S2 Directs P2 substituent S3 S3 Pocket Solvent exposed region (Improves ligand efficiency) Scaffold->S3 Directs P3 substituent

Pharmacophore Binding Logic mapping the Cyclopentane core to CatS sub-pockets.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols outline the self-validating methodologies used to evaluate these scaffolds.

Protocol 1: Co-Crystallization of CatS with Cyclopentane Derivatives

This protocol utilizes hanging-drop vapor diffusion to obtain high-resolution structural data.

  • Protein Preparation: Express recombinant human CatS (residues 115-331) in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM Tris-HCl (pH 7.5), 250 mM NaCl, and 5 mM DTT.

    • Causality: DTT is critical to prevent the oxidation of the active site Cys25. As a cysteine protease, CatS requires a reducing environment to maintain its biologically relevant, active conformation.

  • Complex Formation: Incubate the purified CatS (concentrated to ~10 mg/mL) with a 5-fold molar excess of the cyclopentane inhibitor for 2 hours on ice to ensure maximum occupancy.

  • Crystallization: Set up hanging-drop vapor-diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 8000, 0.1 M sodium acetate pH 5.5).

    • Causality: The slightly acidic pH (5.5) mimics the lysosomal environment where CatS is naturally active, ensuring the protonation states of the active site residues (Cys25/His164 dyad) accurately reflect in vivo conditions.

  • Data Collection & Validation: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

    • Self-Validation: Validate the structural model by calculating the Rfree​ value (target < 0.25) and ensuring >95% of residues fall within the favored regions of the Ramachandran plot.

Protocol 2: FRET-Based Cathepsin S Enzymatic Assay

This protocol measures the IC50 of the synthesized scaffolds to quantify enzyme inhibition.

  • Reagent Preparation: Prepare assay buffer: 50 mM sodium acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT, and 0.01% Triton X-100.

    • Causality: Triton X-100 is added as a detergent to prevent the non-specific aggregation of highly lipophilic cyclopentane inhibitors, which could otherwise lead to false-positive inhibition (promiscuous aggregation).

  • Inhibitor Pre-incubation: Dispense 10 µL of CatS enzyme (final concentration ~0.5 nM) into a 384-well black microtiter plate. Add 5 µL of the cyclopentane or pyrrolidine derivative (serially diluted in DMSO, final DMSO <1%). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate Z-Val-Val-Arg-AMC (final concentration 10 µM).

  • Kinetic Readout & Validation: Monitor fluorescence continuously for 20 minutes at λex​=340 nm and λem​=460 nm. Calculate the IC50​ using a 4-parameter logistic fit.

    • Self-Validation: Include a known CatS inhibitor (e.g., E-64) as a positive control and calculate the Z'-factor for the assay plate. A Z' > 0.6 confirms the assay's robustness and reliability for comparing scaffold performance.

References

  • Hilpert, H., Mauser, H., Humm, R., Anselm, L., Kuehne, H., Hartmann, G., Gruener, S., Banner, D. W., Benz, J., Gsell, B., Kuglstatter, A., Stihle, M., Thoma, R., Alvarez Sanchez, R., Iding, H., Wirz, B., & Haap, W. (2013). Identification of Potent and Selective Cathepsin S Inhibitors Containing Different Central Cyclic Scaffolds. Journal of Medicinal Chemistry, 56(23), 9789–9801.[Link]

Sources

Comparative

Correlating Structure and Activity of 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivatives

Executive Summary In rational drug design, the selection of a core structural scaffold dictates the downstream pharmacological viability of the synthesized derivatives. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the selection of a core structural scaffold dictates the downstream pharmacological viability of the synthesized derivatives. 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a highly versatile, chiral organic building block characterized by a rigid five-membered ring, two stereodefined carboxylic acid groups, and an orthogonally reactive ketone[1],[2].

This guide provides an objective, data-driven comparison of how targeted structural modifications to this core scaffold yield three distinct classes of therapeutics: Macrolide Antibiotics (Brefeldin A analogs) , Cysteine Protease Inhibitors (Cathepsin S inhibitors) , and Antiviral Methanofullerenes . By correlating specific functional group alterations with empirical biological activity, this guide serves as a definitive roadmap for researchers leveraging cyclopentane-based scaffolds in drug development.

Mechanistic Rationale: Why This Scaffold?

The utility of 4-oxocyclopentane-1,2-dicarboxylic acid stems from its precise spatial geometry. Linear aliphatic precursors suffer from high entropic penalties upon binding to target proteins. In contrast, the cyclopentane ring enforces a rigid trans geometry between the C1 and C2 carboxylate groups. This pre-organization is thermodynamically favored and essential for precise docking into the S1 and S2 sub-sites of target enzymes[3]. Furthermore, the C4-ketone acts as an orthogonal synthetic handle, allowing for divergent functionalization (e.g., reduction, hydrazone formation) without epimerizing the critical stereocenters at C1 and C2[4].

Workflow Core 4-Oxocyclopentane-1,2-dicarboxylic acid Ketal C4-Ketal Protection Core->Ketal Pathway A Reduction C4-Ketone Reduction Core->Reduction Pathway B Lactone Macrolactonization Core->Lactone Pathway C Hydrazone Tosylhydrazone Formation Ketal->Hydrazone Ester Monoethyl Esterification Reduction->Ester Fullerene Methanofullerenes Hydrazone->Fullerene + C60 CatS Cathepsin S Inhibitors Ester->CatS + Proline BFA Brefeldin A Analogs Lactone->BFA Stereoselective

Divergent synthetic pathways of 4-oxocyclopentane-1,2-dicarboxylic acid to key therapeutics.

Comparative Analysis of Derivatives

Macrolide Antibiotics: Brefeldin A (BFA) Analogs

Structural Modification: The C4-ketone is stereoselectively reduced to a hydroxyl group, which subsequently undergoes macrolactonization with the carboxylic acid moieties using the mixed 2,4,6-trichlorobenzoic acid anhydride method[5]. Biological Activity: BFA analogs act as potent uncompetitive inhibitors of the Sec7-domain Guanine Nucleotide Exchange Factors (GEFs). By trapping the ARF1-GDP-GEF intermediate, BFA halts COPI vesicle formation, effectively dismantling the Golgi apparatus and exhibiting profound antiviral and antifungal properties[6].

G BFA Brefeldin A Complex Abortive Complex (ARF1-GDP-BFA-GEF) BFA->Complex Traps intermediate GEF Sec7-domain GEF ARF1_GTP ARF1-GTP (Active) GEF->ARF1_GTP Catalyzes Exchange GEF->Complex ARF1_GDP ARF1-GDP (Inactive) ARF1_GDP->GEF Binds ARF1_GDP->Complex Vesicle COPI Vesicle Formation ARF1_GTP->Vesicle Promotes Complex->ARF1_GTP Inhibits

Brefeldin A mechanism: Trapping the ARF1-GDP-GEF complex to halt COPI vesicle formation.

Immunomodulators: Cathepsin S (CatS) Inhibitors

Structural Modification: The scaffold is converted to (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid monoethyl ester, followed by coupling with proline derivatives[7]. Biological Activity: CatS is a lysosomal cysteine protease critical for MHC class II antigen presentation. Derivatives featuring the cyclopentane core exhibit exceptional ligand efficiency (LE = 0.47) by perfectly occupying the S1 and S3 pockets of CatS. Lead compounds (e.g., Compound 79) drastically reduce IL-2 production in transgenic mouse models with an ED50 of 5 mg/kg[3].

Antiviral Agents: Methanofullerenes

Structural Modification: The C4-ketone is converted into a tosylhydrazone derivative. Thermal activation generates a carbene that undergoes cycloaddition with C60 fullerenes[4]. Biological Activity: The resulting water-soluble fulleropyrrolidines exhibit potent HIV-1 and HIV-2 protease inhibition by sterically blocking the active site of the viral protease. They also act as photosensitizers for photodynamic therapy (PDT)[4].

Quantitative Performance Comparison

The following table summarizes the structure-activity relationships (SAR) of the three derivative classes:

Derivative ClassPrimary TargetKey Scaffold ModificationPharmacological ApplicationLead Metric / Efficacy
Brefeldin A Analogs ARF1-GEF ComplexC4 Stereoselective reduction & MacrolactonizationAntifungal, AntiviralComplete inhibition of ER-Golgi transport
Cathepsin S Inhibitors Cathepsin S (Cysteine Protease)C1/C2 Monoethyl esterification & Proline couplingAutoimmune diseases, DiabetesED50 = 5 mg/kg (IL-2 reduction in vivo)
Methanofullerenes HIV-1/2 ProteaseC4 Tosylhydrazone formation & C60 cycloadditionAntiviral, Photodynamic TherapyHigh ROS generation under UV irradiation

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating mechanisms (e.g., visual phase separation, gas evolution) to confirm reaction progress.

Protocol 1: Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid ethylene ketal

Causality: To selectively modify the C1/C2 carboxylic acids without initiating unwanted enolization or nucleophilic attack at the C4-ketone, the ketone must be transiently masked as a ketal[4].

  • Reagent Preparation: Dissolve 1.1 g (4 mmol) of rac-trans-3,4-bis(ethoxycarbonyl)cyclopentanone ethylene ketal in a biphasic mixture of THF (10 mL) and deionized water (80 mL).

  • Temperature Control: Immerse the reaction vessel in an ice-water bath, strictly maintaining the internal temperature at 0 °C to prevent premature ketal hydrolysis.

  • Saponification: Add 100 mL of 0.25 N aqueous NaOH dropwise over 1 hour under vigorous stirring.

  • Validation Step: Monitor the reaction via TLC. The disappearance of the starting material spot confirms complete saponification.

  • Workup: Acidify the aqueous layer with cold 1M HCl to pH 2, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the protected dicarboxylic acid.

Protocol 2: Stereoselective Reduction to (1R,2R)-4-Hydroxy-cyclopentane-1,2-dicarboxylic acid monoethyl ester

Causality: The synthesis of CatS inhibitors requires a hydroxyl handle at C4 with specific stereochemistry to orient the subsequent proline coupling correctly[7].

  • Reagent Preparation: Dissolve 10 mmol of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid monoethyl ester in a 4:1 mixture of THF and water.

  • Reduction: Slowly add 12 mmol of Sodium Borohydride (NaBH4) in small portions at 0 °C. Self-validation: The controlled evolution of hydrogen gas indicates active hydride transfer.

  • Reaction: Stir the mixture for 7.0 hours at room temperature.

  • Quenching: Carefully quench the unreacted NaBH4 with 1M HCl until gas evolution ceases.

  • Isolation: Extract the product with dichloromethane, wash with brine, and evaporate the solvent. The protocol reliably yields the hydroxy-derivative at ~95% efficiency[7].

References

  • PubChem. 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120. Retrieved from: [Link]

  • Molaid. (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid monoethyl ester | 1258451-12-5. Retrieved from: [Link]

  • ResearchGate. Über die Isolierung neuer Stoffwechselprodukte aus Penicillium brefeldianum DODGE. Retrieved from: [Link]

  • MDPI. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Retrieved from:[Link]

  • ResearchGate. A synthesis of (±)-brefeldin A. Retrieved from:[Link]

  • Molaid. (1R,2R)-4-Hydroxy-cyclopentane-1,2-dicarboxylic acid monoethyl ester - CAS 1258451-56-7. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Oxocyclopentane-1,2-dicarboxylic Acid

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-Oxocyclopentane-1,2-dicarboxylic acid. Developed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-Oxocyclopentane-1,2-dicarboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with established safety protocols and environmental regulations.

Hazard Assessment and Initial Safety Precautions

4-Oxocyclopentane-1,2-dicarboxylic acid is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear indication of the risks associated with this substance.

According to safety data, 4-Oxocyclopentane-1,2-dicarboxylic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.

Table 1: Hazard Identification and Classification

Hazard StatementClassificationDescription
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory tract irritation

Source: MilliporeSigma, Sigma-Aldrich

Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations. All handling of 4-Oxocyclopentane-1,2-dicarboxylic acid and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

For small spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1]

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a suitable, clearly labeled, and sealable container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be treated as hazardous waste.

For large spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS department or emergency response team for assistance.

Step-by-Step Disposal Protocol

The proper disposal method for 4-Oxocyclopentane-1,2-dicarboxylic acid is contingent on the quantity and concentration of the waste, as well as local regulations. Under no circumstances should this chemical be disposed of down the drain.

Experimental Protocol for Neutralization of Small Quantities (Aqueous Solutions)

For small quantities of dilute aqueous solutions of 4-Oxocyclopentane-1,2-dicarboxylic acid, neutralization can be a viable preliminary step before collection for disposal. This procedure should be performed in a chemical fume hood.

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • pH meter or pH strips

Procedure:

  • Dilution: Slowly and carefully dilute the acidic waste solution by adding it to a large volume of cold water in the beaker. This helps to dissipate any heat generated during neutralization.

  • Neutralization: While stirring the diluted solution, slowly add sodium bicarbonate or a 5-10% solution of sodium carbonate in small portions. Be cautious as this will generate carbon dioxide gas, causing effervescence.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Collection: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container.

Disposal of Solid Waste and Concentrated Solutions

Solid 4-Oxocyclopentane-1,2-dicarboxylic acid and concentrated solutions should not be neutralized directly in the lab without a specific risk assessment. The standard and safest method of disposal is to collect the waste for incineration by a licensed hazardous waste management facility.

  • Waste Collection: Collect the solid waste or concentrated solution in a designated, properly labeled, and sealed hazardous waste container.[1] The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Oxocyclopentane-1,2-dicarboxylic acid." The hazards, such as "Irritant," should also be clearly indicated.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Oxocyclopentane-1,2-dicarboxylic acid.

DisposalWorkflow cluster_assessment 1. Assessment & Segregation cluster_procedure 2. Disposal Procedure cluster_final 3. Final Disposal Waste Generation of 4-Oxocyclopentane-1,2-dicarboxylic Acid Waste Concentration Determine Concentration and Quantity Waste->Concentration SmallDilute Small Quantity & Dilute Aqueous Solution Concentration->SmallDilute Small & Dilute LargeSolid Solid or Concentrated Solution Concentration->LargeSolid Large or Concentrated Neutralize Neutralize with Sodium Bicarbonate (in fume hood) SmallDilute->Neutralize Collect Collect in Labeled Hazardous Waste Container LargeSolid->Collect Neutralize->Collect EHS Arrange Pickup with EHS or Licensed Waste Disposal Service Collect->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for 4-Oxocyclopentane-1,2-dicarboxylic acid.

References

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Oxocyclopentane-1,2-dicarboxylic acid

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS No. 1703-61-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS No. 1703-61-3). As your partner in laboratory safety, we aim to build deep trust by delivering value that extends beyond the product itself. The following procedures are designed to ensure the well-being of researchers, scientists, and drug development professionals by establishing a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

4-Oxocyclopentane-1,2-dicarboxylic acid is a white to off-white solid organic compound.[1] Understanding its hazard profile is the cornerstone of safe handling. This chemical is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The signal word for this chemical is "Warning".[2] These classifications necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Oxocyclopentane-1,2-dicarboxylic acid. The following table summarizes the recommended PPE for various laboratory scenarios.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or significant dust generation.[4]Protects against direct contact with the eyes, which can cause serious irritation.[3][5]
Skin Protection Wear nitrile rubber gloves and a standard lab coat. For larger quantities or spill response, chemical-resistant coveralls and boots are recommended.Prevents skin irritation and potential absorption.[4][6] Gloves should be inspected before use and changed frequently.[4]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[4][7]Protects the respiratory tract from irritation caused by airborne particles.[3]
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on the appropriate body protection.

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Coveralls: Remove by rolling it down and away from your body, turning it inside out.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6][8]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure risk.

Preparation
  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[4]

  • Locate the nearest eyewash station and safety shower and verify they are unobstructed and operational.[7][8]

  • Have a spill kit readily available that is appropriate for solid carboxylic acids.

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer of solid 4-Oxocyclopentane-1,2-dicarboxylic acid within a chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Use: Avoid all personal contact, including inhalation of dust and vapors.[3] Do not eat, drink, or smoke in the work area.[3][8]

  • Housekeeping: Keep containers tightly closed when not in use.[5][6] Maintain a clean and organized workspace.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[3][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5][6] If the person feels unwell, call a poison control center or doctor.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of 4-Oxocyclopentane-1,2-dicarboxylic acid and its containers is an essential part of the laboratory workflow.

  • Waste Chemical: Dispose of waste material at an approved hazardous waste collection point in accordance with all local, state, and federal regulations.[3][5][6]

  • Contaminated Materials: Any materials used for cleaning up spills or contaminated with the chemical should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Decontaminate empty containers before disposal.[3] Observe all label warnings until the container is cleaned and destroyed.[3]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 4-Oxocyclopentane-1,2-dicarboxylic acid.

PPE_Decision_Workflow PPE Selection for 4-Oxocyclopentane-1,2-dicarboxylic acid cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 4-Oxocyclopentane-1,2-dicarboxylic acid is_solid Is the chemical in solid form? start->is_solid is_splash_risk Is there a risk of splashing? is_solid->is_splash_risk Yes is_solid->is_splash_risk No (in solution) respirator Add Particulate Respirator (N95) is_solid->respirator Yes, with dust potential is_large_quantity Handling large quantities or potential for major spill? is_splash_risk->is_large_quantity No face_shield Add Face Shield is_splash_risk->face_shield Yes base_ppe Standard PPE: - Chemical safety goggles - Nitrile gloves - Lab coat is_large_quantity->base_ppe No full_protection Enhanced PPE: - Chemical resistant coveralls - Boots is_large_quantity->full_protection Yes face_shield->is_large_quantity respirator->is_splash_risk full_protection->base_ppe caption Decision workflow for PPE selection.

Caption: Decision workflow for PPE selection.

References

  • Apollo Scientific. (2022, May 16). Safety Data Sheet: (1R,2R)-4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • MilliporeSigma. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Acros Organics. (2025, December 24). Safety Data Sheet: cis-4-Cyclohexene-1,2-dicarboxylic acid.
  • PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. Retrieved from a source providing general guidance on acid-resistant PPE.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from a source providing general chemical handling safety guidelines.

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